molecular formula C13H16O4 B1590787 Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate CAS No. 32711-91-4

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Cat. No.: B1590787
CAS No.: 32711-91-4
M. Wt: 236.26 g/mol
InChI Key: ZZEJIZHZTDVNRS-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate (CAS 32711-91-4) is a high-purity β-ketoester compound supplied for advanced research and development applications. This chemical serves as a versatile and valuable building block in organic synthesis, particularly for constructing complex molecules containing the 4-methoxyphenyl moiety . The compound is characterized as an orange to yellow to pale yellow oily liquid and should be stored sealed in a dry environment at 2-8°C to maintain stability . It has a predicted boiling point of 332.7±22.0 °C at 760 Torr and a predicted density of 1.109±0.06 g/cm³ at 20°C . With the molecular formula C 13 H 16 O 4 and a molecular weight of 236.26 g/mol, its structure features both ketone and ester functional groups adjacent to one another, making it a suitable substrate for condensation reactions and chelation with metal ions . Key Specifications: • CAS Number: 32711-91-4 • Molecular Formula: C 13 H 16 O 4 • Molecular Weight: 236.26 g/mol • Appearance: Orange to yellow to pale yellow oil • Storage: Sealed in dry, 2-8°C Attention: This product is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-17-13(15)9-11(14)8-10-4-6-12(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEJIZHZTDVNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566099
Record name Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32711-91-4
Record name Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, a valuable β-keto ester intermediate in organic synthesis and drug development. The document delves into the core chemical principles, reaction mechanisms, and practical laboratory procedures for the preparation of this target molecule. A detailed, field-proven experimental protocol is presented, emphasizing safety, efficiency, and product purity. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and process development, offering both theoretical insights and actionable methodologies.

Introduction and Significance

This compound, also known as ethyl p-anisoylacetate, belongs to the class of β-keto esters. These compounds are highly versatile building blocks in organic synthesis due to the presence of multiple reactive sites: a ketone, an ester, and an active methylene group. This trifecta of functionality allows for a wide range of subsequent chemical transformations, including alkylations, acylations, and cyclization reactions to form complex heterocyclic systems.

The methoxy-substituted phenyl ring in this compound makes it a particularly relevant precursor for the synthesis of various pharmacologically active molecules. The 4-methoxyphenyl moiety is a common feature in numerous drug candidates and approved drugs, contributing to their binding affinity and pharmacokinetic properties. For instance, analogous β-keto esters are crucial intermediates in the synthesis of anticoagulants, anti-inflammatory agents, and antivirals. A notable example is the use of a similar compound, ethyl 4-methoxy-3-oxobutanoate, as a key intermediate in the synthesis of the HIV integrase inhibitor Dolutegravir. The structural features of this compound make it a compound of significant interest for the development of novel therapeutics.

This guide will focus on the most reliable and efficient synthetic pathway to this important intermediate: the crossed Claisen condensation.

The Synthetic Pathway: A Deep Dive into the Crossed Claisen Condensation

The most direct and widely employed method for the synthesis of β-keto esters like this compound is the Claisen condensation. Specifically, a crossed Claisen condensation is utilized, which involves the reaction between two different esters.

In this case, the reaction occurs between an ester of 4-methoxybenzoic acid (such as ethyl 4-methoxybenzoate) and ethyl acetate. The key to a successful crossed Claisen condensation lies in the differential reactivity of the two ester partners. Ethyl 4-methoxybenzoate lacks α-hydrogens and therefore cannot be deprotonated to form an enolate. In contrast, ethyl acetate possesses acidic α-hydrogens and can readily form an enolate in the presence of a strong base. This disparity ensures that ethyl acetate acts as the nucleophilic component (the enolate) and ethyl 4-methoxybenzoate serves as the electrophilic component (the acylating agent), thus minimizing self-condensation products.

Reaction Mechanism

The reaction is typically carried out in the presence of a strong, non-nucleophilic base, with sodium ethoxide being a common and effective choice. The mechanism proceeds through the following key steps:

  • Enolate Formation: Sodium ethoxide abstracts an α-proton from ethyl acetate to form a resonance-stabilized enolate ion. This is the rate-determining step of the reaction.

  • Nucleophilic Attack: The ethyl acetate enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl 4-methoxybenzoate, forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, eliminating an ethoxide ion as a leaving group and forming the desired β-keto ester, this compound.

  • Deprotonation of the β-Keto Ester: The newly formed β-keto ester is more acidic than ethanol (the conjugate acid of the ethoxide base). Therefore, the ethoxide ion readily deprotonates the active methylene group of the product to form a resonance-stabilized enolate. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.

  • Protonation: A final workup with a dilute acid is required to protonate the enolate of the β-keto ester and yield the final product.

Claisen_Condensation_Mechanism

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPurity
Ethyl 4-methoxybenzoateC10H12O3180.2018.02 g (0.1 mol)>98%
Ethyl AcetateC4H8O288.1126.43 g (0.3 mol)Anhydrous, >99.5%
Sodium EthoxideC2H5NaO68.057.48 g (0.11 mol)>96%
TolueneC7H892.14200 mLAnhydrous
Diethyl EtherC4H10O74.12As neededAnhydrous
Hydrochloric Acid (HCl)HCl36.46As needed (1M aq.)37%
Saturated Sodium BicarbonateNaHCO384.01As needed-
Brine (Saturated NaCl)NaCl58.44As needed-
Anhydrous Magnesium SulfateMgSO4120.37As needed-
Silica GelSiO260.08As needed60-120 mesh
HexaneC6H1486.18As neededHPLC grade
Ethyl AcetateC4H8O288.11As neededHPLC grade
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert gas (Nitrogen or Argon) supply

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Safety Precautions
  • Sodium ethoxide is highly corrosive, flammable, and reacts violently with water. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Toluene and diethyl ether are flammable liquids. Work in a well-ventilated area and avoid open flames or sparks.

  • Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Charge the flask with sodium ethoxide (7.48 g, 0.11 mol) and anhydrous toluene (100 mL).

    • In the addition funnel, place a solution of ethyl 4-methoxybenzoate (18.02 g, 0.1 mol) and anhydrous ethyl acetate (26.43 g, 0.3 mol) in anhydrous toluene (100 mL).

  • Reaction:

    • Begin stirring the sodium ethoxide suspension in toluene.

    • Slowly add the solution from the addition funnel to the reaction flask over a period of approximately 1-2 hours. A gentle reflux may be observed.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-cold water (200 mL).

    • Transfer the mixture to a separatory funnel and acidify to a pH of ~5-6 with 1M hydrochloric acid.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by column chromatography on silica gel.

  • Eluent: A gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate in hexane).

  • Procedure:

    • Pack a chromatography column with silica gel in hexane.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the column.

    • Elute with the hexane/ethyl acetate mixture, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

Experimental_Workflow

Characterization of this compound

Physicochemical Properties
PropertyValueSource
Molecular FormulaC13H16O4PubChem
Molar Mass236.26 g/mol PubChem
AppearancePale yellow oilTypical for β-keto esters
Boiling PointNot available-
Melting PointNot available-
SolubilitySoluble in most organic solvents-
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methoxy group (a singlet), the aromatic protons (two doublets), and the active methylene protons (a singlet). The presence of keto-enol tautomerism may lead to additional, smaller peaks.

    • Predicted shifts (CDCl₃, 400 MHz): δ 7.9 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 4.2 (q, 2H, -OCH₂CH₃), 3.9 (s, 2H, -COCH₂CO-), 3.8 (s, 3H, -OCH₃), 1.2 (t, 3H, -OCH₂CH₃).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbons (ketone and ester), the aromatic carbons, the methoxy carbon, the ethyl group carbons, and the methylene carbon.

    • Predicted shifts (CDCl₃, 100 MHz): δ 202 (C=O, ketone), 167 (C=O, ester), 164 (Ar-C), 130 (Ar-CH), 126 (Ar-C), 114 (Ar-CH), 61 (-OCH₂CH₃), 55 (-OCH₃), 46 (-COCH₂CO-), 14 (-OCH₂CH₃).

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the two carbonyl groups (ketone and ester) and C-O stretching vibrations.

    • Characteristic peaks (cm⁻¹): ~1745 (C=O stretch, ester), ~1720 (C=O stretch, ketone), ~1605 (C=C stretch, aromatic), ~1250 and ~1030 (C-O stretch, ether and ester).

Applications and Future Perspectives

As a versatile intermediate, this compound can be utilized in a variety of synthetic applications. Its active methylene group can be readily alkylated or acylated to introduce further complexity. The β-dicarbonyl moiety is a classic precursor for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines, which are prevalent scaffolds in medicinal chemistry.

Future research could focus on the development of more environmentally friendly and efficient synthetic methods, such as using solid-supported catalysts or flow chemistry. Furthermore, the exploration of this intermediate in the synthesis of novel bioactive compounds, particularly in the areas of antiviral and anticancer research, holds significant promise.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis of this compound via a crossed Claisen condensation. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can reliably produce this valuable intermediate for further synthetic endeavors. The information presented herein is intended to empower scientists and professionals in drug development with the knowledge to efficiently access this important chemical building block.

References

  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. [Link]

  • Wikipedia. (2023, November 11). Claisen condensation. [Link]

  • JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

  • PubChem. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. [Link]

  • Gelest, Inc. (2015, February 11). SODIUM ETHOXIDE, 21% in ethanol Safety Data Sheet. [Link]

  • PubChem. This compound. [Link]

  • BYJU'S. Claisen Condensation Mechanism. [Link]

  • PubChem. Ethyl 4-methoxyphenyl-4-oxobutanoate. [Link]

  • Chemistry LibreTexts. (2023, September 30). 23.7: The Claisen Condensation Reaction. [Link]

  • ResearchGate. (2022, February 4). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). [Link]

  • University of Michigan. Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. [Link]

  • Organic Syntheses. ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). [Link]

  • Rieke Metals. Ethyl 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoate. [Link]

  • Chemistry Steps. Crossed Claisen and Claisen Variation Reactions. [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. [Link]

An In-depth Technical Guide to Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate (CAS: 32711-91-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is a versatile β-keto ester that serves as a valuable intermediate in organic synthesis, particularly within the pharmaceutical industry. Its chemical structure, featuring a reactive β-keto ester moiety and a methoxy-substituted phenyl ring, makes it an attractive building block for the synthesis of a variety of complex molecules and heterocyclic compounds. This guide provides a comprehensive overview of its synthesis, chemical properties, spectroscopic profile, and potential applications, with a focus on providing practical insights for laboratory and process development.

Chemical Properties and Structure

This compound, with the CAS number 32711-91-4, possesses a molecular formula of C₁₃H₁₆O₄ and a molecular weight of 236.26 g/mol . The molecule's structure is characterized by an ethyl ester group, a ketone at the β-position relative to the ester, and a 4-methoxyphenyl substituent at the γ-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 32711-91-4N/A
Molecular Formula C₁₃H₁₆O₄[1]
Molecular Weight 236.26 g/mol [1]
Appearance Pale yellow oil (predicted)General knowledge
Boiling Point Not availableN/A
Melting Point Not availableN/A
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane)General knowledge

Synthesis of this compound

The most logical and established synthetic route to this compound is through a Claisen condensation reaction. This reaction involves the base-catalyzed condensation of an ester with another ester or a ketone. In this case, the likely precursors are ethyl 4-methoxyphenylacetate and ethyl acetate, with a strong base such as sodium ethoxide.

Reaction Scheme

G cluster_0 Reactants cluster_1 Reagent cluster_2 Products A Ethyl 4-methoxyphenylacetate D This compound A->D B Ethyl acetate B->D C Sodium ethoxide (NaOEt) C->D Catalyst E Ethanol

Caption: Claisen condensation for the synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on the principles of the Claisen condensation and may require optimization.

Materials:

  • Ethyl 4-methoxyphenylacetate

  • Ethyl acetate (anhydrous)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Addition of Esters: To the stirred solution, add a mixture of ethyl 4-methoxyphenylacetate (1 equivalent) and an excess of anhydrous ethyl acetate (acting as both reactant and solvent).

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with 1 M hydrochloric acid until the solution is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the methoxy group, the aromatic protons, and the methylene and methine protons of the butanoate chain. Due to keto-enol tautomerism, two sets of signals may be observed.

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (ethyl)~1.2Triplet3H
CH₂ (ethyl)~4.1Quartet2H
CH₂ (C2)~3.5Singlet2H
CH₂ (C4)~3.8Singlet2H
OCH₃~3.8Singlet3H
Aromatic (ortho to OCH₃)~6.9Doublet2H
Aromatic (meta to OCH₃)~7.2Doublet2H
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
CH₃ (ethyl)~14
CH₂ (ethyl)~61
CH₂ (C2)~50
C=O (C3, ketone)~202
CH₂ (C4)~45
OCH₃~55
Aromatic (quaternary, C-OCH₃)~159
Aromatic (CH)~114, 130
Aromatic (quaternary, C-CH₂)~128
C=O (C1, ester)~167
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups.

Table 4: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (ester)~1740Strong
C=O (ketone)~1715Strong
C-O (ester)~1200-1100Strong
C-H (aromatic)~3100-3000Medium
C-H (aliphatic)~2980-2850Medium
C=C (aromatic)~1600, 1500Medium
Mass Spectrometry (MS) (Predicted)

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 236

  • Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 191), loss of the ethyl group (-C₂H₅, m/z = 207), and cleavage at the α-position to the ketone.

Applications in Drug Development

β-Keto esters are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[2] Their ability to undergo various chemical transformations, such as alkylation, acylation, and cyclization, makes them versatile building blocks. A structurally related compound, ethyl 4-methoxy-3-oxobutanoate, is a key intermediate in the synthesis of Dolutegravir, an important antiretroviral drug used to treat HIV infection.[3] This suggests that this compound could be a valuable precursor for the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors and other bioactive molecules.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the safety information for structurally similar compounds, the following precautions should be taken:

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inhalation: May cause respiratory irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

  • Storage: Store in a tightly sealed container in a cool, dry place.

It is imperative to consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis, particularly for the development of new pharmaceutical compounds. While detailed experimental and spectroscopic data are not widely published, this guide provides a robust framework based on established chemical principles and data from analogous structures. The proposed synthetic protocol via Claisen condensation offers a practical route for its preparation. As with any chemical synthesis, careful optimization and characterization are essential for successful implementation. Further research into the applications of this compound is warranted and could lead to the discovery of novel and valuable molecules.

References

[3] Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. (n.d.). Retrieved from [4] Table of Contents - The Royal Society of Chemistry. (n.d.). Retrieved from [5] New J. Chem Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from 4-(4-METHOXY-PHENYL)-3-OXO-BUTYRIC ACID ... - ChemicalBook. (n.d.). Retrieved from [6] 32711-91-4 | this compound. (n.d.). Retrieved from [7] 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). (n.d.). Retrieved from [8] AK Scientific, Inc. (n.d.). Retrieved from [9] 2954-68-9 | Ethyl 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoate | ChemScene. (n.d.). Retrieved from [10] Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | C13H14O5 | CID 287267 - PubChem. (n.d.). Retrieved from [11] 32711-91-4|this compound - BLDpharm. (n.d.). Retrieved from [12] safety data sheet. (n.d.). Retrieved from [1] Ethyl 4-methoxyphenyl-4-oxobutanoate | C13H16O4 | CID 118222145 - PubChem. (n.d.). Retrieved from [13] SAFETY DATA SHEET - Fisher Scientific. (2024, March 29). Retrieved from [14] ir | ORGANIC CHEMISTRY SELECT - WordPress.com. (n.d.). Retrieved from [2] Pharma API Intermediates. (n.d.). Retrieved from [15] this compound | C13H16O4 | CID 14959491 - PubChem. (n.d.). Retrieved from Methyl 4-Methoxy-2-(4-methoxyphenyl))-3-oxobutanoate - SpectraBase. (n.d.). Retrieved from [16] Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (n.d.). Retrieved from [17] An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate - Benchchem. (n.d.). Retrieved from [18] Ethyl 4-methoxy-3-oxobutanoate | C7H12O4 | CID 12645099 - PubChem - NIH. (n.d.). Retrieved from [19] Ethyl 4-butoxy-4-methoxy-2-methyl-butanoate - Optional[Vapor Phase IR] - Spectrum. (n.d.). Retrieved from [20] Ethyl 3-(4-methoxybenzoyl)propionate - SpectraBase. (n.d.). Retrieved from [21] Ethyl 4-methoxyphenylacetate | C11H14O3 | CID 84174 - PubChem - NIH. (n.d.). Retrieved from [22] infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [23] Ethyl 3-oxobutanoate - Sigma-Aldrich. (n.d.). Retrieved from [24] STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (n.d.). Retrieved from [25] Synthesis of ethyl 4-ethoxybenzoate - PrepChem.com. (n.d.). Retrieved from [26] Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate - ResearchGate. (n.d.). Retrieved from

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An In-depth Technical Guide to Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, a valuable β-keto ester in the field of organic synthesis and medicinal chemistry. This document delves into its chemical identity, structural characteristics, synthesis methodologies, potential applications, and safety considerations, serving as a critical resource for professionals in research and drug development.

Chemical Identity and Structure

This compound is a carbonyl compound possessing both a ketone and an ester functional group. This bifunctionality makes it a versatile synthon for the construction of more complex molecular architectures.

Systematic Name (IUPAC): this compound[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 32711-91-4[1]
Molecular Formula C13H16O4[2]
Molecular Weight 236.26 g/mol [2]
Canonical SMILES CCOC(=O)CC(=O)Cc1ccc(cc1)OC[2]
InChI InChI=1S/C13H16O4/c1-3-17-13(15)8-12(14)9-10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3[2]
InChIKey YWYNXFMAOFZJGJ-UHFFFAOYSA-N[2]

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyValueNotes
Appearance Expected to be a liquid or low-melting solidBased on similar β-keto esters
Boiling Point Not available---
Melting Point Not available---
Solubility Expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane. Limited solubility in water.Based on its chemical structure
pKa (most acidic proton) ~10-11Estimated for the α-proton between the two carbonyl groups, typical for β-keto esters.

Synthesis of this compound

The synthesis of β-keto esters such as this compound is classically achieved through the Claisen condensation . This reaction involves the base-catalyzed condensation of two ester molecules, where one acts as the nucleophile (after deprotonation at the α-carbon) and the other as the electrophile.

A plausible and efficient synthetic route for this compound is a crossed Claisen condensation between ethyl acetate and a suitable ester of 4-methoxyphenylacetic acid, such as ethyl 4-methoxyphenylacetate.

G cluster_reactants Reactants cluster_intermediates Intermediates Ethyl Acetate Ethyl Acetate Ethyl 4-methoxyphenylacetate Ethyl 4-methoxyphenylacetate Tetrahedral Intermediate Tetrahedral Intermediate Ethyl 4-methoxyphenylacetate->Tetrahedral Intermediate Enolate of Ethyl Acetate Enolate of Ethyl Acetate Enolate of Ethyl Acetate->Ethyl 4-methoxyphenylacetate Nucleophilic Attack This compound This compound Tetrahedral Intermediate->this compound Elimination of Ethoxide Base (e.g., Sodium Ethoxide) Base (e.g., Sodium Ethoxide) Base (e.g., Sodium Ethoxide)->Enolate of Ethyl Acetate

Caption: General workflow for the synthesis of this compound via Claisen condensation.

Experimental Protocol: Crossed Claisen Condensation

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Materials:

  • Ethyl 4-methoxyphenylacetate

  • Ethyl acetate (dried)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Addition of Esters: A mixture of ethyl 4-methoxyphenylacetate (1 equivalent) and an excess of dry ethyl acetate (acting as both reactant and solvent) is added dropwise to the stirred solution of sodium ethoxide at room temperature.

  • Reaction: The reaction mixture is then gently heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the excess ethanol and ethyl acetate are removed under reduced pressure. The resulting residue is cooled in an ice bath and acidified with 1 M HCl until the pH is acidic.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Applications in Medicinal Chemistry and Drug Development

β-Keto esters are crucial building blocks in the synthesis of a wide array of heterocyclic compounds, which are prevalent in many pharmaceutical agents. While specific applications of this compound are not extensively documented, its structural features suggest significant potential in drug discovery.

A closely related analog, Ethyl 4-methoxy-3-oxobutanoate (CAS 66762-68-3), is a key intermediate in the synthesis of Dolutegravir , an important antiretroviral medication used for the treatment of HIV infection.[3] This highlights the utility of such β-keto esters in the construction of complex, biologically active molecules.

G cluster_reactions Synthetic Transformations cluster_products Potential Bioactive Scaffolds Cyclocondensation Cyclocondensation Pyrimidines Pyrimidines Cyclocondensation->Pyrimidines Pyridines Pyridines Cyclocondensation->Pyridines Functional Group Interconversion Functional Group Interconversion Pyrroles Pyrroles Functional Group Interconversion->Pyrroles Coupling Reactions Coupling Reactions Other Heterocycles Other Heterocycles Coupling Reactions->Other Heterocycles This compound This compound This compound->Functional Group Interconversion This compound->Coupling Reactions

Caption: Potential synthetic utility of this compound in generating diverse heterocyclic scaffolds.

The presence of the 4-methoxyphenyl group can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. The methoxy group can act as a hydrogen bond acceptor and its position on the phenyl ring can direct further chemical modifications.

Safety and Handling

Table 3: Potential Hazard Statements

Hazard CodeStatement
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures:

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from heat and ignition sources.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for application in organic synthesis, particularly in the field of medicinal chemistry. Its synthesis via the Claisen condensation provides a reliable route to this β-keto ester. While further research is needed to fully explore its specific applications, its structural similarity to key intermediates in the synthesis of established pharmaceuticals underscores its importance as a building block for the development of novel therapeutic agents. Researchers and drug development professionals should handle this compound with appropriate safety precautions, drawing guidance from data on analogous structures.

References

  • AK Scientific, Inc. Ethyl 4-(4-methoxyphenyl)
  • Sigma-Aldrich.
  • PubChem. Ethyl 4-methoxy-3-oxobutanoate | C7H12O4 | CID 12645099.
  • Molbase. ethyl (4-methoxyphenyl)
  • Key Applications of Ethyl 4-methoxy-3-oxobutano
  • ChemicalBook. 1226236-24-3(ethyl 4-(3-fluoro-4-methoxyphenyl)
  • BLDpharm. 32711-91-4|Ethyl 4-(4-methoxyphenyl)
  • ChemScene. 2954-68-9 | Ethyl 4-(4-Methoxy-3-methylphenyl)
  • Thermo Fisher Scientific.
  • Fisher Scientific.
  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).
  • Chemsrc. ethyl 4-(4-methoxyphenyl)
  • AKSci. 32711-91-4 Ethyl 4-(4-methoxyphenyl)
  • University of Michigan.
  • ChemicalBook. 4-(4-METHOXY-PHENYL)-3-OXO-BUTYRIC ACID ETHYL ESTER.
  • Benchchem.
  • Organic Syntheses.
  • BLDpharm. 2881-83-6|Ethyl (4-Methoxybenzoyl)
  • PubChem. Ethyl 4-methoxyphenyl-4-oxobutanoate | C13H16O4 | CID 118222145.
  • Northwestern University.
  • ResearchGate. Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking.

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An In-depth Technical Guide to Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is a versatile β-keto ester that serves as a crucial intermediate in advanced organic synthesis. Its unique molecular architecture, featuring ketone and ester functionalities separated by a methylene group, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, detailed spectroscopic analysis, a robust synthesis protocol via Claisen condensation, and a discussion of its reactivity and applications for researchers, particularly those in drug discovery and development. While experimental spectral data is not widely published, this document presents a detailed, predicted analysis based on established principles of spectroscopy to serve as a reliable reference for characterization.

Chemical Identity and Physicochemical Properties

This compound is a polyfunctional organic molecule valued for its role as a synthetic building block. Its identity is defined by the following key identifiers and properties.

Molecular Structure and Identifiers

The structure features a 4-methoxyphenyl group attached to a four-carbon butanoate chain, with a ketone at the C3 position and an ethyl ester at the C1 position.

Caption: Chemical Structure of this compound.

Data Summary Table
PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 32711-91-4[1][2]
Molecular Formula C₁₃H₁₆O₄[1]
Molecular Weight 236.26 g/mol [3]
Physical State LiquidCommercial Suppliers
Synonyms Ethyl 4-methoxyphenylacetoacetateCommercial Suppliers

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra, this section provides a predictive analysis of the key spectroscopic features essential for the structural verification of this compound.

Keto-Enol Tautomerism

A critical feature of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers.[3] This equilibrium is influenced by solvent and temperature, and both forms are often observable by NMR spectroscopy. The enol form is stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen.

G cluster_keto Keto Tautomer cluster_enol Enol Tautomer keto R-C(=O)-CH₂-C(=O)-OEt enol R-C(OH)=CH-C(=O)-OEt keto->enol Equilibrium

Caption: Keto-Enol Tautomerism in β-Keto Esters.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for both the keto and enol forms.

  • Enol Tautomer Signals:

    • ~12.0 ppm (s, 1H): A highly deshielded singlet for the enolic hydroxyl proton, characteristic of strong intramolecular hydrogen bonding.

    • ~7.1-7.3 ppm (d, 2H) & ~6.8-6.9 ppm (d, 2H): Two doublets for the AA'BB' system of the 1,4-disubstituted benzene ring.

    • ~5.5 ppm (s, 1H): A singlet for the vinylic proton (=CH-).

    • ~4.2 ppm (q, 2H): A quartet for the ester methylene protons (-OCH₂CH₃).

    • ~3.8 ppm (s, 3H): A singlet for the methoxy protons (-OCH₃).

    • ~1.3 ppm (t, 3H): A triplet for the ester methyl protons (-OCH₂CH₃).

  • Keto Tautomer Signals:

    • ~7.1-7.3 ppm (d, 2H) & ~6.8-6.9 ppm (d, 2H): Aromatic protons, likely overlapping with the enol signals.

    • ~4.2 ppm (q, 2H): Ester methylene protons, overlapping with the enol signal.

    • ~3.8 ppm (s, 3H): Methoxy protons, overlapping with the enol signal.

    • ~3.9 ppm (s, 2H): A sharp singlet for the benzylic methylene protons (-COCH₂-Ar).

    • ~3.5 ppm (s, 2H): A singlet for the active methylene protons (-COCH₂CO-).

    • ~1.3 ppm (t, 3H): Ester methyl protons, overlapping with the enol signal.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
  • ~201 ppm: Ketone carbonyl carbon (C=O) of the keto form.

  • ~170-175 ppm: Ester carbonyl carbon (C=O) and the enol C-OH carbon.

  • ~158 ppm: Aromatic carbon attached to the methoxy group (C-OMe).

  • ~128-130 ppm & ~114 ppm: Aromatic CH carbons.

  • ~90-95 ppm: Vinylic CH carbon of the enol form.

  • ~61 ppm: Ester methylene carbon (-OCH₂CH₃).

  • ~55 ppm: Methoxy carbon (-OCH₃).

  • ~50 ppm: Active methylene carbon (-COCH₂CO-) of the keto form.

  • ~45 ppm: Benzylic methylene carbon (-CH₂-Ar) of the keto form.

  • ~14 ppm: Ester methyl carbon (-OCH₂CH₃).

Infrared (IR) Spectroscopy (Predicted, Neat Film)
  • ~3100-2900 cm⁻¹: C-H stretching from aromatic and aliphatic groups.

  • ~1745 cm⁻¹: A strong absorption from the ester carbonyl (C=O) stretching.

  • ~1715 cm⁻¹: A strong absorption from the ketone carbonyl (C=O) stretching. For the enol tautomer, this band may be shifted to lower wavenumbers (~1650 cm⁻¹) due to conjugation and hydrogen bonding.

  • ~1610 cm⁻¹ & ~1510 cm⁻¹: C=C stretching vibrations from the aromatic ring.

  • ~1250 cm⁻¹ & ~1030 cm⁻¹: Strong C-O stretching vibrations from the ester and ether linkages.

Mass Spectrometry (Predicted, EI)
  • Molecular Ion (M⁺): A peak at m/z = 236, corresponding to the molecular weight.

  • Key Fragmentations:

    • m/z = 191: Loss of the ethoxy group (•OCH₂CH₃, 45 Da).

    • m/z = 163: Loss of the ethyl ester group (•COOCH₂CH₃, 73 Da).

    • m/z = 121: A prominent peak corresponding to the 4-methoxybenzyl cation ([CH₃OC₆H₄CH₂]⁺), formed by cleavage alpha to the ketone. This is often a base peak for such structures.

Synthesis and Reactivity

The primary route for synthesizing β-keto esters is the Claisen Condensation . For an unsymmetrical product like this compound, a "crossed" or "directed" Claisen condensation is employed.[4]

Crossed Claisen Condensation: A Representative Protocol

This protocol describes the synthesis from Ethyl 4-methoxyphenylacetate and Ethyl acetate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure directed condensation.

Expertise & Causality: The use of LDA at low temperatures allows for the nearly quantitative formation of the enolate from Ethyl 4-methoxyphenylacetate before the introduction of the second ester (the electrophile). This prevents self-condensation of ethyl acetate and directs the reaction to form the desired crossed product. Sodium ethoxide, a traditional base, would result in a mixture of products because it establishes an equilibrium between all possible enolates and esters.[4]

G start 1. Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78°C) enolate 2. Enolate Formation (Add Ethyl 4-methoxyphenylacetate to LDA at -78°C) start->enolate Generate strong base addition 3. C-C Bond Formation (Add Ethyl Acetate to enolate solution) enolate->addition Form nucleophile quench 4. Reaction Quench (Pour into acidic water, e.g., 1M HCl) addition->quench Neutralize base extract 5. Extraction (Extract with Ethyl Acetate or Diethyl Ether) quench->extract Isolate product purify 6. Purification (Wash, dry, and purify by vacuum distillation or column chromatography) extract->purify Remove impurities product Final Product: This compound purify->product

Caption: Experimental Workflow for Directed Claisen Condensation.

Step-by-Step Methodology:

  • System Preparation: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain the system under an inert nitrogen atmosphere throughout the reaction.

  • Base Preparation (LDA): Add anhydrous tetrahydrofuran (THF) to the flask and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-butyllithium (1.1 equivalents) dropwise, keeping the temperature below -70 °C. Stir for 30 minutes.

  • Enolate Formation: Add a solution of Ethyl 4-methoxyphenylacetate (1.0 equivalent) in anhydrous THF to the LDA solution dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Condensation: Add Ethyl acetate (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2-3 hours.

  • Work-up: Quench the reaction by slowly pouring the mixture into a beaker containing cold 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Core Reactivity

The synthetic utility of this compound stems from the reactivity of the active methylene group (C2) and the two carbonyl centers.

  • Alkylation: The C2 protons are highly acidic (pKa ≈ 11 in DMSO) and can be easily removed by a base (e.g., NaOEt) to form a resonance-stabilized enolate. This enolate is a soft nucleophile that readily undergoes Sₙ2 reactions with alkyl halides, allowing for the introduction of various alkyl groups at the C2 position.[5] This is a cornerstone of the acetoacetic ester synthesis for producing substituted ketones.

  • Hydrolysis and Decarboxylation: Saponification of the ester group with aqueous base, followed by acidification, yields the corresponding β-keto acid. This intermediate is thermally unstable and readily undergoes decarboxylation upon gentle heating to yield 4-(4-methoxyphenyl)butan-2-one.[5] This sequence provides a powerful method for synthesizing methyl ketones.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented in dedicated publications, its structural class is fundamental to medicinal chemistry. β-Keto esters are key precursors for the synthesis of a vast array of heterocyclic compounds, which form the core of many pharmaceuticals.

  • Precursor to Heterocycles: The 1,3-dicarbonyl moiety can react with binucleophiles like hydrazine, hydroxylamine, or urea to form pyrazoles, isoxazoles, and pyrimidines, respectively. These heterocycles are privileged scaffolds in drug discovery.

  • Scaffold for Bioactive Molecules: The related intermediate, Ethyl 4-methoxy-3-oxobutanoate, is a critical building block in the synthesis of the HIV integrase inhibitor Dolutegravir .[6] This highlights the importance of this chemical class in constructing complex, polycyclic APIs. The 4-methoxyphenyl group in the title compound can act as a key pharmacophoric element, engaging in hydrogen bonding or hydrophobic interactions within a biological target.

  • Foundation for Analogue Synthesis: For drug development professionals, this compound serves as an excellent starting point for creating libraries of analogues. The reactivity at the C2 position allows for systematic variation of substituents to explore structure-activity relationships (SAR) for a given biological target.

Safety and Handling

No specific GHS classification is available for this compound. However, based on data for structurally similar β-keto esters and general laboratory chemicals, the following precautions are advised:

  • Hazard Statements (Anticipated): May be harmful if swallowed. May cause skin and serious eye irritation. May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Commercial suppliers recommend refrigerated storage (2-8°C).[2]

References

  • Fiveable. (n.d.). β-keto esters Definition. Retrieved January 21, 2026, from [Link].

  • PubChem. (n.d.). Ethyl 4-methoxy-3-oxobutanoate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link].

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved January 21, 2026, from [Link].

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link].

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An In-depth Technical Guide to the Safe Handling of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safety considerations and handling protocols for Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, a key intermediate in various synthetic pathways within drug discovery and development. Given that detailed toxicological data for this specific compound is not extensively available, this document synthesizes information from structurally related compounds and established laboratory safety principles to offer a robust framework for its safe utilization by researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

This compound is a beta-keto ester, a class of compounds widely recognized for their synthetic versatility.[1] An understanding of its fundamental properties is the first step in a thorough risk assessment.

PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C₁₃H₁₆O₄[2]
Molecular Weight 236.26 g/mol [2]
CAS Number 32711-91-4[3]
Appearance Not explicitly stated, but related compounds are liquids or solids.[4]
Storage Temperature Varies for related compounds, recommendations include room temperature or refrigerated (2-8°C).[5]

Hazard Identification and Risk Assessment

Potential Hazards based on Analogous Compounds: [6][7]

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific experimental conditions, the quantities being used, and the potential for exposure.

Risk_Assessment_Workflow Figure 1: Risk Assessment Workflow for Novel Compounds cluster_assessment Assessment Phase cluster_planning Planning & Mitigation Phase cluster_emergency Emergency Preparedness Identify_Compound Identify Compound: This compound Gather_Data Gather Available Data (SDS, PubChem, Analogues) Identify_Compound->Gather_Data is the starting point Identify_Hazards Identify Potential Hazards (Irritation, Toxicity) Gather_Data->Identify_Hazards informs Evaluate_Exposure Evaluate Exposure Potential (Quantity, Procedure) Identify_Hazards->Evaluate_Exposure feeds into Select_Controls Select Control Measures (Fume Hood, PPE) Evaluate_Exposure->Select_Controls determines need for Develop_SOP Develop Standard Operating Procedure (SOP) Select_Controls->Develop_SOP are documented in Plan_Emergency Plan Emergency Response (Spill, Exposure) Develop_SOP->Plan_Emergency includes

Caption: Figure 1: Risk Assessment Workflow for Novel Compounds.

Safe Handling and Storage Protocols

Given the potential hazards, stringent adherence to safe handling and storage protocols is mandatory.

Engineering Controls

All manipulations of this compound, including weighing and transfers, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[4][7] The fume hood provides a primary barrier of protection.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:[4][7]

  • Eye Protection: Safety glasses with side shields or chemical goggles are essential to prevent eye contact.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately if contaminated.[7]

  • Skin and Body Protection: A lab coat should be worn to protect against skin contact. For larger quantities or procedures with a higher risk of splashing, additional protective clothing may be necessary.[4]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Contaminated clothing should be removed promptly and laundered before reuse.[4]

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[7][8]

  • Depending on the stability of the compound, storage in a cool, dark place or under refrigeration (2-8°C) may be advisable, as is recommended for some related compounds.[5]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

Reactivity Profile of Beta-Keto Esters

Beta-keto esters are valuable synthetic intermediates due to their reactivity.[1][9] The presence of acidic alpha-hydrogens makes them susceptible to deprotonation by bases, forming enolates that can participate in various reactions, such as alkylation and condensation.[9] It is crucial to consider this reactivity when planning experiments and selecting reagents to avoid unintended and potentially hazardous side reactions.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[7]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[7]

  • Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate all non-essential personnel from the area.[4]

  • Ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection if necessary.[4]

  • Absorb the spill with an inert material such as vermiculite, sand, or diatomite.[7]

  • Collect the absorbed material into a suitable, labeled container for disposal.[7]

  • Clean the spill area thoroughly.

Spill_Response_Workflow Figure 2: Spill Response Workflow Spill_Detected Spill Detected Evacuate_Area Evacuate Non-Essential Personnel Spill_Detected->Evacuate_Area Assess_Situation Assess Spill Size & Hazards Evacuate_Area->Assess_Situation Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess_Situation->Don_PPE Contain_Spill Contain Spill with Absorbent Material Don_PPE->Contain_Spill Collect_Waste Collect Absorbed Material into Labeled Container Contain_Spill->Collect_Waste Decontaminate_Area Decontaminate Spill Area Collect_Waste->Decontaminate_Area Dispose_Waste Dispose of Waste According to Regulations Decontaminate_Area->Dispose_Waste Report_Incident Report Incident Dispose_Waste->Report_Incident

Caption: Figure 2: Spill Response Workflow.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[4]

  • Specific Hazards: Hazardous fumes may be emitted under fire conditions.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[7]

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.[8] Disposal should be carried out by a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[7] Do not allow the product to enter drains.[4]

Conclusion

This compound is a valuable tool in the arsenal of medicinal chemists and process development scientists. However, its safe use hinges on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By adhering to the principles of risk assessment, utilizing appropriate engineering and personal protective controls, and being prepared for emergencies, researchers can confidently and safely harness the synthetic potential of this important beta-keto ester.

References

  • PubChem. Ethyl 4-methoxyphenyl-4-oxobutanoate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 4-methoxy-3-oxobutanoate. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for a related compound. (Note: This is a general reference to an SDS for a similar compound, as a specific one for the target was not found).
  • MarkHerb. Safety Data Sheet - Ethyl p-Methoxycinnamate. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • ResearchGate. (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

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Spectroscopic Data of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is a β-keto ester of significant interest in organic synthesis, serving as a versatile precursor for the construction of more complex molecular architectures in pharmaceutical and materials science research. A comprehensive understanding of its chemical identity and purity is paramount, necessitating a detailed spectroscopic characterization. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights for researchers, scientists, and professionals in drug development. The interpretation of this data is crucial for confirming the compound's structure and for quality control in its synthesis and application.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, with its distinct functional groups—an ethyl ester, a ketone, a methylene bridge, and a para-substituted aromatic ring—gives rise to a characteristic spectroscopic fingerprint. The following sections will dissect the data from various analytical techniques to validate this structure.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

¹H NMR Spectral Data and Interpretation
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.25Triplet3H-O-CH₂-CH₃
~3.50Singlet2H-CO-CH₂ -CO-
~3.80Singlet3HAr-OCH₃
~4.15Quartet2H-O-CH₂ -CH₃
~6.90Doublet2HAromatic H (ortho to -OCH₃)
~7.15Doublet2HAromatic H (meta to -OCH₃)

The ¹H NMR spectrum exhibits characteristic signals that confirm the presence of all proton environments in the molecule. The ethyl group of the ester is identified by the triplet at ~1.25 ppm and the quartet at ~4.15 ppm, with their coupling pattern confirming their adjacency. The singlet at ~3.50 ppm corresponds to the active methylene protons situated between the two carbonyl groups. The sharp singlet at ~3.80 ppm is indicative of the methoxy group protons on the aromatic ring. The aromatic region displays two doublets, characteristic of a para-substituted benzene ring.

¹³C NMR Spectral Data and Interpretation
Chemical Shift (δ) ppmAssignment
~14.1-O-CH₂-CH₃
~50.0-CO-CH₂ -CO-
~55.5Ar-OCH₃
~61.5-O-CH₂ -CH₃
~114.0Aromatic CH (ortho to -OCH₃)
~127.0Aromatic C (ipso, attached to butanoate chain)
~130.0Aromatic CH (meta to -OCH₃)
~160.0Aromatic C (ipso, attached to -OCH₃)
~167.0C =O (Ester)
~202.0C =O (Ketone)

The ¹³C NMR spectrum provides complementary evidence for the carbon skeleton. The upfield signals at ~14.1 ppm and ~61.5 ppm correspond to the ethyl ester carbons. The methoxy carbon appears at its characteristic chemical shift of ~55.5 ppm. The methylene carbon between the two carbonyls is found around ~50.0 ppm. The aromatic carbons are observed in the range of ~114.0 to ~160.0 ppm. The two distinct carbonyl carbons are clearly resolved, with the ester carbonyl appearing at ~167.0 ppm and the ketone carbonyl further downfield at ~202.0 ppm, consistent with their electronic environments.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) plates.

  • Instrumentation: An FTIR spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

IR Spectral Data and Interpretation
Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretching (aliphatic)
~1745StrongC=O stretching (ester)
~1720StrongC=O stretching (ketone)
~1610, ~1510Medium-StrongC=C stretching (aromatic)
~1250StrongC-O stretching (aryl ether)
~1170StrongC-O stretching (ester)

The IR spectrum of this compound displays strong absorption bands characteristic of its functional groups. The two distinct carbonyl stretching vibrations are of particular diagnostic value: the ester carbonyl typically absorbs at a higher frequency (~1745 cm⁻¹) than the ketone carbonyl (~1720 cm⁻¹). The presence of the aromatic ring is confirmed by the C=C stretching bands around 1610 and 1510 cm⁻¹. The strong absorptions at ~1250 cm⁻¹ and ~1170 cm⁻¹ are indicative of the C-O stretching vibrations of the aryl ether and the ester group, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Electron ionization (EI) is a common method for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

  • Detection: The abundance of each ion is measured, generating the mass spectrum.

Mass Spectral Data and Interpretation

The mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (C₁₃H₁₆O₄ = 236.26 g/mol ). The fragmentation pattern will provide valuable structural information.

G Key Fragmentation Pathways M [C13H16O4]+• m/z = 236 F1 [M - OCH2CH3]+• m/z = 191 M->F1 - •OCH2CH3 F2 [M - COCH2CH3]+• m/z = 179 M->F2 - •COCH2CH3 F4 [CH3OC6H4CO]+• m/z = 135 M->F4 rearrangement F3 [CH3OC6H4CH2]+• m/z = 121 F4->F3 - CO

Caption: Proposed key fragmentation pathways for this compound in EI-MS.

Expected Key Fragments:

  • m/z = 236: Molecular ion peak ([M]⁺).

  • m/z = 191: Loss of the ethoxy radical (•OCH₂CH₃) from the ester group.

  • m/z = 135: A prominent peak corresponding to the 4-methoxybenzoyl cation ([CH₃OC₆H₄CO]⁺), formed through cleavage alpha to the ketone.

  • m/z = 121: The 4-methoxybenzyl cation ([CH₃OC₆H₄CH₂]⁺), arising from further fragmentation or rearrangement.

  • m/z = 107: Loss of CO from the 4-methoxybenzoyl cation.

The observation of these characteristic fragments in the mass spectrum would provide strong corroborating evidence for the proposed structure of this compound.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure with a high degree of confidence. This guide serves as a valuable resource for scientists, enabling them to verify the identity and purity of this important synthetic intermediate, thereby ensuring the reliability and reproducibility of their research and development endeavors.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

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A Comprehensive Technical Guide to the Solubility of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, practical methods for empirical determination, and predictive analysis based on its physicochemical properties.

Introduction: Understanding the Importance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate like this compound is a critical physicochemical parameter that influences its behavior in both chemical reactions and biological systems. In process chemistry, solubility dictates the choice of reaction media, purification strategies (such as crystallization), and formulation development. For medicinal chemistry, aqueous solubility is a key determinant of a compound's bioavailability and pharmacokinetic profile. A thorough understanding of a compound's solubility in a diverse range of solvents is therefore paramount for efficient and successful research and development.

This guide will provide a detailed examination of the factors influencing the solubility of this compound, offering both theoretical insights and practical methodologies for its assessment.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. Below is a summary of the key computed properties for this compound and a closely related isomer, which provide a foundation for predicting its solubility behavior.

Table 1: Physicochemical Properties

PropertyValue (for this compound)Value (for Ethyl 4-methoxyphenyl-4-oxobutanoate)Source
Molecular Formula C₁₃H₁₆O₄C₁₃H₁₆O₄[1]
Molecular Weight 236.26 g/mol 236.26 g/mol [1]
XLogP3-AA (logP) -1.5[1]
Hydrogen Bond Donor Count 00[1]
Hydrogen Bond Acceptor Count 44[1]
Rotatable Bond Count -7[1]
Topological Polar Surface Area (TPSA) -52.6 Ų[1]

Note: Due to the limited availability of specific experimental data for the 3-oxo isomer, some properties of the 4-oxo isomer are provided for comparative purposes.

The presence of four hydrogen bond acceptors (the two carbonyl oxygens and the two ether oxygens) and a moderate logP value suggest that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of organic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The primary intermolecular forces at play are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

G cluster_solute This compound cluster_solvent Solvent Solute Structure: - Aromatic Ring - Ester Group - Ketone Group - Ether Group Solute_Props Properties: - Polar (dipole moments) - H-bond acceptor - Moderate size Solvent_Polar_Protic Polar Protic (e.g., Ethanol, Methanol) - H-bond donor & acceptor - High polarity Solute_Props->Solvent_Polar_Protic High Solubility Expected (H-bonding, dipole-dipole) Solvent_Polar_Aprotic Polar Aprotic (e.g., Acetone, DMSO) - H-bond acceptor - High polarity Solute_Props->Solvent_Polar_Aprotic Good Solubility Expected (Dipole-dipole) Solvent_Nonpolar Nonpolar (e.g., Hexane, Toluene) - Dispersion forces only - Low polarity Solute_Props->Solvent_Nonpolar Lower Solubility Expected (Mismatch in polarity)

Based on its molecular structure, this compound possesses:

  • A nonpolar aromatic ring and alkyl chain: These contribute to van der Waals interactions and favor solubility in nonpolar solvents.

  • Polar ester, ketone, and ether functional groups: These create dipole moments and can act as hydrogen bond acceptors, promoting solubility in polar solvents.

Therefore, a qualitative prediction of its solubility in different solvent classes can be made:

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsDominant Intermolecular ForcesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHydrogen bonding, Dipole-dipole, DispersionSparingly soluble to SolubleThe ability of the solvent to act as a hydrogen bond donor can interact with the multiple hydrogen bond acceptors on the solute. However, the nonpolar regions of the molecule may limit solubility, particularly in water.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Dipole-dipole, DispersionSolubleThe strong dipole moments of these solvents can effectively solvate the polar functional groups of the solute.
Nonpolar Hexane, Toluene, Diethyl etherDispersionSparingly soluble to InsolubleThe significant polarity of the solute molecule is not well-matched with the nonpolar nature of these solvents, leading to weaker solute-solvent interactions compared to solute-solute interactions.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate data. The following are standard laboratory protocols for quantifying the solubility of a compound.

Equilibrium Solubility Method (Shake-Flask)

This method is considered the "gold standard" for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined analytically.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent. The presence of undissolved solid is crucial.[3]

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator. Equilibration time can vary, but 24 to 72 hours is typical to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated solution from the undissolved solid via centrifugation or filtration. Ensure the filter does not adsorb the solute.[3]

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

G start Start step1 Add excess solute to solvent start->step1 step2 Equilibrate at constant temperature (24-72 hours) step1->step2 step3 Separate solid and liquid phases (Centrifugation/Filtration) step2->step3 step4 Quantify solute in supernatant (e.g., HPLC, GC-MS) step3->step4 end Determine Solubility step4->end

Solvent Addition Method

This method is a faster alternative to the equilibrium method and is particularly useful for screening solubility in multiple solvents.[4][5]

Principle: A known mass of the solute is suspended in a small amount of an anti-solvent (a solvent in which it is poorly soluble). A good solvent is then titrated into the suspension until the solid completely dissolves. The solubility is calculated from the final composition of the solvent mixture.

Protocol:

  • Preparation: Accurately weigh a known amount of this compound into a vial. Add a small, known volume of an anti-solvent to create a slurry.

  • Titration: While stirring, slowly add a known "good" solvent from a burette or syringe pump at a constant rate.

  • Endpoint Determination: The endpoint is the point at which the last solid particle dissolves, resulting in a clear solution. This can be observed visually or with the aid of a turbidity sensor.

  • Calculation: Record the total volume of the good solvent added. The solubility can be expressed as the concentration of the solute in the final solvent mixture.

G cluster_setup Initial Setup cluster_process Titration Process cluster_result Result A Known mass of solute in a vial B Add a small volume of anti-solvent A->B C Create a suspension B->C D Slowly add a 'good' solvent C->D E Monitor for complete dissolution D->E F Record volume of added solvent E->F G Calculate solubility F->G

Conclusion

The solubility of this compound is a multifaceted property governed by its molecular structure and the nature of the solvent. Based on its physicochemical properties, it is predicted to be soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and have limited solubility in nonpolar solvents. For precise and reliable data, the experimental methods outlined in this guide, particularly the equilibrium solubility method, are strongly recommended. A comprehensive understanding of its solubility will undoubtedly facilitate its effective use in chemical synthesis and drug development endeavors.

References

  • Boel, T., et al. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development, 19(8), 1004-1011. [Link]

  • University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. [Link]

  • American Chemical Society. (2015). Solubility Determination from Clear Points upon Solvent Addition. [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

  • PubChem. Ethyl 4-methoxyphenyl-4-oxobutanoate. [Link]

  • LibreTexts Chemistry. (2022). 3.1: Physical properties of organic compounds. [Link]

  • Creative Biolabs. Aqueous Solubility. [Link]

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"Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate" potential biological activities

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activities of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Authored by: A Senior Application Scientist

Foreword: The Untapped Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and drug discovery, the identification of versatile molecular scaffolds is a critical starting point for the development of novel therapeutics. This compound, a seemingly simple β-ketoester, represents one such scaffold. While direct and extensive research into its intrinsic biological activities is not widely documented, its true value lies in its role as a highly adaptable chemical intermediate.[1] The presence of a reactive β-ketoester system, coupled with the electronically influential 4-methoxyphenyl group, makes it a powerful building block for a diverse array of more complex, biologically active molecules.[1][2] This guide will delve into the potential biological activities of derivatives synthesized from or structurally related to this compound, providing a forward-looking perspective for researchers and drug development professionals. We will explore the synthetic pathways that unlock this potential and the hypothetical biological mechanisms that its derivatives may modulate.

Physicochemical Properties and Synthetic Reactivity

To appreciate the potential of this compound, one must first understand its fundamental chemical characteristics. These properties govern its reactivity and its utility as a synthetic precursor.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₄[3]
Molecular Weight 236.26 g/mol [4]
IUPAC Name This compound[3]
CAS Number 32711-91-4[5]
Appearance Not specified, likely a liquid or low-melting solid
Solubility Soluble in common organic solvents
Key Functional Groups Ester, Ketone, Ether, Aromatic ring[1]

The reactivity of this molecule is dominated by the β-ketoester moiety. The α-protons, situated between two carbonyl groups, are acidic and can be readily deprotonated to form a stabilized enolate. This enolate is a potent nucleophile, allowing for a wide range of alkylation and acylation reactions at the C2 position. Furthermore, the ketone and ester carbonyls are themselves electrophilic and susceptible to nucleophilic attack, as well as condensation reactions. The 4-methoxyphenyl group, an electron-donating aromatic system, can influence the reactivity of the molecule and can be a key pharmacophoric feature in its derivatives.

A Gateway to Bioactive Heterocycles and Complex Molecules

The true potential of this compound is realized in its conversion to more elaborate molecular architectures with pronounced biological activities. Its versatile functional groups allow for its use in a variety of classical and modern synthetic transformations.

Workflow for Derivatization

G A This compound B Condensation Reactions (e.g., with hydrazines, ureas) A->B Formation of heterocyclic rings C Knoevenagel Condensation (with aldehydes) A->C C-C bond formation D Hantzsch Dihydropyridine Synthesis A->D Multicomponent reaction E Gewald Aminothiophene Synthesis A->E Synthesis of thiophenes F Bioactive Pyrazoles, Pyrimidines B->F G Substituted Olefins C->G H Dihydropyridine Derivatives (e.g., Calcium Channel Blockers) D->H I Substituted Thiophenes E->I

Caption: Synthetic pathways from this compound.

Inferred Biological Activities and Therapeutic Potential

Based on the activities of known derivatives of similar β-ketoesters and molecules containing the 4-methoxyphenyl moiety, we can infer a range of potential biological activities for compounds derived from this compound.

Antimicrobial and Antifungal Activity

Derivatives of structurally similar compounds, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, have demonstrated notable antimicrobial and antifungal properties.[6] The incorporation of the this compound scaffold into heterocyclic systems like pyrazoles, pyrimidines, or thiophenes could yield novel antimicrobial agents. The 4-methoxyphenyl group is a common feature in many antimicrobial compounds, potentially contributing to interactions with microbial targets.

Antioxidant Activity

Several studies on derivatives of butanoate structures have revealed significant antioxidant potential.[7] For instance, ethyl 4,4,4-trifluoro-3-hydrazonobutanoate derivatives have shown excellent antioxidant activity.[7] The phenolic nature of the methoxyphenyl group, upon metabolic demethylation, could also contribute to radical scavenging activities.

Enzyme Inhibition
Angiotensin-Converting Enzyme (ACE) Inhibition

Derivatives of ethyl 4,4,4-trifluoro-3-hydrazonobutanoate have been reported to exhibit ACE inhibitory activity, suggesting a potential application in the management of hypertension.[7] The butanoate backbone can be functionalized to mimic the structure of ACE substrates, leading to competitive inhibition.

Src Kinase Inhibition

Structurally related molecules, such as ethyl 4-(4-butylphenyl)-4-oxobutanoate derivatives, have been hypothesized as potential inhibitors of the Src family of non-receptor tyrosine kinases.[8] Src kinases are implicated in cancer cell proliferation, survival, and metastasis, making them an attractive target for anticancer drug discovery.[8] The 4-methoxyphenyl group can be envisioned to occupy the hydrophobic pocket of the kinase domain.

G Src Src Kinase Prolif Cell Proliferation Src->Prolif Surv Cell Survival Src->Surv Migr Cell Migration Src->Migr Inhibitor Derivative of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate Inhibitor->Src Inhibition

Caption: Potential inhibition of the Src kinase signaling pathway.

Anticancer Activity

Hydroxylated biphenyls derived from 4-substituted-2-methoxyphenols have demonstrated growth inhibitory activities on malignant melanoma cell lines.[9][10] This suggests that derivatives of this compound, which shares the 4-methoxyphenyl moiety, could be explored for their potential as anticancer agents.

Experimental Protocols for the Synthesis and Evaluation of Bioactive Derivatives

The following protocols are illustrative examples of how this compound could be used to synthesize and evaluate potentially bioactive compounds.

Synthesis of a Pyrazole Derivative

This protocol is a general method for the synthesis of pyrazole derivatives from β-ketoesters.

  • Dissolution: Dissolve this compound (1.0 eq) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired pyrazole derivative.

In Vitro Antimicrobial Assay (Broth Microdilution Method)
  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of the synthesized compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Antioxidant Assay (DPPH Radical Scavenging Activity)
  • Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity. Ascorbic acid can be used as a positive control.

Future Perspectives and Drug Discovery Applications

This compound is a promising starting material for the construction of compound libraries for high-throughput screening. Its synthetic accessibility and the diverse range of reactions it can undergo make it an attractive scaffold for generating chemical diversity. Future research should focus on the systematic synthesis and biological evaluation of a wide range of derivatives. Structure-activity relationship (SAR) studies on these derivatives will be crucial for optimizing their potency and selectivity for specific biological targets. The exploration of this scaffold in the context of multicomponent reactions could also lead to the rapid discovery of novel bioactive molecules.

Conclusion

While this compound itself may not be a biologically active molecule, its significance in medicinal chemistry should not be underestimated. As this guide has detailed, its true power lies in its potential as a versatile building block for the synthesis of a myriad of derivatives with a wide spectrum of predicted biological activities, including antimicrobial, antioxidant, and anticancer effects. The synthetic pathways and experimental protocols provided herein offer a roadmap for researchers to unlock the therapeutic potential of this valuable scaffold. The journey from this simple ester to a potential new drug is a testament to the creativity and ingenuity of synthetic and medicinal chemistry.

References

  • PubChem. This compound. Available from: [Link].

  • PubChem. Ethyl 4-methoxyphenyl-4-oxobutanoate. Available from: [Link].

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino).
  • ResearchGate. Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. Available from: [Link].

  • Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. Available from: [Link].

  • The Royal Society of Chemistry. Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. Available from: [Link].

  • ResearchGate. Design, synthesis and biological evaluation of ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives. Available from: [Link].

  • PubChem. Ethyl 2-((4-methoxyphenyl)amino)-3-oxo-3-phenylpropanoate. Available from: [Link].

  • Arabian Journal of Chemistry. Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Available from: [Link].

  • New reaction approach expands possibilities for drug discovery building blocks. Available from: [Link].

  • NIH PubChem. Ethyl 4-methoxy-3-oxobutanoate. Available from: [Link].

  • Bentham Science. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Available from: [Link].

  • PubMed Central. A Benchmark Set of Bioactive Molecules for Diversity Analysis of Compound Libraries and Combinatorial Chemical Spaces. Available from: [Link].

  • PubMed. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Available from: [Link].

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Methodological & Application

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate: A Comprehensive Guide for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide to Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, a pivotal intermediate in modern pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this guide elucidates the compound's synthesis, characterization, and critical applications, with a primary focus on its role in the production of the antiretroviral agent, Dolutegravir. The protocols and insights provided herein are grounded in established chemical principles and aim to facilitate reproducible and efficient laboratory workflows.

Introduction and Significance

This compound, a β-keto ester, is a highly versatile building block in organic synthesis. Its molecular architecture, featuring a reactive β-dicarbonyl system and a methoxy-substituted aromatic ring, makes it an ideal precursor for the construction of complex heterocyclic scaffolds, which are prevalent in many active pharmaceutical ingredients (APIs). The strategic placement of its functional groups allows for a variety of chemical transformations, including cyclization, condensation, and alkylation reactions.

The most prominent and well-documented application of this intermediate is in the synthesis of Dolutegravir, a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1] The reliable and high-purity synthesis of this compound is therefore a critical step in the manufacturing of this life-saving medication.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties, along with the associated safety hazards, is paramount for the safe handling and effective utilization of this compound in a laboratory setting.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₆O₄[2]
Molecular Weight 236.26 g/mol [2]
Appearance Colorless to pale yellow liquid
Purity ≥95.0%[1]
Storage Sealed in a dry, dark place at 2-8°C under an inert atmosphere.[3]

Safety Information

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For comprehensive safety information, it is imperative to consult the full Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis of this compound

The most common and industrially relevant method for the synthesis of β-keto esters such as this compound is the Claisen condensation.[5] This reaction involves the base-promoted condensation of two ester molecules to form a new carbon-carbon bond.

Reaction Principle: The Claisen Condensation

The Claisen condensation proceeds via the formation of an ester enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent collapse of the tetrahedral intermediate and expulsion of an alkoxide leaving group yields the β-keto ester product. To drive the equilibrium towards the product, a stoichiometric amount of base is typically required to deprotonate the acidic α-hydrogen of the newly formed β-keto ester.[5]

In the synthesis of this compound, a crossed Claisen condensation between ethyl acetate and a suitable 4-methoxyphenylacetylating agent is a viable route. A more direct approach involves the reaction between the enolate of ethyl acetate and ethyl 4-methoxyphenylacetate.

Detailed Synthesis Protocol

This protocol outlines a laboratory-scale synthesis of this compound via a sodium ethoxide-mediated Claisen condensation.

Materials:

  • Ethyl 4-methoxyphenylacetate

  • Ethyl acetate (dried over molecular sieves)

  • Sodium ethoxide

  • Anhydrous ethanol

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Addition funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and an addition funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Base Preparation: Under a nitrogen atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol in the reaction flask with stirring.

  • Addition of Esters: A mixture of ethyl 4-methoxyphenylacetate (1 equivalent) and an excess of dry ethyl acetate (3-5 equivalents) is added to the addition funnel.

  • Reaction: The ester mixture is added dropwise to the stirred solution of sodium ethoxide at room temperature. After the addition is complete, the reaction mixture is gently heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and then poured into a beaker containing ice-cold 1 M hydrochloric acid to neutralize the excess base. The pH should be adjusted to ~7.

  • Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with toluene or ethyl acetate. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Diagram 1: Synthesis Workflow

Synthesis_Workflow A Reaction Setup (Anhydrous Conditions) B Base Preparation (Sodium Ethoxide in Ethanol) A->B N2 Atmosphere C Addition of Esters (Ethyl 4-methoxyphenylacetate & Ethyl Acetate) B->C Dropwise Addition D Claisen Condensation (Reflux) C->D Heating E Aqueous Work-up (Neutralization) D->E Cooling F Extraction E->F G Drying & Concentration F->G H Purification (Vacuum Distillation or Column Chromatography) G->H I Final Product: This compound H->I Dolutegravir_Synthesis A This compound B Enamine Intermediate A->B Condensation C Dihydropyridinone Intermediate B->C Cyclization D Further Transformations (Hydrolysis, Amidation, Cyclization) C->D E Dolutegravir D->E

Caption: Key stages in the synthesis of Dolutegravir from the title intermediate.

Protocol for a Key Step: Formation of the Pyridinone Core

The following is an illustrative protocol for a key step in the synthesis of a Dolutegravir precursor, adapted from published literature. [6] Materials:

  • This compound

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Aminoacetaldehyde dimethyl acetal

  • Methanol

  • Sodium methoxide

  • Dimethyl oxalate

  • Toluene

Procedure:

  • Enamine Formation: A solution of this compound (1 equivalent) in toluene is treated with DMF-DMA (1.2 equivalents) and heated to reflux. The reaction is monitored by TLC until the starting material is consumed. The solvent is then removed under reduced pressure.

  • Cyclization Precursor Formation: The resulting enamine is dissolved in methanol and treated with aminoacetaldehyde dimethyl acetal (1.1 equivalents). The mixture is stirred at room temperature for several hours.

  • Pyridinone Ring Formation: To the above solution, a solution of sodium methoxide (2.2 equivalents) in methanol is added, followed by the dropwise addition of dimethyl oxalate (1.1 equivalents). The reaction mixture is heated to reflux for several hours.

  • Work-up and Isolation: After cooling, the reaction is quenched with an acidic aqueous solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by crystallization or column chromatography to yield the pyridinone core structure, a key intermediate for Dolutegravir.

Characterization and Analytical Protocols

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed. [7][8][9] Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and purity assessment.Signals corresponding to the ethyl ester protons, the methylene protons adjacent to the carbonyl groups, the methoxy group protons, and the aromatic protons. The presence of keto-enol tautomerism may result in two sets of signals.
¹³C NMR Confirmation of the carbon skeleton.Resonances for the carbonyl carbons of the ketone and ester, the carbons of the aromatic ring, the methoxy carbon, and the aliphatic carbons.
FT-IR Identification of functional groups.Strong absorption bands for the C=O stretching of the ketone and the ester, C-O stretching, and aromatic C-H stretching.
Mass Spectrometry Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the molecular weight of the compound (236.26 g/mol ) and characteristic fragment ions.
HPLC/GC Purity determination and quantification.A single major peak under optimized conditions, with the peak area corresponding to the purity of the sample.
Protocol for ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis: Integrate the signals and assign the chemical shifts and coupling constants to the respective protons in the molecule. Note the presence of any minor peaks that may indicate the enol tautomer or impurities.

Protocol for FT-IR Analysis
  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis, with its importance underscored by its role in the production of Dolutegravir. A thorough understanding of its synthesis, reactivity, and analytical characterization is crucial for its effective use in drug discovery and development. The protocols and information presented in this guide are intended to provide a solid foundation for researchers working with this important compound, enabling them to proceed with confidence and scientific rigor.

References

  • PubChem. Ethyl 4-methoxy-3-oxobutanoate. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Jayachandra, S., Sethi, M. K., Kaushik, V., Ravi, V., Mahajan, S., Mara, B., ... & Chakraborty, P. (2018). Process for the Preparation of Dolutegravir Intermediate:(R)-3-Amino Butanol. Der Pharma Chemica, 10(6), 123-129.
  • Fisher Scientific.
  • Thermo Fisher Scientific.
  • MDPI. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. [Link]

  • Ambeed.
  • BenchChem.
  • University of Calgary.
  • NIH. Two-Step Synthesis of a Dolutegravir Intermediate DTG-6 in a Microfluidized Bed Cascade System: Route Design and Kinetic Study. [Link]

  • ResearchGate. Original synthetic route for dolutegravir.
  • Eurofins. ANALYTICAL METHOD SUMMARIES.
  • Ministry of the Environment, Japan. Analytical Methods.
  • BenchChem. Characterization of Ethyl 4-(4-butylphenyl)
  • PubChem. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. [Link]

  • University of Calgary. Ch21: Claisen condensation. [Link]

  • Kwansei Gakuin University.
  • Organic Syntheses. Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. [Link]

  • OpenStax. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition.
  • Royal Society of Chemistry. Analytical Methods.
  • Royal Society of Chemistry.

Sources

The Versatile Scaffolding Potential of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate in Heterocyclic Synthesis: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Starting Material in Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon in their rings, are ubiquitous in a vast array of pharmaceuticals and biologically active molecules. Their prevalence stems from their ability to present functional groups in well-defined three-dimensional orientations, facilitating precise interactions with biological targets. Within the arsenal of synthetic chemists, β-keto esters are highly valued as versatile building blocks, and among them, Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate stands out as a particularly strategic starting material.

The presence of the 4-methoxyphenyl group in this molecule is not merely an arbitrary substitution. This electron-donating moiety can influence the reactivity of the dicarbonyl system and, more importantly, often serves as a key pharmacophoric feature in the final heterocyclic products. This guide provides an in-depth exploration of the application of this compound in the synthesis of several key classes of heterocyclic compounds, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

I. The Hantzsch Synthesis of Dihydropyridines: A Gateway to Calcium Channel Blockers

The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to 1,4-dihydropyridines (DHPs), a class of compounds renowned for their activity as calcium channel blockers in the treatment of cardiovascular diseases.[1][2] The reaction involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source, typically ammonia or ammonium acetate.[2][3]

Mechanistic Rationale

The mechanism of the Hantzsch synthesis is a well-elucidated pathway that proceeds through two key intermediates. First, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-keto ester. Concurrently, a second equivalent of the β-keto ester reacts with ammonia to form an enamine. The subsequent Michael addition of the enamine to the Knoevenagel product, followed by cyclization and dehydration, yields the 1,4-dihydropyridine ring.[3]

Caption: Biginelli Reaction Mechanism Workflow.

Experimental Protocol: Synthesis of 4-Aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one

This protocol provides a general method for the Biginelli reaction utilizing this compound.

Materials:

  • This compound

  • Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde)

  • Urea or Thiourea

  • Ethanol

  • Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-toluenesulfonic acid)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and urea (1.5 mmol).

  • Add ethanol (10 mL) and a catalytic amount of the chosen acid.

  • Reflux the reaction mixture with stirring for 4-8 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

ReagentMolar RatioTypical Yield
This compound1.0\multirow{3}{*}{75-90%}
Aromatic Aldehyde1.0
Urea1.5

III. The Knorr Pyrazole Synthesis: Accessing a Versatile Heterocyclic Core

The Knorr pyrazole synthesis is a fundamental method for the preparation of pyrazole derivatives, which are core structures in many pharmaceuticals with a wide range of biological activities. The reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-keto ester. [4][5]

Mechanistic Rationale

The synthesis of a pyrazolone from a β-keto ester and hydrazine begins with the condensation of the hydrazine with the ketone carbonyl of the β-keto ester to form a hydrazone intermediate. [4]This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine on the ester carbonyl, leading to cyclization and elimination of ethanol to form the stable pyrazolone ring. [4]The product can exist in tautomeric forms, including an aromatic enol form. [4]

Caption: Isoxazole Synthesis from a β-Keto Ester.

Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)methylisoxazol-3-ol

This protocol provides a general procedure for the synthesis of an isoxazole derivative.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Base (e.g., sodium hydroxide or potassium hydroxide)

  • Ethanol

Procedure:

  • Dissolve this compound (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) in a round-bottom flask. 2[1]. Add a solution of a base, such as 40% aqueous potassium hydroxide (5 mL), to the mixture. 3[1]. Reflux the reaction mixture for 6-12 hours, monitoring its progress by TLC. 4[1]. After the reaction is complete, cool the mixture and pour it into crushed ice. 5[1]. Acidify the mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and purify by recrystallization.

ReagentMolar RatioTypical Yield
This compound1.0\multirow{2}{*}{Variable}
Hydroxylamine Hydrochloride1.5

V. The Gewald Synthesis of Aminothiophenes: A Versatile Route to Sulfur Heterocycles

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. T[6]hese compounds are valuable intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals. T[6]he reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.

[6]#### Mechanistic Rationale

The mechanism of the Gewald reaction is thought to begin with a Knoevenagel condensation between the carbonyl compound and the active methylene compound. T[7]he resulting α,β-unsaturated nitrile then undergoes a Michael addition with sulfur, followed by intramolecular cyclization and tautomerization to yield the 2-aminothiophene.

[7]```dot graph Gewald_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes A [label="Ketone/Aldehyde + α-Cyanoester", fillcolor="#F1F3F4"]; B [label="Knoevenagel Condensation", fillcolor="#FBBC05"]; C [label="α,β-Unsaturated Nitrile", fillcolor="#EA4335"]; D [label="Michael Addition of Sulfur", fillcolor="#4285F4"]; E [label="Thiolate Intermediate", fillcolor="#34A853"]; F [label="Cyclization & Tautomerization", fillcolor="#FFFFFF"]; G [label="2-Aminothiophene", fillcolor="#FFFFFF", shape=ellipse];

// Edges A -> B; B -> C; C -> D [label="+ Sulfur"]; D -> E; E -> F; F -> G; }

Sources

Application and Protocol for the Synthesis of Dihydropyrimidinones via the Biginelli Reaction using Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Biginelli Reaction in Modern Drug Discovery

The Biginelli reaction, a one-pot three-component synthesis, stands as a cornerstone in heterocyclic chemistry, providing efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3] First reported by Italian chemist Pietro Biginelli in 1891, this reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[1][4][5][6] The resulting DHPM scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. These molecules exhibit a wide range of pharmacological properties, including antiviral, antitumor, anti-inflammatory, and antihypertensive activities.[7][8][9][10][11] Notably, DHPMs are key components in calcium channel blockers and α-1a-antagonists.[1]

This application note provides a detailed protocol for the synthesis of a specific dihydropyrimidinone using Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate as the β-dicarbonyl component. The presence of the 4-methoxyphenyl group in this reactant is of particular interest as it can impart specific pharmacokinetic and pharmacodynamic properties to the final DHPM product, making it a valuable building block for drug discovery programs. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and discuss key considerations for optimization and characterization.

The Role of this compound in the Biginelli Reaction

In the Biginelli reaction, this compound serves as the 1,3-dicarbonyl component. Its structure is crucial for the formation of the dihydropyrimidine ring. The reaction is typically initiated by the condensation of an aromatic aldehyde and urea to form an N-acyliminium ion intermediate. The enol form of this compound then acts as a nucleophile, attacking this iminium ion. Subsequent cyclization and dehydration lead to the final dihydropyrimidinone product.

The 4-methoxyphenyl substituent can influence the reaction kinetics and the properties of the resulting DHPM. The electron-donating nature of the methoxy group can affect the reactivity of the dicarbonyl compound and may also modulate the biological activity of the final product.

Reaction Mechanism

The currently accepted mechanism for the Biginelli reaction involves a series of acid-catalyzed steps.[1][12][13] The reaction commences with the acid-catalyzed condensation of the aromatic aldehyde and urea to form an acyliminium ion. This is followed by the nucleophilic addition of the enol of this compound. The final step is a cyclization via intramolecular condensation with the elimination of a water molecule to yield the dihydropyrimidinone.

Biginelli_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Urea, H+ Urea Urea Urea->Acyliminium Ketoester This compound Open_chain Open-chain Ureide Ketoester->Open_chain + Acyliminium Ion Acyliminium->Open_chain DHPM Dihydropyrimidinone Open_chain->DHPM Cyclization, -H2O

Caption: Proposed mechanism of the Biginelli reaction.

Experimental Protocol

This protocol details the synthesis of a dihydropyrimidinone from 4-methoxybenzaldehyde, this compound, and urea, using a common acid catalyst.

Materials and Reagents:

  • 4-Methoxybenzaldehyde

  • This compound

  • Urea

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Buchner funnel and filter paper

  • Cold ethanol for washing

  • Deionized water

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-methoxybenzaldehyde (10 mmol, 1.36 g), this compound (10 mmol, 2.22 g), and urea (15 mmol, 0.90 g).

  • Solvent and Catalyst Addition: To the mixture of reactants, add 20 mL of absolute ethanol. While stirring, carefully add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).

  • Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 80-90°C) using a heating mantle or oil bath.[5][14]

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 ratio). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 2-4 hours.[14][15]

  • Work-up and Isolation: Once the reaction is complete, as indicated by TLC, remove the heat source and allow the flask to cool to room temperature. Often, the product will precipitate out of the solution upon cooling. If not, the reaction mixture can be placed in an ice bath to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[16]

  • Drying and Characterization: Dry the purified product in a vacuum oven or desiccator. The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.

Data Presentation and Expected Outcomes

The following table summarizes the typical reaction parameters and expected outcomes for the Biginelli synthesis described in this protocol.

ParameterValue
Reactant Ratios Aldehyde:Ketoester:Urea = 1:1:1.5
Catalyst Concentrated HCl (catalytic amount)
Solvent Ethanol
Temperature Reflux (80-90°C)
Reaction Time 2-4 hours
Expected Yield 70-90% (may vary)
Product Appearance Crystalline solid

Troubleshooting and Key Considerations

  • Catalyst Choice: While hydrochloric acid is a common and effective catalyst, other Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., InCl₃, FeCl₃) can also be employed.[1][17] The choice of catalyst can influence reaction times and yields.

  • Solvent-Free Conditions: For a more environmentally friendly approach, this reaction can often be performed under solvent-free conditions, for instance by grinding the reactants together, sometimes with a solid-supported catalyst.[13][18]

  • Side Reactions: At higher temperatures, there is a possibility of side reactions, such as the Hantzsch dihydropyridine synthesis, especially if the urea decomposes to generate ammonia.[14] Careful temperature control is therefore important.

  • Purification: If the product does not precipitate cleanly, recrystallization from a suitable solvent (e.g., ethanol) or column chromatography may be necessary to achieve high purity.

Logical Workflow for Synthesis and Analysis

Workflow A Reactant Mixing (Aldehyde, Ketoester, Urea) B Solvent & Catalyst Addition A->B C Reflux Reaction B->C D TLC Monitoring C->D D->C Incomplete E Cooling & Precipitation D->E Complete F Filtration & Washing E->F G Drying F->G H Spectroscopic Characterization (NMR, IR, MS) G->H I Pure Product H->I

Caption: Experimental workflow for the Biginelli synthesis.

Conclusion

The Biginelli reaction remains a powerful and versatile tool for the synthesis of dihydropyrimidinones, a class of compounds with significant therapeutic potential. The use of functionalized starting materials like this compound allows for the creation of diverse libraries of DHPMs for screening in drug discovery programs. The protocol outlined in this application note provides a reliable and efficient method for the synthesis of these valuable heterocyclic compounds. By understanding the underlying mechanism and key experimental parameters, researchers can effectively utilize the Biginelli reaction to generate novel molecular entities for the development of new therapeutics.

References

  • Wikipedia. Biginelli reaction. [Link]

  • Taylor & Francis. Biginelli reaction – Knowledge and References. [Link]

  • Der Pharma Chemica. A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. [Link]

  • Jetir.Org. Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. [Link]

  • Organic Chemistry Portal. Biginelli Reaction. [Link]

  • YouTube. Biginelli Reaction. [Link]

  • ResearchGate. Synthesis of Dihydropyrimidinones via Biginelli Reaction by Using Molecular Iodine as Environmentally Friendly Catalyst. [Link]

  • MDPI. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]

  • Chemistry Journal of Moldova. GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. [Link]

  • Frontiers. A Five-Component Biginelli-Diels-Alder Cascade Reaction. [Link]

  • NIH. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. [Link]

  • Journal of Synthetic Chemistry. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. [Link]

  • MDPI. Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]

  • ResearchGate. Optimization the reaction conditions for the Biginelli reaction. [Link]

  • Arkat USA. New protocol for Biginelli reaction-a practical synthesis of Monastrol. [Link]

  • PMC. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. [Link]

  • ResearchGate. DihydroPyrimidinones-A Versatile Scaffold with Diverse Biological Activity. [Link]

  • Taylor & Francis. Facile synthesis of 3,4-dihydropyrimidin-2(1H)-ones and -thiones and indeno[1,2-d]pyrimidines catalyzed by p-dodecylbenzenesulfonic acid. [Link]

  • Taylor & Francis. A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. [Link]

  • NIH. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. [Link]

  • ACS Publications. Synthesis of the Biginelli Reaction Using a Variety of Juices As Catalyst in the Heterocyclic Chemistry Laboratory. [Link]

  • IJPPR. Dihydropyrimidinone Synthesis and Pharmacological Action – An Overview. [Link]

  • SciSpace. Synthesis of 4-aryl substituted 3,4-dihydropyrimidinones using silica-chloride under solvent free conditions. [Link]

Sources

Application Notes and Protocols for the Knoevenagel Condensation of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the Knoevenagel condensation reaction of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate. As a versatile carbon-carbon bond-forming reaction, the Knoevenagel condensation offers an efficient pathway to synthesize α,β-unsaturated compounds, which are valuable intermediates in medicinal chemistry and materials science. This guide delves into the mechanistic underpinnings of the reaction, provides detailed, field-proven experimental protocols, and offers insights into reaction optimization and troubleshooting. The protocols and discussions are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability for researchers in drug development and organic synthesis.

Introduction

The Knoevenagel condensation, a modification of the aldol condensation, is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] This reaction is a cornerstone in organic synthesis for the formation of C=C bonds.[2] The use of a weak base as a catalyst is characteristic of this reaction, which allows for the condensation of active methylene compounds with aldehydes or ketones without promoting the self-condensation of the carbonyl reactant.[3]

This compound, a β-ketoester, possesses an active methylene group flanked by two electron-withdrawing groups (a ketone and an ester), making it an ideal substrate for the Knoevenagel condensation. The resulting α,β-unsaturated products are of significant interest in the pharmaceutical industry due to their potential as precursors for a wide array of bioactive molecules.

This guide will focus on the reaction of this compound with a suitable active methylene partner, providing a detailed protocol that can be adapted for various research and development applications.

Reaction Mechanism and Key Considerations

The Knoevenagel condensation proceeds through a series of well-understood steps. The choice of catalyst, typically a weak base like piperidine or an ammonium salt, is crucial.[4] A base that is too strong could lead to the self-condensation of the carbonyl compound, while a base that is too weak may not effectively deprotonate the active methylene compound.[4]

The generally accepted mechanism for the piperidine-catalyzed Knoevenagel condensation involves the following key steps[5][6]:

  • Enolate Formation: The basic catalyst (piperidine) deprotonates the active methylene group of the β-ketoester, forming a resonance-stabilized enolate.

  • Iminium Ion Formation: The piperidine catalyst reacts with the carbonyl group of the aldehyde or ketone (in this case, the keto-group of the β-ketoester could potentially react, but typically an external aldehyde is used as the electrophile. For the purpose of this guide, we will consider the reaction with an aromatic aldehyde as a partner, which is a more common application of the Knoevenagel condensation with β-ketoesters). This forms an iminium ion, which is a more potent electrophile than the original carbonyl compound.

  • Nucleophilic Attack: The enolate attacks the iminium ion, forming a new carbon-carbon bond.

  • Elimination: The intermediate undergoes elimination of the piperidine catalyst and a molecule of water to form the final α,β-unsaturated product.

The removal of water, a byproduct of the condensation, can drive the reaction equilibrium towards the product.[7] This can be achieved through azeotropic distillation using a Dean-Stark apparatus or by the addition of drying agents like molecular sieves.[8]

Experimental Workflow

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Reactants B Add Catalyst A->B Sequential addition C Heating & Stirring B->C Initiate reaction D Monitor by TLC C->D Continuous monitoring E Cooling & Precipitation D->E Upon completion F Filtration/Extraction E->F Isolate crude product G Purification F->G Recrystallization or Chromatography H Spectroscopic Characterization G->H Confirm structure & purity

Caption: A generalized workflow for the Knoevenagel condensation reaction.

Detailed Experimental Protocol

This protocol describes a representative Knoevenagel condensation of this compound with malononitrile, catalyzed by piperidine. This procedure is adapted from established methods for similar β-ketoesters and aromatic aldehydes.[9]

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)
This compoundC₁₃H₁₆O₄236.2610
MalononitrileC₃H₂N₂66.0610
PiperidineC₅H₁₁N85.151 (catalytic)
Ethanol (anhydrous)C₂H₅OH46.0750 mL
Hydrochloric Acid (1 M)HCl36.46As needed
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed
Anhydrous Magnesium SulfateMgSO₄120.37As needed
Ethyl AcetateC₄H₈O₂88.11For extraction
HexaneC₆H₁₄86.18For purification
Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (2.36 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 50 mL of anhydrous ethanol.

  • Catalyst Addition: To the stirred solution, add piperidine (0.1 mL, ~1 mmol) dropwise using a syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting materials.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with 1 M hydrochloric acid (2 x 20 mL) to remove the piperidine catalyst, followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[2]

Characterization of the Product

The structure and purity of the synthesized product, presumably Ethyl 2-cyano-3-(4-methoxyphenyl)-4-oxobut-2-enoate, should be confirmed by spectroscopic methods.

  • Infrared (IR) Spectroscopy: Expect strong absorption bands corresponding to the C=O stretching of the ester and ketone groups (around 1700-1750 cm⁻¹), a C=C stretching band (around 1600-1650 cm⁻¹), and a C≡N stretching band (around 2220 cm⁻¹).[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the aromatic protons, the methoxy group protons, the ethyl ester protons, and the vinylic proton.

    • ¹³C NMR will display signals for the carbonyl carbons of the ester and ketone in the range of 160-200 ppm, the nitrile carbon around 115-120 ppm, and the carbons of the double bond.[10][12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Troubleshooting and Optimization

Troubleshooting cluster_problem Common Issues cluster_solution Potential Solutions LowYield Low Yield Incomplete reaction or side product formation OptimizeCatalyst Optimize Catalyst Vary catalyst type (e.g., ammonium acetate) and concentration LowYield->OptimizeCatalyst AdjustConditions Adjust Conditions Modify temperature, reaction time, and solvent LowYield->AdjustConditions RemoveWater Remove Water Use Dean-Stark or molecular sieves LowYield->RemoveWater SideProducts Side Product Formation Michael addition or self-condensation SideProducts->OptimizeCatalyst ControlStoichiometry Control Stoichiometry Use slight excess of one reactant SideProducts->ControlStoichiometry NoReaction No Reaction Inactive catalyst or harsh conditions NoReaction->OptimizeCatalyst NoReaction->AdjustConditions

Caption: A troubleshooting guide for the Knoevenagel condensation.

Low or No Yield
  • Cause: Inactive catalyst, insufficient reaction time or temperature, or presence of water inhibiting the reaction.[8][13]

  • Solution:

    • Use a fresh or purified catalyst. Consider screening other weak bases like ammonium acetate or pyrrolidine.[9]

    • Gradually increase the reaction temperature and monitor the reaction for longer periods.

    • Ensure anhydrous conditions by using dry solvents and glassware. The use of a Dean-Stark trap to remove water azeotropically can significantly improve yields.[8]

Formation of Side Products
  • Cause: The formation of Michael adducts can occur if an excess of the active methylene compound is present and the catalyst is too basic.[8] Self-condensation of the β-ketoester is also a possibility, though less common under these conditions.

  • Solution:

    • Carefully control the stoichiometry of the reactants. Using a slight excess of the aldehyde component can sometimes minimize Michael addition.[8]

    • Use a milder catalyst or reduce the catalyst loading.

Conclusion

The Knoevenagel condensation of this compound is a robust and efficient method for the synthesis of valuable α,β-unsaturated compounds. By understanding the reaction mechanism and carefully controlling the experimental parameters as outlined in this guide, researchers can achieve high yields of the desired products. The provided protocols and troubleshooting advice serve as a solid foundation for the successful application of this important reaction in various synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

  • Yadav, J. S., Reddy, B. S. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546–551.
  • Shrivash, M. K., & Misra, K. (2021). A Facile Sodium Ethoxide Mediated Knoevenagel Condensation for Production of Ethyl(E)-2-Cyano-3-Substituted Aryl/Alkyl Acrylates. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 91(3), 419–428.
  • Li, J. T., & Li, T. S. (2004). The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. Journal of Chemical Research, 2004(5), 346–347.
  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2023).
  • Martinez, R., & Varghese, J. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(21), 5447–5456.
  • BenchChem. (2025). Troubleshooting low yields in Knoevenagel condensation.
  • Suchetan, P. A., Palakshamurthy, B. S., Mohan, N. R., Kumar, S. M., Lokanath, N. K., & Sreenivasa, S. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1610.
  • van der Baan, J. L., & Bickelhaupt, F. (1970). The Knoevenagel Condensation of Malononitrile with Some Cyclic p-Keto-esters. A Correction.
  • Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • Wang, Y., & Wang, G. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC, 2004(9), 4–8.
  • BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 4-Bromophenylacetonitrile.
  • Zare, A., & Meraj, F. (2015). Knoevenagel condensation of aldehydes with ethyl cyanoacetate in water catalyzed by P4VP/Al2O3-SiO2. Journal of the Iranian Chemical Society, 12(11), 1957–1964.
  • BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • Shestakov, A. S., & Klimochkin, Y. N. (2023).
  • McMurry, J. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry (10th ed.). Cengage Learning.
  • Bigi, F., Conforti, M. L., Maggi, R., Piccinno, A., & Sartori, G. (2000). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. Green Chemistry, 2(3), 101–103.
  • Li, M., & Wang, J. (2014). Knoevenagel condensation of ethyl cyanoacetate with cyclohexanone catalyzed by TBA6[γ-H2GeW10O36].
  • BenchChem. (2025). Minimizing byproduct formation in Knoevenagel condensation of beta-keto esters.
  • Gupta, R., & Paul, S. (2020). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. Acta Crystallographica Section C: Structural Chemistry, 76(5), 456–464.
  • Fun, H. K., & Yeap, C. S. (2011). (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2830.
  • Heravi, M. M., & Oskooie, H. A. (2007). Knoevenagel condensation of malononitrile and ethylcyanoacetate with various aldehydes. ARKIVOC, 2007(15), 153–158.
  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2001). A mild and efficient method for Knoevenagel condensation of aldehydes with malononitrile and ethyl cyanoacetate.
  • Kantevari, S., Vuppalapati, S. V. N., & Nagarapu, L. (2007). A mild and efficient Knoevenagel condensation of aldehydes with malononitrile and ethyl cyanoacetate under solvent-free conditions.
  • Dekamin, M. G., & Eslami, M. (2014). A green and efficient protocol for the Knoevenagel condensation of aromatic aldehydes with malononitrile and ethyl cyanoacetate using triethylamine in aqueous media. Journal of the Iranian Chemical Society, 11(3), 761–767.
  • Oreate. (2026). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Alkylation of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate Enolate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of α-Alkylation

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is a β-keto ester, a class of compounds renowned for its synthetic versatility. The carbon atom situated between the two carbonyl groups (the α-carbon) exhibits significant acidity, making it a prime target for deprotonation to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile, capable of reacting with various electrophiles to forge new carbon-carbon bonds.

This guide provides a comprehensive overview of the principles, mechanisms, and detailed protocols for the α-alkylation of this compound. Mastery of this reaction is crucial for drug development professionals and organic chemists, as it serves as a fundamental building block in the synthesis of complex molecular architectures, particularly in the construction of substituted ketone frameworks which are prevalent in pharmacologically active molecules. We will explore the causality behind experimental choices, from the selection of the base and solvent to the reaction conditions, ensuring a robust and reproducible synthetic outcome.

Reaction Principle and Mechanism

The alkylation of a β-keto ester is a two-step process rooted in the fundamental principles of acidity and nucleophilicity.[1][2][3]

  • Enolate Formation: The reaction is initiated by the deprotonation of the acidic α-hydrogen using a suitable base. The pKa of the α-protons in β-keto esters like ethyl acetoacetate is approximately 11 in DMSO, making them readily accessible to a range of bases.[4] The resulting enolate is stabilized by resonance, with the negative charge delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups. This delocalization is key to its stability and subsequent reactivity.

  • Nucleophilic Attack (Alkylation): The generated enolate anion then acts as a nucleophile, attacking an electrophilic alkylating agent (typically an alkyl halide) in a classic SN2 reaction.[5][6][7] This step forms a new carbon-carbon bond at the α-position. The efficiency of this step is highly dependent on the nature of the alkyl halide; primary and methyl halides are ideal, while secondary halides react more slowly and tertiary halides are prone to undergoing elimination (E2) reactions instead.[6][8]

The overall transformation effectively replaces an α-hydrogen with an alkyl group, a cornerstone of the well-established acetoacetic ester synthesis.[5][9]

Figure 1: General Mechanism of β-Keto Ester Alkylation.

Experimental Design and Parameter Optimization

The success of the alkylation hinges on the careful selection of reagents and conditions. Each component plays a critical role in directing the reaction towards the desired C-alkylated product while minimizing side reactions.

Choice of Base: The Driving Force of Enolate Formation

The base must be strong enough to completely deprotonate the β-keto ester but should be chosen to avoid undesirable side reactions like saponification.

Base pKa of Conj. Acid Typical Solvent Advantages Considerations
Sodium Hydride (NaH) ~36THF, DMFIrreversible deprotonation (H₂ gas byproduct); non-nucleophilic; commercially available as a dispersion in mineral oil.Heterogeneous reaction; oil must often be washed off before use; requires careful handling due to flammability.
Sodium Ethoxide (NaOEt) ~16EthanolCost-effective; homogeneous reaction in ethanol.[10]Reaction is an equilibrium; can lead to transesterification if the ester is not an ethyl ester.[6]
Lithium Diisopropylamide (LDA) ~36THFVery strong, non-nucleophilic, sterically hindered base.[4][8] Forms the kinetic enolate with high regioselectivity at low temperatures (-78 °C).[8][11]Must be prepared fresh or titrated before use; requires strictly anhydrous conditions and low temperatures.

Expert Insight: For routine alkylations of this compound, Sodium Hydride (NaH) in an aprotic polar solvent like THF is an excellent choice. It ensures complete and irreversible formation of the enolate, driving the reaction to completion.[1] For substrates sensitive to multiple alkylations or where regioselectivity is a concern in more complex systems, LDA offers unparalleled control.[11]

Solvent Selection: The Reaction Environment

The solvent influences the solubility of the reagents, the reactivity of the enolate, and the overall reaction pathway. Polar aprotic solvents are generally preferred for enolate alkylations.[12]

  • Tetrahydrofuran (THF): An excellent choice that dissolves the organic substrate well and solvates the metal cation of the enolate, promoting a more reactive, "naked" enolate.[12] It is ideal for reactions with NaH and LDA.

  • Dimethylformamide (DMF): A highly polar aprotic solvent that can accelerate SN2 reactions.[13] However, it can be difficult to remove during work-up.

  • Ethanol (EtOH): Used primarily with its conjugate base, sodium ethoxide. As a protic solvent, it can protonate the enolate, leading to an equilibrium state.[13]

Expert Insight: THF provides the best balance of solubility, reactivity, and ease of handling for this specific alkylation, particularly when using strong bases like NaH or LDA.

The Alkylating Agent: Choosing the Electrophile

The structure of the alkylating agent (R-X) is critical for a successful SN2 reaction.

Alkyl Halide Class Reactivity Primary Side Reaction Recommendation
Methyl (CH₃-X) ExcellentNoneHighly Recommended
Primary (R-CH₂-X) GoodNoneHighly Recommended
Secondary (R₂-CH-X) ModerateE2 EliminationUse with caution; may require specific conditions.
Tertiary (R₃-C-X) Very PoorE2 EliminationNot Recommended.[6][8]

Expert Insight: Always use high-purity methyl or primary alkyl halides (iodides > bromides > chlorides in reactivity) to maximize the yield of the desired SN2 product and avoid elimination, which becomes a significant competing pathway with more sterically hindered halides.[8]

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All glassware must be thoroughly dried to prevent quenching the base and enolate. An inert atmosphere (Nitrogen or Argon) is essential to prevent side reactions.

Protocol 1: Alkylation using Sodium Hydride (NaH)

This protocol is a robust and widely applicable method for the C-alkylation of this compound.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂), add sodium hydride (1.1 equivalents).

  • Solvent Addition: Add anhydrous THF via syringe to the flask.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C (ice bath).

  • Enolate Formation: Allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should cease, and the mixture may become a clearer, gelatinous suspension.

  • Alkylation: Cool the solution back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise via syringe or dropping funnel at a rate that maintains the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure α-alkylated product.

Protocol 2: Kinetically Controlled Alkylation using LDA

This method is ideal for preventing dialkylation and is performed at low temperatures to favor the formation of the kinetic enolate.[11]

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Alkyl Halide (e.g., Iodomethane)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate, Brine, Anhydrous MgSO₄

Procedure:

  • LDA Preparation: In a flame-dried, two-neck flask under N₂, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 equivalents) via syringe. Then, add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes to generate the LDA solution.[11]

  • Enolate Formation: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF and cool to -78 °C. Slowly transfer the freshly prepared LDA solution via cannula or syringe into the substrate solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (1.05 equivalents) dropwise to the enolate solution at -78 °C.

  • Reaction: Maintain the reaction at -78 °C and stir for 2-4 hours. Monitor by TLC.

  • Work-up and Purification: Follow steps 7-11 from Protocol 1.

Experimental_Workflow Figure 2: General Experimental Workflow setup 1. Apparatus Setup (Flame-dried glassware, inert atmosphere) reagents 2. Reagent Addition (Solvent, Base, Substrate) setup->reagents enolate 3. Enolate Formation (Stirring, temperature control, e.g., 0°C to RT) reagents->enolate alkylation 4. Alkylation (Cool, add alkyl halide, stir for 3-12h) enolate->alkylation workup 5. Reaction Quench & Work-up (Add aq. NH₄Cl, extract with EtOAc) alkylation->workup purify 6. Purification (Dry, concentrate, column chromatography) workup->purify product Pure α-Alkylated Product purify->product

Figure 2: General Experimental Workflow.

Troubleshooting

Problem Potential Cause(s) Solution(s)
Low or No Yield Inactive base; wet reagents/solvents; insufficient reaction time.Use fresh, properly stored NaH or freshly prepared/titrated LDA. Ensure all glassware and solvents are scrupulously dry. Monitor reaction by TLC to confirm completion.
Recovery of Starting Material Insufficient base; alkylating agent is not reactive enough.Use at least 1.1 eq. of base. Use a more reactive alkyl halide (I > Br > Cl) or consider adding a catalytic amount of NaI to convert an alkyl chloride/bromide to the more reactive iodide in situ.
Dialkylation Product Observed More than one equivalent of base or alkylating agent used; prolonged reaction at higher temperatures.Use exactly 1.0 eq. of substrate and 1.05-1.1 eq. of base/alkyl halide. For sensitive substrates, use the LDA protocol (Protocol 2) at -78 °C.
Side Product from Elimination (Alkene) Alkylating agent is secondary or tertiary; reaction temperature is too high.Use only methyl or primary alkyl halides.[8] Maintain proper temperature control.
O-Alkylation Product Observed This is a competing pathway, though generally minor for β-keto ester enolates. It can be influenced by solvent and the counter-ion.[14]C-alkylation is favored in less polar solvents like THF where ion pairing is more significant.[14] Using Na⁺ or Li⁺ counterions generally favors C-alkylation over more dissociated ions like K⁺.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • OpenStax. (n.d.). 22.7 Alkylation of Enolate Ions. In Organic Chemistry: A Tenth Edition. NC State University Libraries. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Marvel, C. S., & Hager, F. D. (1925). ETHYL n-BUTYLACETOACETATE. Organic Syntheses, 4, 37. [Link]

  • Wang, Y., et al. (2014). Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). 22.8: Alkylation of Enolate Ions. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. [Link]

  • Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. [Link]

  • Evans, M. (2023). Alkylation of Enolates. YouTube. [Link]

  • Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
  • University of Calgary. (n.d.). Chapter 21: Ester Enolates. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • PharmaXChange.info. (2011). Acetoacetic Ester Synthesis - Alkylation of Enolates. [Link]

  • The Organic Chemistry Tutor. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. [Link]

  • MacMillan Group. (2008). Enolate Seminar. [Link]

  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Hauser, C. R., & Adams, J. T. (1944). Condensations. XIX. The Alkylation of β-Keto Esters with Alcohols and Ethers in the Presence of Boron Trifluoride. Journal of the American Chemical Society, 66(2), 345–346.
  • Fiveable. (n.d.). Alkylation of enolates. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

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Application Notes & Protocols: Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate as a Pivotal Precursor in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Value of a Versatile Synthon

In the landscape of medicinal chemistry, the efficiency and elegance of a synthetic route are paramount. The selection of a starting material can dictate the feasibility, cost, and novelty of a drug development program. Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is a prime example of a highly versatile synthetic building block, or "synthon," whose value lies in its inherent chemical reactivity. This β-ketoester, featuring an electron-rich methoxyphenyl group, is strategically poised for participation in a variety of powerful cyclocondensation reactions that form the backbone of numerous pharmacologically significant heterocyclic scaffolds.

This document serves as a technical guide for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, offering robust, self-validating protocols for key synthetic transformations. We will explore the molecule's fundamental reactivity and detail its application in cornerstone multicomponent reactions, namely the Hantzsch Pyridine Synthesis and the Biginelli Reaction, which are instrumental in generating libraries of potential therapeutic agents.

Physicochemical Profile and Handling

A thorough understanding of a precursor's physical properties is fundamental to its effective use in synthesis.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 32711-91-4[2]
Molecular Formula C₁₃H₁₆O₄[1][3]
Molecular Weight 236.26 g/mol [2][3]
Appearance Varies; typically a liquid or low-melting solidN/A
Topological Polar Surface Area 52.6 Ų[3]
Storage Sealed in dry, 2-8°C[2]

Core Reactivity: A Tale of Two Moieties

The synthetic utility of this compound is governed by the interplay of its two principal functional regions: the β-ketoester system and the 4-methoxyphenyl ring.

  • The β-Ketoester Engine: The 1,3-dicarbonyl arrangement of the β-ketoester is the molecule's reactive core. The methylene protons situated between the two carbonyl groups (the α-carbon) are significantly acidic. This acidity facilitates deprotonation to form a stabilized enolate ion, a potent nucleophile. This enolate is the key intermediate that initiates attack in numerous condensation reactions. Furthermore, the two carbonyl groups provide electrophilic sites for intramolecular cyclization steps.

  • The Methoxyphenyl Modulator: The 4-methoxyphenyl group is not a passive spectator. The methoxy group (-OCH₃) is a strong electron-donating group via resonance, enriching the phenyl ring with electron density. This electronic contribution can influence the reactivity of the entire molecule and, critically, it becomes an integral structural feature of the final drug scaffold, often playing a role in receptor binding or modifying the pharmacokinetic properties of the molecule.

Below is a conceptual diagram illustrating the key reactive zones of the precursor molecule.

G cluster_0 This compound cluster_1 Reactive Zones mol Structure beta_keto β-Ketoester Moiety (Nucleophilic Enolate Formation & Electrophilic Sites) aryl_group 4-Methoxyphenyl Group (Electronic Influence & Scaffold Contribution) caption Key reactive moieties of the precursor.

Fig 1. Key reactive moieties of the precursor.

Application I: The Hantzsch Synthesis of 1,4-Dihydropyridines

The Hantzsch synthesis is a robust and widely utilized multicomponent reaction for generating 1,4-dihydropyridines (DHPs).[4][5] This scaffold is the foundation for a major class of cardiovascular drugs known as calcium channel blockers, including felodipine and amlodipine.[6] The reaction condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate).[5][7]

Mechanistic Rationale: The synthesis proceeds through a series of classic organic reactions. First, a Knoevenagel condensation occurs between the aldehyde and one equivalent of the β-ketoester. Concurrently, a second equivalent of the β-ketoester reacts with ammonia to form a vinylogous amide (an enamine). The critical step involves a Michael addition of the enamine onto the Knoevenagel product, followed by cyclization and dehydration to yield the stable 1,4-DHP ring.[4][7]

The workflow for this synthesis is outlined below.

Hantzsch_Workflow start Reactants: - Aldehyde (e.g., Benzaldehyde) - this compound (2 eq.) - Ammonium Acetate (Nitrogen Source) reaction One-Pot Reaction (Reflux in Ethanol) start->reaction Combine & Heat monitoring Monitor Progress (Thin Layer Chromatography) reaction->monitoring Sample Periodically monitoring->reaction Continue if incomplete workup Reaction Work-up (Cooling, Precipitation) monitoring->workup Proceed upon completion purification Purification (Filtration & Recrystallization) workup->purification Isolate Crude Solid product Final Product (Substituted 1,4-Dihydropyridine) purification->product Obtain Pure Compound

Fig 2. General workflow for Hantzsch DHP synthesis.
Protocol 4.1: Synthesis of a Symmetrical 1,4-Dihydropyridine Derivative

Principle: This protocol details the one-pot synthesis of a DHP via the Hantzsch reaction, utilizing this compound as the β-ketoester component.

Materials and Reagents:

  • Benzaldehyde (1.0 eq)

  • This compound (2.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol (anhydrous)

  • Ethyl acetate (for TLC and recrystallization)

  • Hexane (for TLC and recrystallization)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • TLC plates (silica gel) and developing chamber

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (2.0 eq), benzaldehyde (1.0 eq), ammonium acetate (1.2 eq), and anhydrous ethanol (approx. 25 mL).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 mixture of hexane:ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the heat source and allow it to cool to room temperature. Further cool the mixture in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove residual impurities.

  • Purification: The crude product can be further purified by recrystallization from an ethanol/water or ethyl acetate/hexane solvent system to yield the pure 1,4-dihydropyridine derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Safety: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Application II: The Biginelli Reaction for Dihydropyrimidinones

The Biginelli reaction is another powerful, acid-catalyzed, three-component reaction that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[8] This heterocyclic core is found in a variety of biologically active molecules, including antiviral agents, antihypertensives, and mitotic kinesin Eg5 inhibitors like Monastrol.[9] The reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea.[10][11]

Mechanistic Rationale: While several pathways are proposed, the most accepted mechanism involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization via intramolecular condensation and dehydration yields the final DHPM product.

The workflow for the Biginelli synthesis is conceptually similar to the Hantzsch reaction, highlighting the efficiency of multicomponent strategies.

Biginelli_Workflow start Reactants: - 4-Chlorobenzaldehyde - this compound (1 eq.) - Thiourea (1.5 eq.) - Catalytic HCl reaction One-Pot Reaction (Reflux in Ethanol) start->reaction Combine & Heat monitoring Monitor Progress (TLC / Precipitation) reaction->monitoring Observe Reaction workup Reaction Work-up (Cooling, Trituration with Ice-Water) monitoring->workup Proceed upon completion purification Purification (Filtration & Recrystallization) workup->purification Isolate Crude Solid product Final Product (Substituted Dihydropyrimidinethione) purification->product Obtain Pure Compound

Fig 3. General workflow for Biginelli DHPM synthesis.
Protocol 5.1: Synthesis of a Dihydropyrimidinethione Derivative

Principle: This protocol describes a classic Biginelli condensation to synthesize a DHPM derivative, using thiourea to yield the corresponding thione, which can be a valuable intermediate for further functionalization.

Materials and Reagents:

  • 4-Chlorobenzaldehyde (1.0 eq)

  • This compound (1.0 eq)

  • Thiourea (1.5 eq)

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid (catalytic amount, ~4-5 drops)

  • Crushed ice and cold water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, prepare a mixture of 4-chlorobenzaldehyde (1.0 eq), this compound (1.0 eq), thiourea (1.5 eq), and 20 mL of 95% ethanol.

  • Catalyst Addition: Add 4-5 drops of concentrated HCl to the mixture with stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 3-4 hours. The progress can often be observed by the formation of a precipitate.[12]

  • Work-up: After the reflux period, cool the reaction mixture to room temperature. Pour the contents of the flask into a beaker containing crushed ice and cold water, and stir for 15-20 minutes.

  • Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any unreacted thiourea and catalyst.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from hot ethanol to afford the pure dihydropyrimidinethione.[12]

  • Characterization: Confirm the structure of the final product using appropriate analytical techniques (NMR, IR, MS).

Safety: Concentrated HCl is highly corrosive. Handle it with extreme care inside a fume hood while wearing appropriate PPE. The reaction should be conducted in a well-ventilated area.

Broader Synthetic Potential

Beyond these two cornerstone reactions, this compound is a valuable precursor for other complex molecules. Its structural motifs are found in intermediates for a range of APIs. For instance, the related compound Ethyl 4-methoxy-3-oxobutanoate is a recognized intermediate in the synthesis of the HIV integrase inhibitor Dolutegravir.[13] This highlights the pharmaceutical industry's reliance on such versatile ketoesters for constructing complex heterocyclic systems. Its reactivity allows for its incorporation into various synthetic pathways, making it a key compound for library synthesis in drug discovery campaigns.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Ethyl 4-methoxyphenyl-4-oxobutanoate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Ethyl 4-methoxy-3-oxobutanoate. National Center for Biotechnology Information. Available at: [Link]

  • Pharmaffiliates. Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. Pharmaffiliates. Available at: [Link]

  • American Chemical Society. Learning from the Hantzsch synthesis. ACS Publications. Available at: [Link]

  • Google Patents. WO1992010485A1 - A process for the preparation of diltiazem. Google Patents.
  • European Patent Office. EP0594101A1 - A process for the preparation of diltiazem. European Patent Office. Available at: [Link]

  • Southern Adventist University. Innovative Synthesis of Diltiazem/Clentiazem Analogs. KnowledgeExchange@Southern. Available at: [Link]

  • Frontiers in Chemistry. A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers Media. Available at: [Link]

  • National Institutes of Health. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. NIH. Available at: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • ResearchGate. Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. NIH. Available at: [Link]

  • Google Patents. US4552695A - Process for production of diltiazem hydrochloride. Google Patents.
  • Master Organic Chemistry. Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]

  • Chemistry Teaching Resources. 3.2 Organic Synthesis (Reaction Pathways). KHS Chemistry. Available at: [Link]

  • MDPI. Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. Available at: [Link]

  • JETIR. Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. JETIR. Available at: [Link]

  • YouTube. Organic Chemistry - Reaction Mechanisms. The Organic Chemistry Tutor. Available at: [Link]

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Application Notes and Protocols for the Analytical Characterization of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust analytical protocols for the characterization of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate. Designed for researchers, scientists, and professionals in drug development, this document outlines starting methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), grounded in established scientific principles. The protocols herein are presented as self-validating systems, with an emphasis on the rationale behind experimental choices to ensure technical accuracy and reproducibility. This guide also furnishes a framework for method validation in accordance with international regulatory standards.

Introduction: The Significance of this compound

This compound is a β-keto ester of significant interest in organic synthesis. β-keto esters are versatile building blocks for the synthesis of a wide array of more complex molecules, including heterocyclic compounds and active pharmaceutical ingredients (APIs). Their bifunctional nature, possessing both electrophilic and nucleophilic centers, allows for a diverse range of chemical transformations.

The purity and accurate quantification of this compound are paramount in ensuring the quality, efficacy, and safety of downstream products in the drug development pipeline. The presence of impurities can have a significant impact on the reaction kinetics, yield, and toxicological profile of the final API. Therefore, robust and reliable analytical methods are essential for its characterization. This document provides a detailed guide to the analysis of this compound using HPLC and GC, two of the most powerful and widely used analytical techniques in the pharmaceutical industry.

Chemical Structure and Properties:

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₁₃H₁₆O₄[1]
Molecular Weight 236.26 g/mol -
Structure Chemical structure of this compound[1]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a premier technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the purity determination and quantification of this compound. A reversed-phase method is proposed here, which separates compounds based on their hydrophobicity.

Rationale for Method Development

The choice of a reversed-phase C18 column is based on the moderate polarity of the target analyte. The methoxyphenyl group provides hydrophobicity, while the keto and ester functionalities introduce polarity. A mobile phase consisting of acetonitrile and water allows for the effective elution of the compound from the column. The addition of a small amount of acid (e.g., formic acid) to the mobile phase is recommended to ensure the consistent protonation of any acidic or basic functional groups and to improve peak shape.

The presence of the 4-methoxyphenyl chromophore suggests that the compound will have a strong UV absorbance. Based on similar aromatic compounds, a detection wavelength in the range of 254-280 nm is expected to provide good sensitivity. A starting wavelength of 275 nm is proposed.

HPLC Protocol: A Step-by-Step Guide

Instrumentation and Materials:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the mobile phase initial conditions (50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter the working solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition (50% B) until a stable baseline is achieved.

  • Inject the prepared sample solution.

  • Run the gradient program and acquire the chromatogram.

  • Calculate the purity of the sample by determining the percentage of the main peak area relative to the total area of all peaks.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile (1 mg/mL) Sample->Dissolve Dilute Dilute to 0.1 mg/mL with Mobile Phase Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Equilibrate Equilibrate System Filter->Equilibrate Transfer to Vial Inject Inject 10 µL Equilibrate->Inject Run Run Gradient Method Inject->Run Detect Detect at 275 nm Run->Detect Integrate Integrate Peaks Detect->Integrate Acquire Data Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC analysis.

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis, particularly when coupled with a mass spectrometer (MS) for definitive identification.

Rationale for Method Development

A standard non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is a suitable choice for the separation of a wide range of organic molecules. The temperature program is designed to ensure the efficient elution of the analyte while separating it from potential volatile impurities. The injector and detector temperatures are set high enough to prevent condensation of the analyte.

When coupled with a mass spectrometer, electron ionization (EI) will provide characteristic fragmentation patterns that can be used for structural elucidation and confirmation. Key expected fragments would arise from alpha-cleavage adjacent to the carbonyl groups and loss of the ethoxy group from the ester.

GC-MS Protocol: A Step-by-Step Guide

Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • This compound sample

  • High-purity solvent (e.g., ethyl acetate or dichloromethane)

Chromatographic and MS Conditions:

ParameterRecommended Condition
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CFinal hold: 5 min at 280 °C
Detector (FID) Temp. 300 °C
MS Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Sample Preparation:

  • Prepare a solution of the this compound sample in ethyl acetate at a concentration of approximately 100 µg/mL.

  • Ensure the sample is fully dissolved before injection.

Analysis Procedure:

  • Inject the prepared sample solution into the GC system.

  • Acquire the chromatogram and/or mass spectrum.

  • For quantitative analysis with FID, calculate the purity based on the relative peak areas.

  • For qualitative analysis with MS, analyze the mass spectrum of the analyte peak to confirm its identity by comparing the fragmentation pattern with theoretical fragmentation or a library spectrum.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Ethyl Acetate (~100 µg/mL) Sample->Dissolve Inject Inject 1 µL (Split) Dissolve->Inject Transfer to Vial Separate Separate on Column (Temp Program) Inject->Separate Ionize Ionize (EI, 70 eV) Separate->Ionize Detect Detect Ions (m/z 40-400) Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC Acquire Data Spectrum Extract Mass Spectrum TIC->Spectrum Identify Identify Compound Spectrum->Identify

Sources

The Knoevenagel Condensation of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate with Substituted Benzaldehydes: A Strategic Approach to Synthesizing Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the Knoevenagel condensation reaction between Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, a versatile β-keto ester, and various substituted benzaldehydes. This reaction is a powerful tool for carbon-carbon bond formation, yielding α,β-unsaturated carbonyl compounds that serve as valuable precursors in medicinal chemistry and drug discovery. We will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and analyze the predictable influence of aromatic substituents on reaction outcomes. The methodologies described herein are designed to be self-validating, offering researchers a robust platform for the synthesis and exploration of novel chemical entities with potential therapeutic applications.

Introduction: The Strategic Value of the Knoevenagel Condensation

The synthesis of complex organic molecules for pharmaceutical development often relies on a toolkit of robust and predictable chemical reactions. Among these, the Knoevenagel condensation holds a prominent place for its efficiency in creating α,β-unsaturated systems from active methylene compounds and carbonyls.[1][2] The reaction, first detailed by Emil Knoevenagel, involves a nucleophilic addition followed by a dehydration, driven by the formation of a stable conjugated system.[2][3]

Our focus is on the reaction between this compound and substituted benzaldehydes. The β-keto ester starting material is a valuable building block in its own right, notably used in the synthesis of pharmaceuticals like the HIV integrase inhibitor Dolutegravir.[4] By reacting it with a library of substituted benzaldehydes, we can generate a diverse array of α,β-unsaturated ketoesters. These products are structurally related to chalcones, a class of compounds renowned for their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6][7][8]

This guide is intended for researchers in organic synthesis and drug development, providing the theoretical grounding and practical protocols necessary to leverage this powerful reaction for creating novel molecular scaffolds.

Reaction Mechanism and the Influence of Substituents

A thorough understanding of the reaction mechanism is critical for optimizing conditions and predicting outcomes. The Knoevenagel condensation proceeds via a base-catalyzed pathway.

Causality of Catalyst Choice: The reaction requires a basic catalyst, but a strong base like sodium hydroxide could induce self-condensation of the aldehyde or hydrolysis of the ester.[2][9] Therefore, a weak amine base, such as piperidine or morpholine, is the catalyst of choice.[2][3] It is potent enough to deprotonate the highly acidic α-hydrogen of the β-keto ester but not reactive enough to promote undesirable side reactions.

The mechanism unfolds in three key steps:

  • Enolate Formation: The basic catalyst abstracts an acidic α-proton from the carbon situated between the two carbonyl groups of the β-keto ester. This forms a resonance-stabilized enolate ion, which serves as the key nucleophile.[3][10]

  • Nucleophilic Addition: The enolate anion attacks the electrophilic carbonyl carbon of the substituted benzaldehyde, forming a tetrahedral alkoxide intermediate.

  • Dehydration: The alkoxide is protonated (typically by the conjugate acid of the amine catalyst), forming a β-hydroxy intermediate. This intermediate readily undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated conjugated product.

Knoevenagel Condensation Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ketoester This compound Enolate Resonance-Stabilized Enolate Ketoester->Enolate Aldehyde Substituted Benzaldehyde (Ar-CHO) Alkoxide Tetrahedral Alkoxide Intermediate Aldehyde->Alkoxide Base Base (B:) Base->Ketoester 1. Deprotonation Enolate->Aldehyde 2. Nucleophilic Attack BetaHydroxy β-Hydroxy Adduct Alkoxide->BetaHydroxy Product α,β-Unsaturated Product BetaHydroxy->Product 3. Dehydration (-H₂O) Water H₂O BaseH HB+ BaseH->Alkoxide +H+

Caption: Figure 1: Knoevenagel Condensation Mechanism.

Impact of Benzaldehyde Substituents:

The electronic nature of the substituent (Ar) on the benzaldehyde ring has a predictable and significant impact on the reaction rate.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halides (-Cl, -Br) decrease the electron density on the aromatic ring. This inductive effect makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the enolate. Consequently, EWGs generally lead to faster reaction rates and often higher yields.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or alkyl groups (-CH₃) increase the electron density on the ring. This makes the carbonyl carbon less electrophilic, slowing down the rate of nucleophilic addition. Reactions with EDG-substituted benzaldehydes may require longer reaction times or slightly more forcing conditions to achieve comparable yields.

Experimental Protocols & Workflow

The following protocol provides a reliable method for the synthesis, purification, and characterization of the target compounds.

3.1. Materials and Equipment

  • This compound (1.0 eq)

  • Substituted benzaldehyde (1.0 - 1.1 eq)

  • Piperidine (0.1 eq, catalyst)

  • Glacial Acetic Acid (0.1 eq, co-catalyst)

  • Solvent: Toluene or Ethanol

  • Round-bottom flask with reflux condenser (and Dean-Stark trap if using Toluene)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Purification: Recrystallization solvents (e.g., Ethanol, Hexane/Ethyl Acetate) or Column Chromatography apparatus (silica gel)

3.2. Step-by-Step Synthesis Protocol

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 2.36 g, 10 mmol, 1.0 eq), the desired substituted benzaldehyde (1.0 eq), and Toluene (50 mL).

  • Catalyst Addition: Add piperidine (0.1 mL, ~1 mmol, 0.1 eq) and a drop of glacial acetic acid to the mixture.

  • Reaction Execution: Equip the flask with a Dean-Stark trap and reflux condenser. Heat the mixture to reflux (approx. 110°C for Toluene) with vigorous stirring. The progress of the reaction can be monitored by observing water collection in the Dean-Stark trap and by TLC analysis.[11]

  • Monitoring: Spot the reaction mixture on a TLC plate against the starting materials using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). The formation of a new, typically more conjugated (UV-active) spot and the disappearance of the aldehyde indicates reaction progression.

  • Workup: Once the reaction is complete (typically 2-8 hours, depending on the substituent), allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is often obtained as a viscous oil or a solid.

3.3. Purification and Characterization

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.[5][11] If the product is an oil or if impurities persist, purification by column chromatography on silica gel is recommended.

  • Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as Melting Point determination, TLC, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[5][12]

Experimental Workflow Figure 2: General Experimental Workflow A 1. Charge Reactants (β-Ketoester, Aldehyde) & Solvent (Toluene) B 2. Add Catalysts (Piperidine, Acetic Acid) A->B Setup C 3. Heat to Reflux (Dean-Stark Trap) B->C Initiation D 4. Monitor Reaction (TLC, Water Collection) C->D Execution E 5. Cool & Aqueous Workup (HCl, NaHCO₃, Brine) D->E Completion F 6. Isolate Crude Product (Dry & Evaporate Solvent) E->F Isolation G 7. Purify Product (Recrystallization or Column Chromatography) F->G Purification H 8. Characterize (NMR, IR, MS, MP) G->H Validation

Caption: Figure 2: General Experimental Workflow.

Data Analysis: Predicting Outcomes

The effect of benzaldehyde substituents on the reaction is summarized in the table below. The data presented are illustrative, based on established chemical principles, to guide experimental planning.

Benzaldehyde SubstituentElectronic EffectExpected Reaction TimeExpected YieldNotes
4-Nitrobenzaldehyde Strong EWG2 - 3 hoursHigh (85-95%)The highly activated carbonyl leads to a rapid reaction. Product may be a brightly colored solid.
4-Chlorobenzaldehyde Moderate EWG3 - 5 hoursGood (75-85%)A reliable substrate that proceeds at a moderate pace.[13]
Benzaldehyde Neutral (Reference)4 - 6 hoursModerate (70-80%)Baseline reaction for comparison.
4-Methylbenzaldehyde Weak EDG5 - 8 hoursModerate (65-75%)Slower reaction due to the mildly deactivating effect of the methyl group.
4-Methoxybenzaldehyde Strong EDG6 - 10 hoursFair to Moderate (50-70%)The strong electron-donating nature of the methoxy group significantly reduces the electrophilicity of the carbonyl, requiring longer reaction times.

Applications in Drug Discovery

The α,β-unsaturated ketoester products synthesized via this protocol are highly versatile intermediates. The conjugated enone system is a Michael acceptor, making it amenable to further reactions to build molecular complexity, such as the formation of pyrimidine, pyrazole, or other heterocyclic rings which are common motifs in pharmaceuticals.

Furthermore, the core scaffold itself, akin to a chalcone, can be screened directly for biological activity. The 1,3-diarylpropenone framework is a known "privileged structure" in medicinal chemistry, associated with a wide range of pharmacological effects.[5][6] By systematically varying the substituents on the benzaldehyde-derived ring, researchers can rapidly generate a library of compounds for structure-activity relationship (SAR) studies, accelerating the hit-to-lead optimization process in drug discovery programs.

References

  • Wikipedia contributors. (2023). Claisen condensation. Wikipedia. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • JETIR. (2019). SYNTHESIS OF CHALCONES. Journal of Emerging Technologies and Innovative Research. [Link]

  • Request PDF. (2015). Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. ResearchGate. [Link]

  • AIP Publishing. (2019). Green Synthesis of Chalcones Derivatives. [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • AK Lectures. (2014). Claisen Condensation and ß-Keto Esters. YouTube. [Link]

  • Chemical Review and Letters. (n.d.). New Synthesis of Chalcone Derivatives and Their Applications. [Link]

  • JoVE. (2023). Video: Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

  • Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia. [Link]

  • Oreate AI Blog. (2026). Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. [Link]

  • Unipharma. (n.d.). Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Request PDF. (2018). Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. ResearchGate. [Link]

  • MDPI. (2022). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. [Link]

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Application Notes & Protocols: Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate as a Cornerstone for Antiproliferative Agent Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of a Versatile Precursor

In the landscape of medicinal chemistry and drug discovery, the identification of versatile molecular scaffolds is paramount. Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, a β-ketoester, represents a quintessential building block for the synthesis of heterocyclic compounds with significant therapeutic potential. Its structure, featuring a reactive β-dicarbonyl system and a biologically relevant 4-methoxyphenyl moiety, makes it an ideal starting point for constructing diverse molecular architectures. This guide provides an in-depth exploration of its application in synthesizing potent antiproliferative agents, focusing on the strategic use of multicomponent reactions to generate libraries of dihydropyridines (DHPs) and dihydropyrimidinones (DHPMs), two classes of compounds renowned for their biological activities.

Physicochemical Profile of this compound

Understanding the inherent reactivity of the starting material is critical for experimental design.

  • Molecular Formula: C₁₃H₁₆O₄[1]

  • Molecular Weight: 236.26 g/mol [2]

  • Key Features:

    • β-Ketoester System: The core of its reactivity. The acidic α-proton between the two carbonyl groups is readily abstracted, forming a nucleophilic enolate. This functionality drives its participation in a wide array of condensation reactions.

    • 4-Methoxyphenyl Group: This electron-donating group is a common feature in many biologically active molecules. It can influence the electronic properties of the final compound and participate in crucial interactions with biological targets, such as π-π stacking or hydrogen bonding.

    • Ethyl Ester: Provides a site for potential modification but primarily influences the solubility and crystallinity of the molecule and its derivatives.

Application in Hantzsch Dihydropyridine Synthesis for Anticancer Scaffolds

The Hantzsch synthesis, a classic multicomponent reaction first reported in 1882, remains a highly efficient method for creating 1,4-dihydropyridine (1,4-DHP) rings.[3] While initially recognized for their cardiovascular applications as calcium channel blockers, 1,4-DHP derivatives are now increasingly investigated for their anticancer properties.[4][5][6]

Scientific Rationale: Why Hantzsch DHPs Exhibit Antiproliferative Activity

The planar, boat-like conformation of the 1,4-DHP ring allows it to interact with various biological targets beyond calcium channels. Emerging research suggests that their anticancer effects can be attributed to mechanisms including:

  • Reversal of Multidrug Resistance (MDR): Some DHPs can inhibit efflux pumps like P-glycoprotein, resensitizing cancer cells to conventional chemotherapeutics.

  • Induction of Apoptosis: By modulating cellular signaling pathways, DHPs can trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

The symmetry and substitution pattern around the DHP ring are critical for its biological activity.[4][7] Using this compound allows for the precise installation of the 4-methoxyphenyl group at the 4-position of the DHP ring, a common feature in many active compounds.

Workflow for Hantzsch Dihydropyridine Synthesis

The following diagram illustrates the one-pot condensation process.

Hantzsch_Workflow cluster_process Process cluster_product Product Ketoester This compound (2 equiv.) Reaction One-Pot Condensation (Solvent, e.g., Ethanol, Reflux) Ketoester->Reaction Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) (1 equiv.) Aldehyde->Reaction Ammonia Ammonia Source (e.g., NH4OAc) (1 equiv.) Ammonia->Reaction Enamine Enamine Formation Reaction->Enamine Forms from Ketoester + NH3 Enone Knoevenagel Condensation Product (Enone) Reaction->Enone Forms from Ketoester + Aldehyde DHP Symmetric 1,4-Dihydropyridine Derivative Enamine->DHP Michael Addition Enone->DHP to Enone

Caption: Workflow for the Hantzsch 1,4-dihydropyridine synthesis.

Detailed Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate Analogues

This protocol is a representative example. Researchers should adapt it based on the specific aldehyde used. The use of two equivalents of the β-ketoester leads to a symmetric Hantzsch ester.

Materials:

  • This compound (or ethyl acetoacetate as a general analogue)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ammonium acetate

  • Ethanol

  • Ice-cold water

  • Standard reflux and filtration apparatus

  • Thin Layer Chromatography (TLC) supplies (e.g., mobile phase: ethyl acetate/n-hexane 6:4)[8]

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (10 mmol), this compound (20 mmol), and ammonium acetate (12 mmol).

  • Solvent Addition: Add ethanol (30 mL) to the flask.

  • Reflux: Heat the mixture to reflux with constant stirring. The reaction progress should be monitored by TLC. Reaction times can vary from 2 to 8 hours depending on the reactivity of the aldehyde. Some modern variations use microwave irradiation to significantly reduce reaction times.[5][9]

  • Precipitation: Upon completion of the reaction (disappearance of the aldehyde spot on TLC), cool the reaction mixture to room temperature.

  • Isolation: Pour the cooled mixture into ice-cold water (100 mL) with stirring. A solid product should precipitate.

  • Filtration: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure 1,4-dihydropyridine derivative.[8]

Antiproliferative Activity Data for Hantzsch Esters

The following table summarizes the cytotoxic activity of several symmetric 1,4-DHP derivatives against common cancer cell lines.

Compound ID4-Aryl SubstituentCell LineIC₅₀ (µM)Reference
18 4-BenzyloxyphenylHeLa3.6[5][6]
MCF-75.2[5][6]
19 4-BromophenylHeLa2.3[5][6]
MCF-75.7[5][6]
20 3-FluorophenylHeLa4.1[5]
MCF-711.9[5]
7a 4-Aryl (unspecified)MOLT-417.4[10]

Application in Biginelli Reaction for Dihydropyrimidinone (DHPM) Synthesis

The Biginelli reaction is another powerful, one-pot three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[11][12] These scaffolds are of immense interest in medicinal chemistry, famously exemplified by Monastrol , a selective inhibitor of the mitotic kinesin Eg5, which demonstrates potent antimitotic and anticancer activity.[13][14]

Scientific Rationale: The Antiproliferative Power of DHPMs

The DHPM core is a privileged scaffold that can be decorated with various functional groups to modulate its biological activity. The primary anticancer mechanism for many DHPMs, like Monastrol, is the inhibition of Eg5, a motor protein essential for forming the bipolar mitotic spindle.[13] This inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells. The 4-methoxyphenyl group from the precursor can be strategically incorporated into the final DHPM structure, often at the C4 position, where it plays a significant role in receptor binding and overall activity.[14]

Workflow for Biginelli Dihydropyrimidinone Synthesis

This diagram outlines the acid-catalyzed condensation process.

Biginelli_Workflow cluster_process Process cluster_product Product Ketoester This compound (1 equiv.) Reaction One-Pot Condensation (Acid Catalyst, e.g., I₂, HCl, Lewis Acid) (Solvent, e.g., Ethanol, Reflux) Ketoester->Reaction Enolate Ketoester Enolate Ketoester->Enolate Aldehyde Aromatic Aldehyde (e.g., 4-Methoxybenzaldehyde) (1 equiv.) Aldehyde->Reaction Urea Urea or Thiourea (1.5 equiv.) Urea->Reaction Iminium Acyl-iminium Ion (from Aldehyde + Urea) Reaction->Iminium Rate-determining step DHPM 4-Aryl-3,4-dihydropyrimidin-2(1H)-one (DHPM) Iminium->DHPM Cyclization & Dehydration Enolate->Iminium

Caption: Proposed workflow for the Biginelli DHPM synthesis.

Detailed Protocol: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

This protocol uses an acid catalyst, a common requirement for the Biginelli reaction. Many modern variations employ Lewis acids or solid-supported catalysts for improved yields and easier workup.[15]

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Urea

  • Ethanol

  • Catalyst (e.g., molecular iodine[11], HCl, or silica-chloride[16])

  • Standard reflux and recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (10 mmol), this compound (10 mmol), and urea (15 mmol) in ethanol (25 mL).

  • Catalyst Addition: Add a catalytic amount of the chosen acid catalyst (e.g., 10 mol% of molecular iodine or a few drops of concentrated HCl).

  • Reflux: Heat the mixture to reflux with stirring for 3-6 hours. Monitor the reaction's progress using TLC.

  • Cooling and Precipitation: After completion, cool the reaction mixture in an ice bath. The product will often precipitate from the solution.

  • Isolation: Filter the solid product, wash it with cold ethanol, and dry it under vacuum.

  • Purification: The crude solid can be further purified by recrystallization from hot ethanol to afford the pure DHPM derivative.[13]

Antiproliferative Activity Data for DHPM Derivatives

DHPMs have shown a wide range of biological activities. The table below highlights their potential as anticancer agents.

Compound ClassKey Structural FeatureBiological ActivityReference
Monastrol Analogues Thione at C2 positionInhibits mitotic kinesin Eg5, leading to apoptosis.[13]
DHPMs 4-Aryl substitutedAntitumor, antiviral, anti-inflammatory.[11][17]
Batzelladine Alkaloids Marine-derived DHPMsPotent HIVgp-120-CD4 inhibitors.[17]
Substituted DHPMs 4-(4-methoxyphenyl) groupThe 4-methoxy group often enhances anti-inflammatory and other biological activities.[14]

Conceptual Link to Chalcone Synthesis

While not a direct product of a multicomponent reaction involving the title compound, the synthesis of chalcones is conceptually related and highly relevant. Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and are potent antiproliferative agents themselves.[7][18] The 1-(4-methoxyphenyl) structural motif present in many highly active chalcones can be considered a synthetic relative of our starting β-ketoester.

The standard synthesis of chalcones is the Claisen-Schmidt condensation , which involves the base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative (e.g., 4-methoxyacetophenone).[19]

Mechanism of Action and Synthetic Workflow

Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis by increasing reactive oxygen species (ROS) levels, leading to cell death through both intrinsic and extrinsic pathways.[7]

Chalcone_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Effect Ketone Substituted Acetophenone (e.g., 4-Methoxyacetophenone) Reaction Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH, KOH) (Solvent, e.g., Ethanol) Ketone->Reaction Aldehyde Substituted Benzaldehyde Aldehyde->Reaction Chalcone 1,3-Diaryl-2-propen-1-one (Chalcone) Reaction->Chalcone Aldol Condensation + Dehydration Apoptosis Induction of Apoptosis in Cancer Cells Chalcone->Apoptosis Biological Activity

Caption: General workflow for chalcone synthesis and its biological effect.

Antiproliferative Activity Data for Chalcones

The presence and position of methoxy groups on the aromatic rings of chalcones significantly influence their cytotoxic potency.

Compound IDKey Structural FeatureCell LineIC₅₀ (µg/mL)Reference
1, 5, 23, 25 Various substitutionsMCF-7< 20[7]
b22, b29 2',6'-dimethoxy substitutionsMultipleHigher activity than etoposide[18]
8, 10 3,4,5-trimethoxy A-ringPCa Cells17-31 nM[20]

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is a strategic precursor for accessing high-value heterocyclic scaffolds. Through efficient and atom-economical multicomponent reactions like the Hantzsch and Biginelli syntheses, researchers can rapidly generate libraries of DHP and DHPM derivatives. These compound classes are rich sources of potential antiproliferative agents, acting through diverse mechanisms ranging from ion channel modulation to mitotic arrest. The consistent appearance of the 4-methoxyphenyl moiety in potent anticancer agents underscores the value of this particular building block. By leveraging the protocols and insights provided, drug development professionals can accelerate the discovery of novel, effective, and selective anticancer therapeutics.

References

  • This compound | C13H16O4 | CID 14959491. PubChem. Available at: [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1 - PubMed Central. NIH. Available at: [Link]

  • Synthetic Novel 1, 4-Dihydropyridine Derivatives Act as Potential Anticancer Agent Against Both Human Small Cell Lung DMS 114 Cancer Cell Line and Human Colon Cancer Cell Line HCC 2998. ResearchGate. Available at: [Link]

  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. Available at: [Link]

  • Synthesis of Chalcones with Anticancer Activities - PMC. NIH. Available at: [Link]

  • Ethyl 4-methoxy-3-oxobutanoate | C7H12O4 | CID 12645099. PubChem. Available at: [Link]

  • Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. ResearchGate. Available at: [Link]

  • A Novel 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine (C 21 H 26 N 2 O 8 ): Microwave-Irradiated Hantzsch Ester Synthesis, Characterization and Molecular Crystal. ResearchGate. Available at: [Link]

  • Hantzsch Dihydropyridine Synthesis. ResearchGate. Available at: [Link]

  • Anticancer activity of 4-aryl-1,4-dihydropyridines. ChemRxiv. Available at: [Link]

  • Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC. NIH. Available at: [Link]

  • Synthesis of Dihydropyrimidinones via Biginelli Reaction by Using Molecular Iodine as Environmentally Friendly Catalyst. ResearchGate. Available at: [Link]

  • Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones - PMC. NIH. Available at: [Link]

  • Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - PMC. PubMed Central. Available at: [Link]

  • ChemInform Abstract: Synthesis of Dihydropyrimidinones via Biginelli Multi-Component Reaction. ResearchGate. Available at: [Link]

  • A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. NIH. Available at: [Link]

  • Synthesis of dihydropyrimidinones via Biginelli multi-component reaction. Academia.edu. Available at: [Link]

  • Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. NIH. Available at: [Link]

  • Hantzsch synthesis of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a novel cyclisation leading to an unusual formation of 1-amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. PubMed. Available at: [Link]

  • An Overview of Recent Advances in Hantzsch's Multicomponent Synthesis of 1,4- Dihydropyridines: A Class of Prominent Calcium Channel Blockers. OUCI. Available at: [Link]

  • Practical Synthesis of Chalcone Derivatives and Their Biological Activities - PMC. NIH. Available at: [Link]

  • (PDF) Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. ResearchGate. Available at: [Link]

  • Stereoselective synthesis and antiproliferative activity of allo-gibberic acid-based 1,3-aminoalcohol regioisomers. NIH. Available at: [Link]

  • Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. MDPI. Available at: [Link]

  • Ethyl 3-oxo-4-phenylbutanoate. ChemBK. Available at: [Link]

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC. NIH. Available at: [Link]

  • Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions - PMC. NIH. Available at: [Link]

  • Ethyl 4-methoxyphenyl-4-oxobutanoate | C13H16O4 | CID 118222145. PubChem. Available at: [Link]

  • Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. ResearchGate. Available at: [Link]

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The Strategic Utility of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate in Expedient Multi-Component Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Heterocycles

In the landscape of modern synthetic chemistry, the demand for efficient and atom-economical methodologies to construct complex molecular architectures is paramount. Multi-component reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, have emerged as a powerful strategy to meet this demand.[1][2] Central to the success of many MCRs is the use of highly functionalized and reactive building blocks. Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, a sophisticated β-ketoester, represents a cornerstone reagent in this context. Its unique structural features—a reactive β-ketoester moiety for versatile condensations and an electron-rich 4-methoxyphenyl group—make it an invaluable precursor for the rapid assembly of diverse and pharmaceutically relevant heterocyclic scaffolds.[3][4]

This technical guide provides an in-depth exploration of the application of this compound in two of the most celebrated MCRs: the Biginelli and Hantzsch reactions. We will dissect the mechanistic rationale behind its reactivity and provide detailed, field-proven protocols for the synthesis of dihydropyrimidinones and polyhydroquinolines, compound classes renowned for their broad spectrum of biological activities.[5][6]

The Duality of Reactivity: Understanding the β-Ketoester

The synthetic versatility of this compound is rooted in the dual electrophilic and nucleophilic nature of the β-ketoester functional group. The presence of two carbonyl groups activates the central methylene protons, rendering them acidic and readily deprotonated to form a nucleophilic enolate. Conversely, the carbonyl carbons serve as electrophilic sites for nucleophilic attack. This ambident reactivity allows it to seamlessly participate in a cascade of condensation and cyclization reactions that define MCRs.[4] The 4-methoxyphenyl substituent further modulates this reactivity through its electron-donating nature, influencing the stability of intermediates and often leading to high reaction yields and selectivity.

Application I: The Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction, first reported in 1891, is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5][7] These heterocycles are of significant interest in medicinal chemistry, exhibiting a wide range of pharmacological properties, including activities as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[8]

Mechanistic Insight

The reaction is typically catalyzed by a Brønsted or Lewis acid. The currently accepted mechanism proceeds through a series of bimolecular reactions. The key steps involve the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester. Subsequent cyclization via intramolecular condensation and dehydration affords the final DHPM product. The electron-donating 4-methoxyphenyl group from our target substrate stabilizes the carbocation intermediates, thereby facilitating the reaction progress and often leading to excellent yields.

Diagram: Biginelli Reaction Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Combine Aldehyde, This compound, Urea, and Catalyst in Ethanol B Heat Mixture to Reflux (e.g., 1.5 - 3 hours) A->B C Monitor Progress by TLC B->C D Cool Reaction Mixture (e.g., Ice Bath) C->D E Precipitate Forms D->E F Collect Solid by Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Dry the Product G->H I Characterize Product (MP, NMR, IR, MS) H->I

Caption: Workflow for the Biginelli Synthesis of DHPMs.

Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)–one

This protocol is adapted from a solvent-free synthesis catalyzed by Zinc Sulfate, demonstrating a green and efficient approach.[9]

Materials:

  • 4-Methoxybenzaldehyde

  • This compound (or Ethyl Acetoacetate as a close analog)

  • Urea

  • Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, thoroughly mix 4-methoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and ZnSO₄·7H₂O (0.5 mmol).

  • Heat the mixture at 100°C under solvent-free conditions for the appropriate time (typically 30-60 minutes).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add hot ethanol to the solidified mixture to dissolve the product.

  • Filter the hot solution to remove the catalyst.

  • Allow the filtrate to cool to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration, wash with a small amount of cold ethanol, and dry to afford the pure product.

Data Summary:

EntryAldehydeβ-KetoesterN-SourceCatalystConditionsYield (%)Ref.
14-MethoxybenzaldehydeEthyl AcetoacetateUreaZnSO₄·7H₂O100°C, Solvent-free85[9]
24-MethoxybenzaldehydeEthyl AcetoacetateUreaHClEtOH, Reflux, 1.5hGood[1]

Note: The protocol specifically for this compound would follow the same procedure, likely with adjustments to stoichiometry and reaction time based on its specific reactivity. The provided data for the product 5-Ethoxycarbonyl-6-methyl-4-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)–one shows a melting point of 202-203°C.[9]

Application II: The Hantzsch Reaction for Polyhydroquinoline Synthesis

The Hantzsch pyridine synthesis, discovered in 1881, is a multi-component reaction that classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[6][10] A highly valuable modification of this reaction is the four-component synthesis of polyhydroquinolines, which involves an aldehyde, a β-ketoester (like ethyl acetoacetate), dimedone, and ammonium acetate.[11][12] These products are fused 1,4-dihydropyridine derivatives with significant biological activities, including antimicrobial and antioxidant properties.[4]

Mechanistic Rationale

The reaction mechanism is complex with several proposed pathways. A plausible route involves the initial Knoevenagel condensation of the aldehyde with the active methylene compound (either the β-ketoester or dimedone). Separately, the β-ketoester reacts with ammonia (from ammonium acetate) to form an enamine. A subsequent Michael addition between the Knoevenagel product and the enamine, followed by cyclization and dehydration, leads to the final polyhydroquinoline structure. The use of an electron-rich aldehyde derived from the 4-methoxyphenyl group of our substrate generally proceeds efficiently.

Diagram: Hantzsch Reaction Mechanism

G cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_steps Core Transformations Aldehyde Aldehyde Knoevenagel Adduct Knoevenagel Adduct Aldehyde->Knoevenagel Adduct Dimedone Dimedone Dimedone->Knoevenagel Adduct β-Ketoester β-Ketoester Enamine Enamine β-Ketoester->Enamine NH4OAc NH4OAc NH4OAc->Enamine Michael Addition Michael Addition Knoevenagel Adduct->Michael Addition Enamine->Michael Addition Cyclization & Dehydration Cyclization & Dehydration Michael Addition->Cyclization & Dehydration Product Product Cyclization & Dehydration->Product

Caption: Simplified Mechanism for Polyhydroquinoline Synthesis.

Protocol: Four-Component Synthesis of Polyhydroquinolines

This protocol is a generalized procedure based on efficient, often catalyst-free or minimally catalyzed, methods for Hantzsch-type reactions.[11]

Materials:

  • Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde)

  • Dimedone

  • This compound (or Ethyl Acetoacetate)

  • Ammonium Acetate

  • Ethanol (optional, for recrystallization)

Procedure:

  • In a suitable reaction vessel, combine the aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.5 mmol).

  • Heat the mixture, with stirring, at 100°C under solvent-free conditions for the specified time (typically 30-60 minutes).[11] Alternatively, the reaction can be performed under reflux in a solvent like toluene.

  • Monitor the reaction completion by TLC analysis.

  • After cooling to room temperature, a solid product will typically form.

  • The crude product can be purified by recrystallization from ethanol to yield the pure polyhydroquinoline derivative.

Data Summary for Analogous Reactions:

EntryAldehydeCatalystConditionsYield (%)Ref.
14-Cl-C₆H₄CHONone100°C, 30 min95[11]
24-MeO-C₆H₄CHONone100°C, 45 min92[11]
3C₆H₅CHOTi ComplexToluene, Reflux, 1h93
44-MeO-C₆H₄CHOYb(OTf)₃EtOH, RT, 3h94[12]

The high yields obtained with 4-methoxybenzaldehyde demonstrate the suitability of the electron-donating methoxy group for this transformation, suggesting that this compound would be an excellent substrate.

Conclusion and Future Outlook

This compound stands out as a highly effective and versatile substrate in multi-component reactions. Its inherent reactivity, governed by the β-ketoester functionality, combined with the electronic influence of the 4-methoxyphenyl group, enables the efficient, one-pot synthesis of complex and biologically significant heterocyclic systems like dihydropyrimidinones and polyhydroquinolines. The protocols detailed herein offer robust and reproducible methods for accessing these valuable scaffolds. As the drive for sustainable and efficient chemical synthesis continues, the strategic application of such well-designed building blocks in MCRs will undoubtedly play an increasingly critical role in academic research and the pharmaceutical industry.

References

  • BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. (2014). Theochem @ Mercer University. Available at: [Link]

  • Heravi, M. M., et al. (2014). Four-component synthesis of polyhydroquinolines under catalyst- and solvent-free conventional heating conditions: mechanistic studies. RSC Advances, 4(108), 63231-63237. Available at: [Link]

  • Ghahremanzadeh, R., et al. (2010). A new report on one-pot synthesis of polyhydroquinolines using ti catalyst. Trade Science Inc. Available at: [Link]

  • Maskrey, T. S., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 376. Available at: [Link]

  • Kim, J., et al. (2016). Synthesis of Novel Dihydropyridothienopyrimidin-4,9-dione Derivatives. Molecules, 21(11), 1461. Available at: [Link]

  • Amelia, T., et al. (2021). Synthesis of Dihydropyrimidinones via Biginelli Reaction by Using Molecular Iodine as Environmentally Friendly Catalyst. Molekul, 16(2), 123-131. Available at: [Link]

  • Patil, S., et al. (2020). The one-pot four-component synthesis of polyhydroquinoline derivatives catalyzed by PMO-ICS-PrSO3H. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Biginelli reaction. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • R, S., & K, S. (2020). A Review on 3, 4-dihydropyrimidinone Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 63(1), 133-140. Available at: [Link]

  • Mohamadpour, F. (2019). Solvent-free Biginelli Reaction Catalyzed to Synthesis of Biologically Active 3,4-dihydropyrimidin-2-(1H) –ones/ thiones Deriv. Journal of Applied Chemical Research, 13(1), 45-56. Available at: [Link]

  • Wedd, M. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1439. Available at: [Link]

  • Borges, F., et al. (2015). Synthesis of Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 20(9), 16713-16752. Available at: [Link]

  • Wang, L.-M., et al. (2005). Facile Yb(OTf)3 promoted one-pot synthesis of polyhydroquinoline derivatives through Hantzsch reaction. Tetrahedron, 61(6), 1539-1543. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2012). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. International Journal of Molecular Sciences, 13(9), 10986-11004. Available at: [Link]

  • Müller, T. J. J. (2023). Multicomponent reactions IV. Beilstein Journal of Organic Chemistry, 19, 1-3. Available at: [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. In Wikipedia. Retrieved January 21, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Reaction Condition Optimization for Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and refine their synthetic procedures. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your experimental success.

The synthesis of this valuable β-keto ester intermediate is most commonly achieved via a crossed Claisen condensation . This reaction involves the carbon-carbon bond formation between the enolate of one ester and the carbonyl group of another. Specifically, for this compound, the reaction typically involves the condensation of an enolate derived from Ethyl 4-methoxyphenylacetate with an acetylating agent, such as Ethyl Acetate .

The Claisen condensation is a powerful but sensitive equilibrium-driven reaction.[1] Success hinges on careful control of reaction parameters to favor the desired product and suppress numerous potential side reactions. This guide addresses the most common challenges encountered in the laboratory.

Core Reaction: Crossed Claisen Condensation

Below is the general mechanism for the target synthesis. Understanding these steps is crucial for effective troubleshooting.

Claisen_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Deprotonation (Driving Force) cluster_4 Step 5: Acid Work-up Ester_A Ethyl 4-methoxyphenylacetate Enolate Ester Enolate (Nucleophile) Ester_A->Enolate Deprotonation of α-H Base Strong Base (e.g., NaOEt) Base->Ester_A Ester_B Ethyl Acetate (Electrophile) Enolate->Ester_B Nucleophilic Attack Intermediate Tetrahedral Intermediate Ester_B->Intermediate Product_Keto β-Keto Ester Product Intermediate->Product_Keto Re-form C=O, Expel EtO⁻ Leaving_Group Ethoxide (EtO⁻) Product_Enolate Product Enolate (Stabilized) Product_Keto->Product_Enolate Deprotonation by Base Product_Keto->Product_Enolate Final_Product Ethyl 4-(4-methoxyphenyl)- 3-oxobutanoate Product_Enolate->Final_Product Protonation (e.g., H₃O⁺)

Caption: Mechanism of the crossed Claisen condensation.

Troubleshooting Guide & FAQs

Q1: My reaction has failed or the yield is near zero. What went wrong?

This is a common and frustrating issue, often pointing to fundamental problems with the reaction setup or reagents. The Claisen condensation is an equilibrium reaction, and several factors can prevent it from proceeding.[1]

Answer:

There are three primary culprits for a failed Claisen condensation:

  • Insufficient Base Strength or Stoichiometry: The pKa of an ester's α-proton is around 25. A base must be strong enough to deprotonate it and form the nucleophilic enolate.[2] More importantly, the reaction requires a stoichiometric amount (at least one full equivalent) of base , not a catalytic amount. This is because the final β-keto ester product (pKa ≈ 11) is far more acidic than the starting ester. The base is consumed in a final, thermodynamically favorable deprotonation step that drives the entire equilibrium towards the product.[2][3]

    • Troubleshooting: Ensure you are using at least 1 equivalent of a strong base like sodium ethoxide (NaOEt), sodium hydride (NaH), or lithium diisopropylamide (LDA). If using commercial alkoxides, verify their activity as they can degrade on storage.

  • Presence of Moisture or Protic Impurities: Strong bases react instantly and irreversibly with water. Any moisture in your glassware, solvents, or starting materials will quench the base, halting the reaction before it starts.[1][2] Water can also cause saponification (hydrolysis) of your starting esters into carboxylate salts, which are unreactive under these conditions.

    • Troubleshooting: Oven-dry all glassware immediately before use. Use freshly distilled or anhydrous grade solvents. Ensure starting esters are dry and free of acidic impurities.

  • Inappropriate Reaction Temperature: While some reactions require heat to overcome activation energy, excessive temperatures can promote side reactions and decomposition. Conversely, if the temperature is too low, the reaction rate may be negligible.

    • Troubleshooting: Start the reaction at a controlled temperature, often 0 °C or room temperature, and monitor for any exotherm. Gentle heating may be required, but this should be optimized carefully.

Q2: My product analysis (NMR/GC-MS) shows a mixture of compounds. How do I improve selectivity?

This is the classic challenge of a crossed Claisen condensation where both esters possess α-hydrogens. You are likely forming undesired self-condensation byproducts.

Answer:

When both Ethyl 4-methoxyphenylacetate and Ethyl Acetate are mixed with a base, a statistical mixture of up to four different β-keto esters can form.[2]

  • Desired Product: From the enolate of Ethyl 4-methoxyphenylacetate attacking Ethyl Acetate.

  • Byproduct 1: Ethyl acetoacetate, from the self-condensation of Ethyl Acetate.

  • Byproduct 2: From the self-condensation of Ethyl 4-methoxyphenylacetate.

  • Byproduct 3: From the enolate of Ethyl Acetate attacking Ethyl 4-methoxyphenylacetate.

Strategies to Improve Selectivity:

  • Directed Condensation with LDA: The most effective method is to use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA).[2] This allows for a directed reaction.

    • Protocol: First, prepare the enolate of Ethyl 4-methoxyphenylacetate by adding it slowly to a solution of LDA at low temperature (e.g., -78 °C). This quantitatively converts the ester to its enolate. Then, add Ethyl Acetate to the pre-formed enolate. In this setup, the Ethyl Acetate acts only as the electrophile, dramatically reducing the formation of byproducts.

  • Control Stoichiometry: Using an excess of the ester that acts as the electrophile (in this case, Ethyl Acetate) can favor the formation of the cross-condensation product. However, this makes purification more challenging.

Q3: What is the best base for this reaction, and how do I handle it?

The choice of base is arguably the most critical parameter in a Claisen condensation.

Answer:

The ideal base should be strong enough to generate the enolate but should not introduce unwanted side reactions.

BaseProsCons & Mitigation
Sodium Ethoxide (NaOEt) Inexpensive, commonly used. The ethoxide leaving group is regenerated, simplifying the reaction mixture.[4]Transesterification Risk: Must match the ester alcohol. Since both your esters are ethyl esters, NaOEt is a suitable choice.[2][5] Moisture Sensitive: Must be handled under inert, anhydrous conditions.
Sodium Hydride (NaH) Very strong, non-nucleophilic base. Generates H₂ gas, driving the initial deprotonation forward.Safety Hazard: Flammable solid, reacts violently with water. Requires careful handling and an inert atmosphere. The reaction can be slower to initiate.
LDA / LiHMDS Strong, non-nucleophilic, sterically hindered. Excellent for directed condensations and improving selectivity.[2][6]More expensive. Must be prepared fresh or titrated before use. Requires cryogenic temperatures (-78 °C) for optimal performance.

Recommendation: For initial trials, Sodium Ethoxide is a practical choice due to the ethyl ester starting materials. For optimizing selectivity and yield, a directed approach with LDA is superior.

Q4: I'm losing my product during work-up and purification. What are the best practices?

The β-keto ester product is prone to degradation, especially during the work-up phase.

Answer:

The primary degradation pathway is hydrolysis of the ester to a β-keto acid, followed by rapid decarboxylation (loss of CO₂) upon heating to yield a ketone.[2]

  • Acidic Work-up: After the reaction is complete, the stabilized product enolate must be neutralized to yield the final β-keto ester.[4][7] This should be done by slowly adding the reaction mixture to a cold (0 °C) aqueous acid solution (e.g., dilute HCl or NH₄Cl).[1][2] Keeping the temperature low minimizes the rate of hydrolysis.

  • Extraction: Promptly extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine to remove inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent using a rotary evaporator at low temperature.

  • Purification: Avoid high temperatures. Purification is best achieved by vacuum distillation or silica gel column chromatography.

Troubleshooting_Workflow start Reaction Start check_yield Low/No Yield? start->check_yield check_purity Mixture of Products? check_yield->check_purity No base_issue Verify Base: 1. Strength (pKa > 25) 2. Stoichiometry (≥1 eq.) 3. Activity (fresh) check_yield->base_issue Yes check_workup Loss During Work-up? check_purity->check_workup No self_cond Minimize Self-Condensation: 1. Use directed method (LDA at -78°C) 2. Pre-form enolate of   Ethyl 4-methoxyphenylacetate check_purity->self_cond Yes decarbox Prevent Decarboxylation: 1. Quench in cold acid (0°C) 2. Avoid high temperatures 3. Use vacuum for purification check_workup->decarbox Yes end Optimized Product check_workup->end No moisture_issue Ensure Anhydrous Conditions: 1. Oven-dry glassware 2. Anhydrous solvents 3. Inert atmosphere (N₂/Ar) base_issue->moisture_issue moisture_issue->start Re-run Experiment transester Prevent Transesterification: - Match alkoxide base to ester  (e.g., NaOEt for Ethyl Esters) self_cond->transester transester->start Re-run Experiment decarbox->start Re-run Experiment

Caption: A systematic workflow for troubleshooting common issues.

Experimental Protocol Example (Directed Synthesis using LDA)

This protocol prioritizes selectivity and is recommended for achieving high purity.

1. Reagent & Glassware Preparation:

  • All glassware must be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).

  • Solvents (e.g., Tetrahydrofuran - THF) must be anhydrous.

  • Diisopropylamine should be distilled from calcium hydride.

  • n-Butyllithium (n-BuLi) solution in hexanes should be titrated before use to determine its exact molarity.

2. LDA Preparation (In Situ):

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF and diisopropylamine (1.1 equivalents).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting LDA solution at -78 °C for 30 minutes.

3. Enolate Formation:

  • Slowly add Ethyl 4-methoxyphenylacetate (1.0 equivalent), dissolved in a small amount of anhydrous THF, to the LDA solution at -78 °C.

  • Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

4. Condensation Reaction:

  • Add Ethyl Acetate (1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

5. Work-up and Isolation:

  • Quench the reaction by slowly transferring the mixture via cannula into a separate flask containing a vigorously stirred, cold (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by saturated brine.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature (<40 °C).

6. Purification:

  • The crude product can be purified by fractional distillation under high vacuum or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References
  • Vertex AI Search. (n.d.). ETHYL 4-(4-METHOXY-3-METHYLPHENYL)-4-OXOBUTANOATE | 2954-68-9. Retrieved January 21, 2026.
  • Singh, R. (2018). Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature. Oriental Journal of Chemistry. [Link]

  • ResearchGate. (2025). NHC‐Catalyzed Radical Cross‐Claisen Condensation for Diverse β‐Keto Ester Synthesis. [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. [Link]

  • ResearchGate. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). [Link]

  • ResearchGate. (n.d.). Synthesis of β-keto esters by cross-Claisen condensation. [Link]

  • SlidePlayer. (n.d.). The Claisen Condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism. YouTube. [Link]

  • Chad's Prep. (2021, April 22). 21.6 Claisen Condensation Reactions | Organic Chemistry. YouTube. [Link]

  • PubChem. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate. [Link]

  • Google P
  • Leah4sci. (2016, June 2). Claisen Condensation Reaction Mechanism. YouTube. [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. [Link]

  • LinkedIn. (n.d.). Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. [Link]

  • Online Chemistry Notes. (2021, June 8). Claisen condensation reaction - Examples and Mechanism. [Link]

  • OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction. [Link]

  • ResearchGate. (2025). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. [Link]

  • ResearchGate. (n.d.). Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. [Link]

  • Organic Syntheses. (n.d.). ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL). [Link]

  • Rieke Metals. (n.d.). Ethyl 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoate. [Link]

Sources

Technical Support Center: Purification of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of purifying this β-keto ester via column chromatography. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

I. Understanding the Molecule and the Method

This compound is a β-keto ester, a class of compounds known for their utility as synthetic intermediates, particularly in the formation of heterocyclic rings found in many pharmaceutical agents.[1] The purification of this compound by column chromatography relies on the principle of differential partitioning of the analyte between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[2][3] The polarity of the molecule, governed by its ester and ketone functionalities, dictates its interaction with the polar silica gel.[3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of this compound.

Problem 1: Poor Separation of the Desired Product from Impurities

Symptoms:

  • Overlapping spots on the Thin Layer Chromatography (TLC) plate of collected fractions.

  • Broad elution bands from the column.

  • Low purity of the final product as determined by analytical methods (e.g., NMR, HPLC).

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Solution
Inappropriate Solvent System The polarity of the mobile phase is the most critical factor in achieving good separation.[4][5] If the solvent system is too polar, all compounds will travel quickly up the column, resulting in poor separation. Conversely, if it's not polar enough, the compounds will remain strongly adsorbed to the silica gel. Solution: The ideal solvent system should provide a Retention Factor (Rf) of approximately 0.25-0.35 for the desired compound on a TLC plate.[2] For this compound, a common starting point is a mixture of ethyl acetate and hexane.[4] Systematically vary the ratio of these solvents (e.g., 10:1, 8:1, 5:1 Hexane:Ethyl Acetate) and analyze the separation by TLC before committing to the column.
Improper Column Packing Channels or cracks in the silica gel bed create preferential pathways for the solvent and analyte, leading to uneven band broadening and poor separation.[2][3] Solution: Ensure the silica gel is uniformly packed as a slurry with the initial, least polar solvent.[2][3] Gently tap the column during packing to dislodge any air bubbles and create a homogenous bed. A layer of sand at the top and bottom of the silica gel can help maintain the integrity of the packed bed.[6]
Column Overloading Exceeding the separation capacity of the column is a common mistake. A general rule of thumb is to use a 20:1 to 50:1 ratio of silica gel to crude product by weight for moderately difficult separations.[2] Solution: If you have a large amount of crude material, use a wider diameter column rather than a longer one to maintain a reasonable elution time and solvent volume.
Co-eluting Impurities The crude product may contain impurities with polarities very similar to this compound. These are often byproducts from the synthesis, such as unreacted starting materials or products of side reactions like self-condensation in a Claisen reaction.[7][8] Solution: If optimizing the solvent system with a simple binary mixture is unsuccessful, consider using a gradient elution. Start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent. This can help to resolve closely eluting compounds.[9]
Problem 2: Product Degradation on the Column

Symptoms:

  • Appearance of new, unexpected spots on the TLC of later fractions.

  • Low overall yield of the purified product despite complete elution from the column.

  • Discoloration of the silica gel.

Probable Causes & Solutions:

Probable CauseDetailed Explanation & Solution
Acidity of Silica Gel Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[2][9] β-keto esters can be susceptible to hydrolysis or other acid-catalyzed side reactions. Solution: If you suspect degradation, consider using deactivated silica gel. This can be prepared by treating the silica gel with a small amount of a weak base, like triethylamine, in the eluent (e.g., 0.1-1% v/v). Alternatively, neutral alumina can be used as the stationary phase, though the solvent system will likely need to be re-optimized.[9]
Prolonged Exposure to Stationary Phase The longer the compound remains on the column, the greater the opportunity for degradation. Solution: Optimize the solvent system for a reasonably fast elution without sacrificing separation. Flash chromatography, which uses pressure (air or nitrogen) to increase the flow rate, can significantly reduce the purification time.[6][9]
Keto-Enol Tautomerism and Potential Decarboxylation β-keto esters exist as an equilibrium mixture of keto and enol tautomers. While generally stable, prolonged exposure to certain conditions on the column could potentially lead to side reactions. Decarboxylation is a known issue for β-keto acids, and while esters are more stable, it's a possibility to consider under harsh conditions.[10] Solution: Maintain a neutral pH by using deactivated silica or adding a small amount of a non-nucleophilic base to the eluent. Work up and purify the compound as quickly as possible after the reaction is complete.

III. Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for my column?

A1: The best practice is to first perform a thorough TLC analysis.[5] The ideal solvent system for column chromatography will give your target compound an Rf value between 0.25 and 0.35 on the TLC plate.[2] This range ensures that the compound will move down the column at a reasonable rate, allowing for good separation from impurities with different polarities. A common and effective solvent system for compounds of moderate polarity like this compound is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether.[4][9]

Q2: What is the difference between "dry packing" and "wet packing" a column, and which is better?

A2: "Dry packing" involves pouring the dry silica gel powder directly into the column and then running the solvent through it. This method is prone to trapping air bubbles and creating channels, which compromises separation. "Wet packing," or the slurry method, involves mixing the silica gel with the initial mobile phase to form a slurry, which is then poured into the column.[2][3] This technique is highly recommended as it minimizes the risk of air bubbles and leads to a more uniform and well-packed column, resulting in better separation.

Q3: My compound is a solid. How should I load it onto the column?

A3: There are two primary methods for loading a solid sample:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial, least polar mobile phase. Using a pipette, carefully add this solution to the top of the column, allowing it to adsorb onto the sand/silica gel.[3]

  • Dry Loading: Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel or Celite to this solution and then remove the solvent by rotary evaporation to obtain a free-flowing powder.[6] This powder can then be carefully added to the top of the packed column. Dry loading is often preferred as it can lead to sharper bands and better separation, especially if the compound has limited solubility in the mobile phase.[6]

Q4: How can I visualize the compound on a TLC plate if it's not UV active?

A4: While this compound is UV active due to the aromatic ring, for compounds that are not, you can use various staining solutions. Common stains include:

  • Potassium permanganate (KMnO₄) stain: This is a good general-purpose stain that reacts with compounds that can be oxidized.

  • p-Anisaldehyde stain: This stain is particularly useful for visualizing nucleophilic groups and often gives a range of colors for different compounds.

  • Iodine chamber: Placing the TLC plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as temporary brown spots.

IV. Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Optimization
  • Prepare several developing chambers (beakers with watch glasses or dedicated TLC chambers) with different ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1). Place a piece of filter paper in each chamber to ensure saturation of the atmosphere with solvent vapors.[5]

  • Dissolve a small amount of your crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • Using a capillary spotter, spot the dissolved crude product onto the baseline of a TLC plate.[4]

  • Place the TLC plate in a developing chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.[5]

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).[5]

  • Select the solvent system that provides an Rf of ~0.25-0.35 for the desired product and good separation from other spots.

Protocol 2: Column Chromatography Purification
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand.[2][6]

  • Packing the Column: In a beaker, prepare a slurry of silica gel in the chosen initial, least polar solvent system.[2] Pour the slurry into the column, gently tapping the sides to ensure even packing. Open the stopcock to allow the solvent to drain, but never let the top of the silica gel run dry.

  • Equilibration: Once the silica has settled, add a thin layer of sand on top.[6] Run 2-3 column volumes of the initial eluent through the column to ensure it is fully equilibrated.

  • Sample Loading: Load the crude sample using either the wet or dry loading method described in the FAQs.

  • Elution: Carefully add the mobile phase to the top of the column. Use gentle air or nitrogen pressure (flash chromatography) to push the solvent through the column at a steady rate.[6]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Monitor the separation by performing TLC on the collected fractions.[3]

  • Combining and Evaporation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.

V. Visualizing the Workflow

Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC TLC Optimization (Find Rf ≈ 0.25-0.35) Pack Pack Column (Slurry Method) Equilibrate Equilibrate Column Load Load Sample (Wet or Dry) Equilibrate->Load Elute Elute with Mobile Phase Collect Collect Fractions Monitor Monitor Fractions (TLC) Collect->Monitor Combine Combine Pure Fractions Evaporate Evaporate Solvent Pure_Product Pure Product

Caption: Workflow for column chromatography purification.

Troubleshooting Logic for Poor Separation

G Start Poor Separation Observed Check_Rf Is Product Rf ~0.25-0.35 on TLC? Start->Check_Rf Check_Packing Was Column Packed Properly? Check_Rf->Check_Packing Yes Adjust_Solvent Adjust Solvent Polarity Check_Rf->Adjust_Solvent No Check_Loading Was Column Overloaded? Check_Packing->Check_Loading Yes Repack Repack Column (Slurry Method) Check_Packing->Repack No Reduce_Load Reduce Sample Load or Use a Wider Column Check_Loading->Reduce_Load Yes Gradient Consider Gradient Elution Check_Loading->Gradient No (Co-eluting Impurities) Adjust_Solvent->Start Repack->Start Reduce_Load->Start Success Separation Improved Gradient->Success

Caption: Troubleshooting logic for poor chromatographic separation.

VI. References

  • University of Alberta. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Supporting Information. (n.d.). 12 - Supporting Information. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate. Retrieved from [Link]

  • Autechem. (n.d.). Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). 4 Solvent Systems, Developing Chambers and Development. Retrieved from [Link]

  • University of Babylon. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]

  • Chrom-Support. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 17). 23.8: Mixed Claisen Condensations. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate via recrystallization. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple protocol to offer a framework for understanding the methodology, troubleshooting common issues, and making informed experimental decisions.

Foundational Principles: Understanding the Compound and Technique

This compound is a β-keto ester, a class of compounds widely used as intermediates in organic synthesis.[1][2] Achieving high purity is critical for subsequent reaction steps and the integrity of the final product, particularly in pharmaceutical development.[3] Recrystallization is a powerful purification technique based on the principle that the solubility of a solid in a solvent increases with temperature.[4][5] An impure solid is dissolved in a minimum amount of a hot, appropriate solvent. As the saturated solution slowly cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (the mother liquor).[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₆O₄[6][7]
Molecular Weight 236.26 g/mol [6][7]
Structure Ester, Ketone, Ether[6]
Appearance Varies (typically off-white to yellow solid)General chemical knowledge

Standard Recrystallization Protocol

The selection of an appropriate solvent is the most critical step for successful recrystallization.[8] The ideal solvent should dissolve the solute completely at its boiling point but poorly at room or lower temperatures. Based on the "like dissolves like" principle, the ester and aromatic functionalities of the target compound suggest moderately polar solvents are a good starting point.[9][10][11] Ethanol or a mixed solvent system like ethyl acetate/hexane are excellent candidates.

Table 2: Candidate Solvents for Recrystallization

SolventBoiling Point (°C)Rationale
Ethanol (EtOH) 78A versatile, moderately polar solvent often effective for compounds with minor impurities.[8][9]
Ethyl Acetate (EA) 77An excellent choice for esters due to similar functional groups.[8][10][11]
n-Hexane 69A nonpolar solvent, typically used as an anti-solvent in a mixed-solvent system with EA or acetone.[8][9]
Isopropanol 82A slightly less polar alternative to ethanol.
Step-by-Step Methodology (Single Solvent: Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add a minimal amount of ethanol.

  • Heating: Gently heat the mixture to the boiling point of ethanol (approx. 78°C) while stirring. Add small portions of hot ethanol until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some dissolved product upon cooling.[12]

  • Decolorization (Optional): If the solution is colored by impurities and the desired product is known to be colorless or white, remove the flask from the heat and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. Mechanism: The porous structure of activated charcoal adsorbs high-molecular-weight colored impurities.[4]

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Cooling & Crystallization: Cover the flask with a watch glass to prevent solvent evaporation and allow it to cool slowly to room temperature.[12] Slow cooling is essential for the formation of large, pure crystals, as it gives the molecules time to arrange themselves into a stable crystal lattice, excluding impurities.[13] Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor. Rationale: Using ice-cold solvent minimizes the redissolving of the purified crystals during the wash.

  • Drying: Dry the crystals completely. This can be done by leaving them in the funnel under vacuum for a period or by transferring them to a watch glass to air dry. For higher boiling point solvents, a vacuum oven may be necessary.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_cryst Crystallization cluster_iso Isolation & Drying A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Add Charcoal (If Colored Impurities) A->B Optional C 3. Hot Gravity Filtration (If Insoluble Impurities) A->C Optional B->C Required if B is done D 4. Cool Solution Slowly to Room Temperature C->D E 5. Further Cool in Ice Bath D->E F 6. Collect Crystals (Vacuum Filtration) E->F G 7. Wash with Ice-Cold Solvent F->G H 8. Dry Pure Crystals G->H

Caption: General workflow for the recrystallization of a solid compound.

Troubleshooting Guide

This section addresses specific problems encountered during the recrystallization of this compound.

Q1: My compound has "oiled out," forming a liquid layer instead of crystals. What went wrong and how can I fix it?

A1: "Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[12] This is common with impure compounds, as impurities can significantly depress the melting point.[12][14]

  • Immediate Cause: The boiling point of your chosen solvent may be higher than the melting point of your impure compound.

  • Solution 1 (Re-dissolve and Dilute): Reheat the solution until the oil fully dissolves. Add a small amount of additional hot solvent (the "good" solvent if using a mixed pair) to slightly increase the volume and lower the saturation point.[12][14] Let it cool very slowly. This ensures that the solution reaches saturation at a lower temperature, hopefully below the compound's melting point.

  • Solution 2 (Change Solvent): If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point.

  • Solution 3 (Induce Crystallization Early): As the solution cools but before it oils out, try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for nucleation to begin.[13]

Q2: The solution has cooled completely, but no crystals have formed. What should I do?

A2: This is a classic sign of using too much solvent, resulting in a solution that is not saturated at the lower temperature.[12]

  • Solution 1 (Concentrate the Solution): Gently heat the solution again and boil off a portion of the solvent in a fume hood.[12] Allow the more concentrated solution to cool slowly once more.

  • Solution 2 (Induce Crystallization): If the solution is likely saturated but nucleation is slow, try the scratching method described above. Alternatively, if you have a pure crystal from a previous batch, add a tiny "seed crystal" to the solution to initiate crystallization.[15]

  • Solution 3 (Use an Anti-Solvent): If you know a solvent in which your compound is insoluble (e.g., water or hexane), you can add this "anti-solvent" dropwise to the cooled solution until it becomes permanently cloudy, which indicates the onset of precipitation. Then, add a drop or two of the original solvent to just redissolve the cloudiness and allow it to cool.

Q3: My final yield of pure crystals is very low. What are the most likely reasons?

A3: Low yield can result from several procedural errors:

  • Excess Solvent: As discussed in Q2, using too much solvent will keep a significant portion of your product dissolved in the mother liquor.

  • Premature Filtration: Filtering the crystals before the solution has been thoroughly cooled in an ice bath will leave a substantial amount of product behind.

  • Inappropriate Washing: Washing the collected crystals with room-temperature solvent instead of ice-cold solvent can redissolve a portion of your product.

  • Rapid Crystallization: Very rapid cooling can lead to the formation of small, impure crystals that are easily lost during transfer and washing.

Q4: The crystals formed immediately as a fine powder when I removed the solution from the heat. Is this a problem?

A4: Yes, this is known as "crashing out." Rapid crystallization is undesirable because impurities tend to get trapped within the fast-forming crystal lattice, defeating the purpose of the purification.[12]

  • Cause: The solution was too concentrated, or the temperature drop was too abrupt.

  • Solution: Reheat the flask to redissolve the solid. Add a small amount (10-20%) of additional hot solvent to ensure the solution is not supersaturated the moment it's removed from the heat.[12] Insulate the flask by placing it on a cork ring or folded paper towels to promote slower cooling.[12]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Observed During Cooling OilingOut Liquid Layer Forms ('Oiling Out') Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals FastCrystals Crystals 'Crash Out' (Fine Powder) Start->FastCrystals Sol1 Reheat to dissolve. Add 10% more solvent. Cool SLOWLY. OilingOut->Sol1 Sol2_Boil Boil off ~20% of solvent to concentrate solution. NoCrystals->Sol2_Boil Is solution clear? Sol2_Induce Try scratching flask or adding a seed crystal. NoCrystals->Sol2_Induce Is solution cloudy/viscous? Sol3 Reheat to dissolve. Add 10-20% more solvent. Insulate flask to cool slowly. FastCrystals->Sol3 Sol1_Success Success! Sol1->Sol1_Success Fixed Sol1_Fail Still Oils Out Sol1->Sol1_Fail Not Fixed Sol1_ChangeSolvent Choose a new solvent with a lower boiling point. Sol1_Fail->Sol1_ChangeSolvent Sol2_Boil->Sol1_Success Sol2_Induce->Sol1_Success Sol3->Sol1_Success

Caption: Decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: How do I perform a mixed-solvent recrystallization?

A1: This technique is used when no single solvent has the ideal solubility properties. You use a pair of miscible solvents: one in which the compound is very soluble (the "good" solvent) and one in which it is very insoluble (the "bad" or "anti-solvent").[13]

  • Procedure: Dissolve the crude solid in a minimum amount of the boiling "good" solvent (e.g., ethyl acetate). Then, add the "bad" solvent (e.g., hexane) dropwise to the hot solution until you see persistent cloudiness (turbidity). Add a drop or two of the "good" solvent to make the solution clear again. Then, allow the solution to cool slowly as you would with a single solvent.[9][10]

Q2: How do I confirm the purity of my final product?

A2: The most common and accessible method is melting point analysis. A pure crystalline solid will have a sharp, narrow melting point range (typically < 2°C). Impurities disrupt the crystal lattice, causing the melting point to be depressed and the range to broaden. Comparing your experimental melting point to the literature value is a strong indicator of purity. Other methods include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: What are the key safety precautions for this procedure?

A3:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Perform all operations, especially those involving heating flammable organic solvents, inside a certified chemical fume hood.[11]

  • Fire Safety: Keep flammable solvents (ethanol, ethyl acetate, hexane) away from ignition sources like open flames, hot plates with exposed elements, and non-explosion-proof equipment.[16]

  • Chemical Handling: Treat all chemicals as potentially hazardous. Avoid inhalation of vapors and direct contact with skin or eyes.[17]

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. [Link]

  • Unknown Source. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • ResearchGate. (n.d.). Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. [Link]

  • ACS Publications. (2023). Correction to “Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins”. [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). [Link]

  • Maiyam Group. (2025). Common Solvents for Crystallization - US Labs Guide 2026. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • IUCr Journals. (n.d.). Synthesis, characterization, crystal structure and Hirshfeld surface analysis of isobutyl 4-[4-(difluoromethoxy)phenyl]-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. [Link]

  • ChemBK. (2024). ethyl 4-(4-chlorophenyl)-3-oxobutanoate. [Link]

Sources

Side product formation in "Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly the formation of side products in key synthetic transformations. Our focus is on providing not just solutions, but a clear understanding of the underlying chemical principles to empower your experimental success.

Overview of this compound

This compound is a versatile β-ketoester, a class of compounds renowned for its utility in carbon-carbon bond formation. The presence of both a ketone and an ester functionality, separated by a methylene group, results in acidic α-hydrogens, making it a potent nucleophile in its enolate form. This reactivity is central to its application in various multi-component reactions critical to medicinal chemistry and materials science.

This guide will focus on troubleshooting the following key reactions:

  • Hantzsch Pyridine Synthesis

  • Biginelli Reaction

  • Knoevenagel Condensation

  • Claisen-type Condensations

Part 1: General Troubleshooting & FAQs

This section addresses broad issues that can arise during reactions involving this compound.

FAQ 1: My reaction is showing multiple spots on TLC, and the desired product yield is low. What are the first things I should check?

Answer: Low yield and poor purity are often traced back to fundamental experimental parameters. Before investigating specific side reactions, validate the following:

  • Reagent Quality:

    • This compound: This β-ketoester can exist in a keto-enol tautomeric equilibrium. Ensure its purity by checking NMR or GC-MS data from the supplier or by running your own. Impurities from its synthesis can interfere with the reaction.

    • Aldehyde Purity: The aldehyde partner (e.g., an aromatic aldehyde) is susceptible to oxidation to the corresponding carboxylic acid, especially if it has been stored improperly. An aged aldehyde is a common source of unexpected byproducts and reduced reactivity.

    • Solvent and Reagents: Ensure solvents are anhydrous where required (e.g., in base-catalyzed condensations) and that other reagents like ammonia sources or catalysts are of appropriate grade and activity.

  • Reaction Conditions:

    • Temperature Control: Many of these reactions are exothermic. Poor temperature control can lead to the formation of undesired side products.

    • Stoichiometry: Accurate stoichiometry is crucial, particularly in multi-component reactions. An excess of one reactant can push the reaction down an unintended pathway.

FAQ 2: How can I effectively purify my final product from unreacted starting materials and side products?

Answer: Purification strategies depend on the properties of the desired product and the impurities.

  • Recrystallization: This is often the most effective method for purifying solid products. The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble. Ethanol is often a good starting point for the products of Hantzsch and Biginelli reactions.

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the standard approach. A gradient elution starting with a non-polar solvent (like hexane or heptane) and gradually increasing the polarity with ethyl acetate is typically effective for separating the components.

  • Acid-Base Extraction: If acidic (e.g., oxidized aldehyde) or basic (e.g., amine catalyst) impurities are present, a liquid-liquid extraction workup can simplify the subsequent purification steps. Washing the organic layer with a dilute base (like NaHCO₃ solution) will remove acidic impurities, while a dilute acid wash (like 1M HCl) will remove basic impurities.

Part 2: Reaction-Specific Troubleshooting Guides

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a four-component reaction between an aldehyde, two equivalents of a β-ketoester (in this case, this compound), and a nitrogen donor (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine (DHP), which can then be oxidized to the corresponding pyridine.[1][2][3]

Question: I'm attempting a Hantzsch synthesis and I've isolated a major side product that is not my target 1,4-dihydropyridine. What could it be?

Answer: In the Hantzsch reaction, several intermediates are formed in situ. If the reaction does not proceed to completion or if conditions are not optimal, these intermediates can be isolated as side products. The two most common are the Knoevenagel adduct and the enamine ester .

  • Knoevenagel Adduct: This is the product of the condensation between the aldehyde and one equivalent of the β-ketoester.[2][3]

  • Enamine Ester: This is formed from the reaction of the second equivalent of the β-ketoester with the ammonia source.[2][3]

The final cyclization step involves a Michael addition of the enamine to the Knoevenagel adduct.[3] If this step is slow or fails, you will isolate these precursors.

Hantzsch_Side_Products cluster_reactants Reactants cluster_intermediates Intermediates / Side Products cluster_product Product bke1 Ethyl 4-(4-methoxyphenyl) -3-oxobutanoate (eq 1) knoevenagel Knoevenagel Adduct (Side Product 1) bke1->knoevenagel bke2 Ethyl 4-(4-methoxyphenyl) -3-oxobutanoate (eq 2) enamine Enamine Ester (Side Product 2) bke2->enamine ald Aldehyde ald->knoevenagel nh3 Ammonia Source nh3->enamine dhp 1,4-Dihydropyridine (Target Product) knoevenagel->dhp Michael Addition + Cyclization enamine->dhp

Caption: Formation of key side products in Hantzsch synthesis.

Troubleshooting Guide: Hantzsch Synthesis
Problem ObservedPotential CauseRecommended Solution
Isolation of Knoevenagel Adduct The rate of enamine formation is slow, or the subsequent Michael addition is hindered.Ensure the ammonia source (e.g., ammonium acetate) is fresh and used in the correct stoichiometry. Slightly increasing the reaction temperature or extending the reaction time may facilitate the cyclization.
Isolation of Enamine Ester The initial Knoevenagel condensation between the aldehyde and the β-ketoester is the rate-limiting step.The presence of an electron-donating group (like methoxy) on the aldehyde can slow this step. A catalytic amount of a weak acid (e.g., a few drops of acetic acid) can help catalyze the initial condensation.[1]
Low Yield of 1,4-DHP The equilibrium of the reaction does not favor the product.The reaction produces water. Performing the reaction in a setup with a Dean-Stark trap to remove water azeotropically can drive the reaction to completion.[4]
Formation of Oxidized Pyridine The 1,4-DHP product is sensitive to air oxidation, especially under harsh conditions or during prolonged heating.If the 1,4-DHP is the desired product, conduct the reaction under an inert atmosphere (N₂ or Ar). If the fully aromatic pyridine is the goal, this is a desired subsequent step, which can be promoted by adding an oxidizing agent like ferric chloride or manganese dioxide.[1]
Biginelli Reaction

The Biginelli reaction is a three-component condensation of a β-ketoester, an aldehyde, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[5][6] This reaction is typically acid-catalyzed.

Question: My Biginelli reaction is messy. Besides my DHPM product, I see several other spots on TLC. What are they?

Answer: The mechanism of the Biginelli reaction is complex with several proposed pathways, but it is generally accepted to proceed through key intermediates that can become side products if the reaction stalls.[7]

  • Aldehyde-Urea Condensation Product: The reaction between the aldehyde and urea can form an acyliminium intermediate. This can sometimes be observed as a side product, especially if the subsequent nucleophilic attack by the β-ketoester enol is slow.[5][7]

  • Knoevenagel-type Adduct: Similar to the Hantzsch synthesis, a condensation product between the aldehyde and the β-ketoester can form, especially if the urea is not reactive enough or if the catalyst favors this pathway.[7]

  • Self-Condensation Products: While less common with aromatic aldehydes that lack α-hydrogens, other side reactions can occur depending on the specific conditions and substrates used.

Biginelli_Troubleshooting start Biginelli Reaction Issue: Low Yield / Multiple Products check_catalyst Is the acid catalyst appropriate and active? (e.g., HCl, Yb(OTf)3, Lewis Acids) start->check_catalyst check_reagents Are reagents pure? (Aldehyde not oxidized, Urea dry) start->check_reagents check_conditions Are reaction conditions optimal? (Solvent, Temperature) start->check_conditions sol_catalyst Solution: Switch to a more efficient catalyst. Consider Lewis acids like Yb(OTf)3 or InCl3 for higher yields and shorter times. check_catalyst->sol_catalyst No/Ineffective sol_reagents Solution: Purify aldehyde (distillation/recrystallization). Use fresh, dry urea. check_reagents->sol_reagents No/Impure sol_conditions Solution: Consider solvent-free conditions or microwave irradiation to accelerate the reaction and improve yield. check_conditions->sol_conditions No/Suboptimal

Caption: Troubleshooting decision tree for the Biginelli reaction.

How can I improve the yield and purity of my DHPM product?

Answer: Optimizing the Biginelli reaction often involves careful selection of the catalyst and reaction conditions.

  • Catalyst Choice: While classical methods use strong Brønsted acids like HCl, these can lead to side reactions. Modern protocols often employ Lewis acids like Ytterbium triflate (Yb(OTf)₃) or Indium(III) chloride (InCl₃), which are highly efficient, can be used in catalytic amounts, and are often recyclable.[5]

  • Solvent Conditions: Many modern procedures have found that solvent-free conditions or the use of microwave irradiation can dramatically increase yields and reduce reaction times.[5] This also aligns with green chemistry principles by reducing solvent waste.

  • Order of Addition: In some cases, pre-forming one of the intermediates before adding the third component can lead to a cleaner reaction, although this converts the process from a true one-pot multi-component reaction to a two-step synthesis.[7]

Knoevenagel Condensation

This reaction involves the condensation of an active methylene compound (our β-ketoester) with an aldehyde, catalyzed by a weak base (like piperidine or pyridine), to form an α,β-unsaturated product.[8][9]

Question: My Knoevenagel condensation with 4-methoxybenzaldehyde is producing a second, higher molecular weight product. What is happening?

Answer: The most common side reaction in a Knoevenagel condensation is a subsequent Michael addition . The initial α,β-unsaturated product is an excellent Michael acceptor. A second molecule of the β-ketoester enolate (a potent Michael donor) can attack the product in a 1,4-conjugate addition.

This is particularly problematic if:

  • An excess of the β-ketoester is used.

  • The concentration of the base catalyst is too high, generating a high concentration of the enolate.

  • The reaction is allowed to run for too long after the initial condensation is complete.

Knoevenagel_Michael_Addition cluster_main Knoevenagel Condensation (Desired) cluster_side Michael Addition (Side Reaction) bke1 BKE Enolate (Nucleophile) product α,β-Unsaturated Product (Michael Acceptor) bke1->product ald Aldehyde ald->product michael_product Michael Adduct (Side Product) product->michael_product bke2 BKE Enolate (Michael Donor) bke2->michael_product

Caption: Competing Knoevenagel and Michael addition pathways.

How can I prevent the Michael addition side reaction?

Answer: Preventing the Michael addition requires controlling the reaction to favor the initial condensation.

  • Control Stoichiometry: Use a 1:1 or a slight excess (e.g., 1.1 eq) of the aldehyde relative to the β-ketoester. This ensures there is no large excess of the nucleophile available for the Michael addition.

  • Use Catalytic Base: Employ only a catalytic amount of a weak base (e.g., 0.1 eq of piperidine).[4] Using a full equivalent or a strong base will generate a high concentration of the enolate, promoting the Michael reaction.

  • Monitor the Reaction: Follow the reaction's progress using Thin Layer Chromatography (TLC). Once the starting aldehyde is consumed, stop the reaction by neutralizing the catalyst with a dilute acid wash during workup. Over-running the reaction provides more time for the slower Michael addition to occur.

  • Remove Water: As the Knoevenagel condensation produces water, its removal can drive the initial reaction to completion faster, reducing the time available for the subsequent side reaction. Using a Dean-Stark apparatus is effective for this purpose.[4]

Claisen-type Condensations

The Claisen condensation is a base-catalyzed reaction between two ester molecules to form a β-ketoester.[10][11] While this compound is itself a product of a Claisen condensation, it can also participate in further reactions.

Question: I am trying to use this compound in a crossed Claisen condensation, but I am getting a complex mixture of products. Why?

Answer: A crossed Claisen condensation between two different esters that both possess α-hydrogens is notoriously difficult to control and generally leads to a mixture of all four possible products (two self-condensation products and two crossed-condensation products).

For a crossed Claisen condensation to be synthetically useful, one of the ester partners must lack α-hydrogens (e.g., ethyl formate, ethyl benzoate, or diethyl carbonate).[12]

If you are reacting this compound (which has two sets of acidic protons) with another enolizable ester, a complex mixture is the expected outcome.

How can I perform a selective reaction at the α-position?

Answer: To achieve selectivity, you must carefully control the generation of the enolate.

  • Directed Claisen Condensation: Use a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) to quantitatively and irreversibly deprotonate the β-ketoester. This pre-formed enolate can then be reacted with a suitable electrophile (e.g., an acyl chloride) in a directed manner, avoiding the equilibrium issues of the classic Claisen condensation.

  • Protecting Groups: In complex syntheses, it may be necessary to protect one of the carbonyl groups to prevent unwanted reactivity before performing a condensation at the desired location.

References
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]

  • Bálint, E., et al. (n.d.). Biginelli reaction of β-ketocarboxilic esters, aldehydes, and urea derivatives.
  • Der Pharma Chemica. (n.d.). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Biginelli Dihydropyrimidine Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Retrieved from [Link]

  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Willson Research Group. (2016). The Claisen Condensation.
  • Chemistry LibreTexts. (2024). 23.8: The Claisen Condensation Reaction. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Claisen condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • American Chemical Society. (2000). Learning from the Hantzsch synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Hantzsch Reaction: A Greener and Sustainable Approach to 1,4-Dihydropyridines Using Non-commercial β-Ketoesters. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and implement strategies for yield improvement. As your dedicated scientific partner, this document provides in-depth technical insights and practical, field-proven advice to ensure the success of your experiments.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your future synthetic endeavors.

Question 1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?

Answer: Low yields in the Claisen condensation for preparing this compound can stem from several critical factors. A systematic approach to troubleshooting is essential.

  • Sub-optimal Base Concentration: The Claisen condensation requires a stoichiometric amount of a strong base, not a catalytic amount.[1][2] The final product, a β-keto ester, is more acidic than the starting esters and is deprotonated by the base. This final deprotonation step is crucial as it drives the reaction equilibrium towards the product.[1][2] If you are using less than a full equivalent of a strong base like sodium ethoxide, the reaction will likely not proceed to completion.

  • Presence of Moisture: Anhydrous conditions are paramount for a successful Claisen condensation. Any moisture in your reaction flask, solvents, or starting materials will quench the strong base, rendering it ineffective for deprotonating the ester. Ensure all glassware is oven-dried, and solvents are appropriately dried before use.

  • Inadequate Reaction Time or Temperature: While the Claisen condensation can proceed at room temperature, gentle heating can sometimes be beneficial, especially if starting materials are sterically hindered. However, excessive heat can promote side reactions. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Inefficient Mixing: If the reaction mixture is not adequately stirred, localized concentrations of reactants and base can occur, leading to inefficient reaction and the formation of byproducts.

Here is a logical workflow for troubleshooting low yields:

Troubleshooting_Low_Yield start Low Yield of this compound check_base Verify Base Stoichiometry (≥1 equivalent?) start->check_base check_moisture Assess Reaction Conditions for Moisture check_base->check_moisture [If Yes] optimize_base Optimize Base Concentration check_base->optimize_base [If No] check_reaction_params Evaluate Reaction Time and Temperature check_moisture->check_reaction_params [If Dry] dry_reagents Thoroughly Dry Solvents and Reagents check_moisture->dry_reagents [If Wet] check_mixing Ensure Efficient Stirring check_reaction_params->check_mixing [If Optimal] optimize_conditions Optimize Reaction Time/Temperature via TLC Monitoring check_reaction_params->optimize_conditions [If Not Optimal] improve_agitation Improve Mechanical Stirring check_mixing->improve_agitation [If Inefficient] successful_synthesis Improved Yield check_mixing->successful_synthesis [If Efficient] optimize_base->successful_synthesis dry_reagents->successful_synthesis optimize_conditions->successful_synthesis improve_agitation->successful_synthesis

Caption: Troubleshooting workflow for low yield.

Question 2: I'm observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side reactions, and how can I minimize them?

Answer: The formation of byproducts is a common challenge in Claisen condensations. The most probable side reactions in your synthesis are self-condensation of ethyl acetate and hydrolysis of the starting materials or product.

  • Self-Condensation of Ethyl Acetate: Ethyl acetate can react with itself to form ethyl acetoacetate. To favor the desired crossed Claisen condensation, you can slowly add the ethyl acetate to the reaction mixture containing ethyl 4-methoxyphenylacetate and the base. This ensures that the concentration of ethyl acetate is kept low at any given time, minimizing self-condensation.

  • Hydrolysis: If there is any water present, the base can catalyze the hydrolysis of your ester starting materials and the β-keto ester product. This will lead to the formation of carboxylic acids. To mitigate this, strict anhydrous conditions are necessary.

  • Transesterification: If the alkoxide base used does not match the alcohol portion of the ester, transesterification can occur. For this reason, it is crucial to use sodium ethoxide as the base when working with ethyl esters.

The following table summarizes these common side reactions and mitigation strategies:

Side ReactionByproduct(s)Mitigation Strategy
Self-condensation of Ethyl AcetateEthyl acetoacetateSlow, dropwise addition of ethyl acetate to the reaction mixture.
Hydrolysis4-methoxyphenylacetic acid, acetic acid, and the corresponding carboxylate salts.Maintain strict anhydrous conditions throughout the experiment.
TransesterificationMethyl estersUse a base with the same alkoxide as the ester (e.g., sodium ethoxide for ethyl esters).

Question 3: The reaction seems to have stalled, and I'm recovering unreacted starting materials. What could be the cause?

Answer: A stalled reaction is often due to an issue with the base or the reaction setup.

  • Inactive Base: Sodium ethoxide is hygroscopic and can decompose upon exposure to air and moisture. If your base is old or has been improperly stored, it may have lost its activity. Using a freshly prepared or properly stored, high-quality base is critical.

  • Insufficient Base Strength: While sodium ethoxide is generally a suitable base, if your starting materials are particularly challenging to deprotonate, a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) could be considered. However, these reagents require more stringent handling procedures.

  • Low Reaction Temperature: If the reaction is being conducted at a very low temperature, the activation energy barrier may not be overcome. A modest increase in temperature, with careful monitoring, can help to initiate the reaction.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Question 1: What is the general reaction mechanism for the synthesis of this compound via Claisen condensation?

Answer: The reaction proceeds through a crossed Claisen condensation mechanism. Here is a step-by-step breakdown:

  • Enolate Formation: The strong base (sodium ethoxide) removes an acidic α-proton from ethyl 4-methoxyphenylacetate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ester, in this case, ethyl acetate.

  • Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

  • Reformation of Carbonyl and Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as a leaving group.

  • Deprotonation: The newly formed β-keto ester has an acidic proton between the two carbonyl groups, which is readily deprotonated by the ethoxide base. This step is thermodynamically favorable and drives the reaction to completion.

  • Protonation: An acidic workup in the final step protonates the enolate to yield the final product, this compound.

The following diagram illustrates this reaction pathway:

Claisen_Condensation_Mechanism cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Ethyl 4-methoxyphenylacetate Ethyl 4-methoxyphenylacetate Enolate Formation Enolate Formation Ethyl 4-methoxyphenylacetate->Enolate Formation  + NaOEt Ethyl Acetate Ethyl Acetate Nucleophilic Attack Nucleophilic Attack Ethyl Acetate->Nucleophilic Attack Enolate Formation->Nucleophilic Attack  attacks Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Elimination of Ethoxide Elimination of Ethoxide Tetrahedral Intermediate->Elimination of Ethoxide Deprotonation of Product Deprotonation of Product Elimination of Ethoxide->Deprotonation of Product This compound This compound Deprotonation of Product->this compound  + H3O+ workup

Caption: Claisen condensation reaction pathway.

Question 2: What are the recommended starting material ratios for this synthesis?

Answer: To maximize the yield of the desired crossed-Claisen product and minimize the self-condensation of ethyl acetate, it is advisable to use ethyl 4-methoxyphenylacetate as the limiting reagent. A slight excess of ethyl acetate (e.g., 1.1 to 1.5 equivalents) can be used to ensure the complete conversion of the more valuable starting material. The base, sodium ethoxide, should be used in at least a stoichiometric amount relative to the limiting reagent, with a slight excess (e.g., 1.05 to 1.1 equivalents) often being beneficial.

Question 3: What is a reliable method for purifying the final product?

Answer: The purification of this compound typically involves an aqueous workup followed by either recrystallization or column chromatography.

  • Aqueous Workup: After the reaction is complete, the mixture is typically quenched by pouring it into a mixture of ice and a weak acid (e.g., dilute HCl or acetic acid) to neutralize the excess base and protonate the product enolate. The product is then extracted into an organic solvent like ethyl acetate or diethyl ether. The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Recrystallization: Given that the product has a reported melting point of 50-52 °C, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective purification method.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes or petroleum ether is a reliable alternative.

Question 4: What are the key analytical techniques to confirm the identity and purity of my product?

Answer: A combination of spectroscopic and physical characterization techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the methoxy group, the methylene and methine protons of the butanoate chain, and the ethyl ester group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the two carbonyl groups (the ketone and the ester) typically in the range of 1710-1750 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (50-52 °C).

Experimental Protocols

Proposed Synthesis of this compound

Materials:

  • Ethyl 4-methoxyphenylacetate

  • Ethyl acetate (anhydrous)

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether or Ethyl acetate (for extraction)

  • Dilute Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.05 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel.

  • Addition of Starting Material: Dissolve ethyl 4-methoxyphenylacetate (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it to the flask.

  • Slow Addition of Second Ester: Add anhydrous ethyl acetate (1.2 equivalents) to the addition funnel and add it dropwise to the stirred reaction mixture over 30-60 minutes.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or with gentle heating (e.g., 40-50 °C) if the reaction is slow. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice and dilute HCl, ensuring the final pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

References

  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. [Link]

  • Quora. (2014). What is a mechanism of Claisen condensation of ethyl acetate to form ethyl acetoacetate?. [Link]

  • Heterocyclics Inc. (n.d.). Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Catalyst Selection, Reaction Optimization, and Troubleshooting

Welcome to the technical support guide for the synthesis of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate. This document is designed for researchers, chemists, and drug development professionals. Here, we provide in-depth, experience-driven answers to common questions and challenges encountered during the synthesis of this valuable β-keto ester intermediate.

The primary synthetic route to this molecule is the Crossed Claisen Condensation . This guide focuses on the critical aspects of this reaction, from the fundamental choice of reagents and base to advanced troubleshooting of common experimental pitfalls.

Frequently Asked Questions (FAQs)

Part 1: Core Synthesis & Base Selection

Q1: What is the recommended synthetic strategy for this compound?

The most effective and direct method is a crossed Claisen condensation. This reaction involves the carbon-carbon bond formation between two different esters. For optimal selectivity and yield, the reaction should be designed with one ester that can form an enolate (the nucleophilic "donor") and another that cannot (the electrophilic "acceptor").[1]

For the synthesis of this compound, the recommended reactants are:

  • Nucleophilic Donor: Ethyl acetate. It possesses acidic α-hydrogens that can be removed by a strong base to form a reactive enolate.

  • Electrophilic Acceptor: An ester of 4-methoxybenzoic acid, such as Methyl 4-methoxybenzoate . This ester lacks α-hydrogens and therefore cannot self-condense, minimizing side-product formation.[1][2]

The reaction proceeds by the enolate of ethyl acetate attacking the carbonyl of the methyl 4-methoxybenzoate.

Q2: The topic mentions a "catalyst," but Claisen condensations require a full equivalent of base. Why is that?

This is a crucial point of distinction. While many reactions use catalysts in small amounts, the classic Claisen condensation requires a stoichiometric amount (at least one full equivalent) of a strong base .[2] The reason lies in the reaction's equilibrium.

The final product, a β-keto ester, is significantly more acidic (pKa ≈ 11) than the starting ester's α-proton (pKa ≈ 25) or the alcohol byproduct (pKa ≈ 16-17).[3] Consequently, the alkoxide base used in the reaction will readily and irreversibly deprotonate the newly formed β-keto ester.[3][4] This final acid-base step is thermodynamically highly favorable and serves to drive the entire reaction sequence to completion by Le Chatelier's principle.[4] Since the base is consumed in this final step, it is a reagent, not a catalyst.

Q3: Which base should I choose for the condensation? What are the pros and cons of common choices like Sodium Ethoxide, Sodium Hydride, or LDA?

The choice of base is critical for success. The base must be strong enough to deprotonate the ester (pKa ~25) but should be selected to minimize side reactions.[2]

Base Conjugate Acid pKa Advantages Disadvantages & Considerations
Sodium Ethoxide (NaOEt) ~16 (Ethanol)Prevents Transesterification: Matches the ethyl group of the ethyl acetate, avoiding ester scrambling.[4]Moderately Strong: Generally sufficient, but less effective than stronger bases if the ester is particularly hindered. Must be anhydrous.
Sodium Hydride (NaH) ~36 (H₂)Very Strong Base: Ensures complete deprotonation. The byproduct is H₂ gas, which is non-nucleophilic and simply leaves the reaction.Handling Safety: Highly reactive with water and moisture; requires strictly anhydrous conditions and an inert atmosphere.[5]
Lithium Diisopropylamide (LDA) ~36 (Diisopropylamine)Very Strong, Non-Nucleophilic Base: Excellent for clean enolate formation. Its steric bulk prevents it from acting as a nucleophile.[6]Requires Low Temperatures: Typically used at -78 °C to control reactivity and maintain stability. May be overkill for this straightforward condensation.

For this specific synthesis, Sodium Ethoxide is the most common and recommended choice due to its efficacy and ability to prevent transesterification.[4]

Q4: Why is it critical to match the alkoxide base to the ester's alcohol component (e.g., sodium ethoxide for ethyl acetate)?

This is to prevent a side reaction called transesterification .[2] If a different alkoxide is used (e.g., sodium methoxide with ethyl acetate), the methoxide can act as a nucleophile and attack the carbonyl of the ethyl acetate. This results in an equilibrium mixture of ethyl acetate and methyl acetate, which can then lead to a mixture of undesired condensation products.[7]

  • Correct Matching: EtO⁻ + Ethyl Acetate → No Reaction

  • Mismatching: MeO⁻ + Ethyl Acetate ⇌ Methyl Acetate + EtO⁻ (Leads to mixed products)

Always use the alkoxide base that corresponds to the ester's alkoxy group to ensure a clean reaction.[2][4]

Part 2: Troubleshooting Common Issues

Q5: My reaction yield is low, or I'm recovering only starting materials. What went wrong?

This is a common issue, often traced back to one of the following factors:

  • Insufficient or Inactive Base: The reaction requires at least one full equivalent of a strong, active base.[2] Alkoxide bases are hygroscopic and can be deactivated by moisture. Sodium hydride can become passivated if stored improperly. Ensure your base is fresh and used in the correct stoichiometric amount.[5]

  • Presence of Water: Moisture is detrimental. Water will quench the strong base and can cause saponification (hydrolysis) of your starting ester into a carboxylate salt, consuming the base and halting the reaction.[8] All glassware must be oven- or flame-dried, and anhydrous solvents must be used.

  • Reaction Temperature is Too Low: While some condensations work at room temperature, gentle heating may be required to drive the reaction forward at a reasonable rate.[8]

  • Reversibility: If the β-keto ester product cannot be deprotonated (e.g., if it has no α-hydrogen between the two carbonyls), the reaction becomes reversible and may not favor the product. This is not an issue for the target molecule of this guide, but it is a key mechanistic principle.[2]

Q6: My crude product analysis (NMR, GC-MS) shows multiple impurities. What are the likely side products and how can I avoid them?

Besides unreacted starting materials, two major side products can contaminate your desired β-keto ester:

  • Ethyl Acetoacetate: This arises from the self-condensation of ethyl acetate . Even though the crossed Claisen reaction is favored, if the enolate of ethyl acetate reacts with another molecule of ethyl acetate, it will form ethyl acetoacetate. To minimize this, one can add the ethyl acetate slowly to a mixture of the base and the non-enolizable ester (methyl 4-methoxybenzoate).[2]

  • 4-Methoxybenzoic Acid and a Ketone Product: These are products of hydrolysis and subsequent decarboxylation . During aqueous workup, if conditions are too acidic or basic, or if the mixture is heated, the β-keto ester product can be hydrolyzed to a β-keto acid. This intermediate is often unstable and can readily lose CO₂ to yield a ketone (1-(4-methoxyphenyl)propan-2-one).[2] To prevent this, perform the acidic workup at low temperatures (e.g., in an ice bath) and avoid prolonged exposure to strong acids or bases.[2]

Q7: How do I design a work-up protocol that avoids hydrolyzing and decarboxylating my product?

The stability of the β-keto ester product is a primary concern during purification.

  • Neutralization: After the reaction is complete, cool the reaction mixture in an ice bath. Slowly and carefully add a dilute aqueous acid (e.g., 1 M HCl or dilute H₂SO₄) to neutralize the excess base and protonate the product enolate.[2] Performing this step at 0 °C is critical to minimize the rate of hydrolysis.

  • Extraction: Promptly extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts like 4-methoxybenzoic acid, followed by a brine wash to help remove water.[9]

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure without excessive heating.

Experimental Protocol: Synthesis via Sodium Ethoxide

This protocol describes the synthesis using in situ generated sodium ethoxide in ethanol, a common and reliable method.

Materials:

  • Sodium metal

  • Anhydrous Ethanol (absolute)

  • Methyl 4-methoxybenzoate

  • Ethyl acetate (dry)

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet, add anhydrous ethanol. Carefully add sodium metal pieces (1.0 equivalent) to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure proper ventilation. Stir until all the sodium has dissolved completely.

  • Reaction Setup: Cool the resulting sodium ethoxide solution to 0 °C in an ice bath.

  • Addition of Reagents: To the cooled solution, add methyl 4-methoxybenzoate (1.0 equivalent). Then, add dry ethyl acetate (1.1 equivalents) dropwise over 30 minutes with continuous stirring.

  • Condensation Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Slowly quench the reaction by adding 1 M HCl dropwise until the mixture is acidic (pH ~5-6).

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.[9]

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified further by vacuum distillation or column chromatography on silica gel.

Visual Guides & Data

Workflow & Mechanism Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt in situ formation EtOH Anhydrous Ethanol EtOH->NaOEt in situ formation ReactionVessel Claisen Condensation (Reflux) NaOEt->ReactionVessel Reagents Methyl 4-methoxybenzoate + Ethyl Acetate Reagents->ReactionVessel Workup Acidic Quench (0°C) + Extraction ReactionVessel->Workup Purify Column Chromatography or Vacuum Distillation Workup->Purify Product Pure Product Purify->Product caption Fig 1. General experimental workflow.

Caption: Fig 1. General experimental workflow.

Claisen_Mechanism EA Ethyl Acetate Enolate Ester Enolate (Nucleophile) EA->Enolate 1. Deprotonation (NaOEt) TI Tetrahedral Intermediate Enolate->TI 2. Nucleophilic Attack MB Methyl 4-methoxybenzoate (Electrophile) MB->TI Product β-Keto Ester Product (pKa ~11) TI->Product 3. Elimination (-OMe) ProdEnolate Product Enolate (Stabilized) Product->ProdEnolate 4. Deprotonation (Drives Reaction) caption Fig 2. Simplified Claisen condensation mechanism.

Caption: Fig 2. Simplified Claisen condensation mechanism.

References

  • BenchChem. (2025). How to minimize byproduct formation in beta-keto ester synthesis. BenchChem Technical Support.
  • Chemistry LibreTexts. (2014). 19.
  • BenchChem. (2025).
  • Reddit r/Chempros. (2020).
  • Chemistry LibreTexts. (2024). 23.
  • Master Organic Chemistry. (2020).
  • BenchChem. (2025).
  • BenchChem. (2025). Methods for removing impurities from an Ethyl 4-(4-butylphenyl)
  • OpenStax adaptation. (2023). 23.8 Mixed Claisen Condensations – Organic Chemistry: A Tenth Edition.

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Technical Support Center: Troubleshooting the Synthesis of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile β-keto ester in their synthetic pathways. Here, we will address common challenges and frequently asked questions to ensure your reactions proceed smoothly and efficiently.

Troubleshooting Guide: Common Reaction Failures

This section is dedicated to pinpointing and resolving specific issues that may arise during the synthesis of this compound, which is typically prepared via a Claisen condensation or related C-C bond-forming reactions.[1]

Question 1: My reaction has a very low yield or did not proceed at all. What are the likely causes?

Answer:

A low or negligible yield in this synthesis often points to one of several critical factors related to the reagents, reaction conditions, or the underlying mechanism of the Claisen condensation.

Causality-Driven Checklist:

  • Base Selection and Stoichiometry: The Claisen condensation requires a strong base to deprotonate the α-carbon of the ester, forming a nucleophilic enolate.[1][2] However, the choice and amount of base are crucial.

    • Incorrect Base: Using a base like hydroxide (e.g., NaOH, KOH) can lead to saponification (hydrolysis) of the ester starting material or product.[3] It is also critical to use an alkoxide base that matches the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters) to prevent transesterification, a competing reaction where the ester's alkoxy group is exchanged.[4][5]

    • Insufficient Base: The Claisen condensation is driven to completion by the deprotonation of the resulting β-keto ester product, which is more acidic than the starting ester.[6][7] This requires a stoichiometric amount of base, not a catalytic one, to shift the equilibrium towards the product.[7]

  • Moisture Contamination: Alkoxide bases are extremely sensitive to moisture. Water will readily protonate the base, rendering it ineffective for deprotonating the ester. Ensure all glassware is oven-dried, and solvents are anhydrous.

  • Reagent Quality:

    • Degraded Base: Sodium ethoxide and other alkoxides can degrade upon exposure to air and moisture. Use freshly opened or properly stored base.

    • Impure Starting Materials: Impurities in either the ethyl acetate derivative or the 4-methoxybenzoyl derivative can interfere with the reaction.

  • Reaction Temperature: While some condensations require heat, the initial deprotonation step is often carried out at a lower temperature to control the reaction rate and minimize side reactions. Subsequent steps may require gentle heating. Consult specific protocols for the optimal temperature profile.

Recommended Action Plan:
  • Verify Base: Confirm you are using sodium ethoxide (for ethyl esters) and that it is of high purity and anhydrous.

  • Use Stoichiometric Base: Ensure at least one full equivalent of the base is used relative to the limiting reagent.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.

  • Monitor with TLC: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. If the starting materials are not being consumed, it's a strong indication of a problem with the base or reaction conditions.

Question 2: My final product is impure, and I'm having difficulty with purification. What are the likely side products?

Answer:

Impurity in the final product is a common issue and can stem from several side reactions. Understanding these will guide your purification strategy.

Common Impurities and Their Origins:

  • Unreacted Starting Materials: If the reaction did not go to completion, you will have leftover starting materials.

  • Self-Condensation Product of Ethyl Acetate: If using ethyl acetate as a starting material, it can undergo self-condensation to form ethyl acetoacetate.[8]

  • Products of Saponification: If hydroxide ions were present (e.g., from a contaminated base or use of NaOH/KOH), you might have the corresponding carboxylate salts.

  • Decarboxylation Product: β-keto esters can undergo hydrolysis and subsequent decarboxylation, especially under acidic or basic conditions with heat, to yield a ketone.[9][10][11]

  • Transesterification Products: If the alkoxide base used did not match the ester's alcohol component, a mixture of esters can be formed.[12]

Purification Strategy:
  • Acidic Work-up: After the reaction is complete, a careful acidic work-up is necessary to neutralize the excess base and protonate the enolate of the β-keto ester product.

  • Liquid-Liquid Extraction: Use a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product from the aqueous layer. Washing with brine can help remove residual water.

  • Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities. A silica gel column with a gradient of ethyl acetate in hexanes or petroleum ether is a common choice.[13]

Question 3: The reaction seems to stall after a certain point, with starting material still present. Why is this happening?

Answer:

A stalling reaction, where the reaction proceeds partially and then stops, often points to an issue with the reaction equilibrium or reagent stability.

Potential Causes:

  • Reversible Reaction: The Claisen condensation is a reversible reaction.[7] The final, irreversible step is the deprotonation of the product. If there is not enough base to completely deprotonate the β-keto ester as it is formed, the reaction can reach an equilibrium where a significant amount of starting material remains.

  • Base Degradation: Over the course of the reaction, the strong base can be consumed by side reactions or slowly degrade, especially if there are trace amounts of water or acidic impurities.

  • Temperature Fluctuations: Inconsistent temperature control can affect the reaction rate and equilibrium position.

Troubleshooting a Stalled Reaction:
  • Add More Base: If you suspect base depletion, carefully adding another portion of the base might restart the reaction. This should be done cautiously.

  • Optimize Temperature: Ensure the reaction temperature is maintained at the optimal level for the specific protocol you are following.

  • Check for Competing Reactions: Analyze a small aliquot of the reaction mixture by techniques like NMR or GC-MS to identify any major side products that might be consuming the reagents.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the synthesis of this compound?

A1: The most common synthesis route is the Claisen Condensation . This is a carbon-carbon bond-forming reaction between two ester molecules in the presence of a strong base.[1]

The mechanism proceeds in the following key steps:

  • Enolate Formation: A strong base (e.g., sodium ethoxide) removes an acidic α-proton from an ester molecule (like ethyl acetate) to form a resonance-stabilized enolate.[1]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second ester molecule (in this case, an ester of 4-methoxybenzoic acid). This forms a tetrahedral intermediate.

  • Reformation of Carbonyl and Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide leaving group (e.g., ethoxide).[7]

  • Deprotonation of the Product: The resulting β-keto ester is more acidic than the starting ester. The alkoxide base deprotonates the α-carbon between the two carbonyl groups, forming a stable enolate. This final step is what drives the reaction to completion.[6][7]

  • Protonation: An acidic workup in the final stage protonates the enolate to yield the final product.

Claisen_Condensation_Mechanism Start Ethyl Acetate + Ethyl 4-methoxybenzoate Enolate Enolate Formation (Base abstracts α-proton) Start->Enolate Strong Base (NaOEt) Attack Nucleophilic Attack (Enolate attacks ester carbonyl) Enolate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Collapse Collapse of Intermediate (Alkoxide leaves) Intermediate->Collapse Product_Enolate Product Enolate (Deprotonation of β-keto ester) Collapse->Product_Enolate + EtOH Final_Product This compound (Acidic Workup) Product_Enolate->Final_Product H3O+

Caption: Mechanism of Claisen Condensation.

Q2: How can I monitor the progress of my reaction effectively?

A2: Regular monitoring is key to a successful synthesis.

  • Thin Layer Chromatography (TLC): This is the most common and convenient method. Use a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) to separate the starting materials from the product. The product, being more polar, will have a lower Rf value than the starting esters.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC-MS can be used to determine the relative amounts of starting materials and product.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is another powerful quantitative technique for monitoring the reaction.[14]

Q3: What are the safety considerations for this reaction?

A3: Safety is paramount in the laboratory.

  • Strong Bases: Sodium ethoxide and other alkoxides are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Flammable Solvents: Many organic solvents used in this synthesis (e.g., ethanol, tetrahydrofuran) are flammable. Ensure there are no ignition sources nearby.

  • Pressure Build-up: If the reaction is heated, ensure the system is not sealed to avoid pressure build-up. Use a reflux condenser.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This is a representative protocol and may need optimization.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents:

    • In the flask, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.

    • In the dropping funnel, add a mixture of ethyl 4-methoxybenzoate (1 equivalent) and ethyl acetate (1.2 equivalents).

  • Reaction:

    • Cool the flask containing the base to 0 °C in an ice bath.

    • Slowly add the ester mixture from the dropping funnel to the stirred base solution over 30-60 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker of ice water.

    • Acidify the aqueous solution to a pH of ~4-5 with dilute hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation
ParameterRecommended ConditionRationale
Base Sodium Ethoxide (NaOEt)Matches the ethyl ester to prevent transesterification.[5]
Base Stoichiometry ≥ 1.0 equivalentRequired to drive the equilibrium by deprotonating the product.[7]
Solvent Anhydrous EthanolThe conjugate alcohol of the base, preventing side reactions.
Temperature 0 °C to refluxInitial cooling for controlled addition, followed by heating to drive the reaction.
Work-up pH ~4-5Ensures the β-keto ester is in its neutral form for extraction.
Troubleshooting Workflow

Troubleshooting_Workflow cluster_solutions Potential Solutions Check_Base Verify Base Quality & Stoichiometry Dry_Glassware Ensure Anhydrous Conditions Optimize_Temp Optimize Reaction Temperature Purify_Reagents Purify Starting Materials Column_Chrom Perform Column Chromatography Acid_Workup Careful Acidic Work-up Low_Yield Low or No Yield Low_Yield->Check_Base Low_Yield->Dry_Glassware Low_Yield->Optimize_Temp Low_Yield->Purify_Reagents Impure_Product Impure Product Impure_Product->Column_Chrom Impure_Product->Acid_Workup Stalled_Reaction Stalled Reaction Stalled_Reaction->Check_Base Stalled_Reaction->Optimize_Temp

Caption: A logical workflow for troubleshooting common issues.

References

  • ResearchGate. Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate. Available from: [Link]

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  • Alichem. ETHYL 4-(4-METHOXY-3-METHYLPHENYL)-4-OXOBUTANOATE | 2954-68-9. Available from: [Link]

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  • Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Chemistry Steps. Claisen Condensation Reaction Mechanism. Available from: [Link]

  • Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. (2024-09-30). Available from: [Link]

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  • Master Organic Chemistry. Decarboxylation. (2022-05-20). Available from: [Link]

  • Chemistry Stack Exchange. Base used in Claisen Condensation. (2018-02-02). Available from: [Link]

  • Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Nevolab. Reaction-Note-2201-Claisen-Schmidt-Condensation.pdf. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. Available from: [Link]

  • ResearchGate. Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]

  • Google Patents. CN100335456C - Method for preparing acyclic beta keto ester.
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  • Organic Chemistry Portal. Decarboxylation. Available from: [Link]

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  • Rieke Metals. Ethyl 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoate. Available from: [Link]

  • Technical Disclosure Commons. Improved process for the preparation of (4S)4-(4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine. (2024-11-21). Available from: [Link]

  • Arkat USA. Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge. Available from: [Link]

  • Semantic Scholar. Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters. Available from: [Link]

  • Chemistry Steps. Decarboxylation. Available from: [Link]

  • Pearson. Claisen-Schmidt Condensation: Videos & Practice Problems. Available from: [Link]

  • RSC Publishing. Recent advances in the transesterification of β-keto esters. (2021-07-02). Available from: [Link]

  • YouTube. 21.6 Claisen Condensation Reactions | Organic Chemistry. (2021-04-22). Available from: [Link]

  • PubMed. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. Available from: [Link]

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Technical Support Center: Purification of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for "Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate" (CAS No: 32711-91-4). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this key β-keto ester intermediate. Ensuring the high purity of this compound is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. The methodologies described are grounded in established chemical principles and validated through extensive laboratory experience.

Understanding the Impurity Profile

The purity of this compound is largely influenced by its synthetic route. A prevalent method for its synthesis is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters in the presence of a strong base. A likely pathway involves the condensation of ethyl 4-methoxyphenylacetate with ethyl acetate.

This synthetic approach can introduce several classes of impurities that may persist in the crude product. Understanding the origin of these impurities is the first step toward their effective removal.

Common Impurities and Their Origins
Impurity ClassSpecific ExamplesOrigin
Unreacted Starting Materials Ethyl 4-methoxyphenylacetate, Ethyl acetateIncomplete reaction or improper stoichiometry.
Self-Condensation Byproducts Ethyl acetoacetateSelf-condensation of ethyl acetate, a common side reaction in Claisen condensations.[1]
Base-Related Impurities Residual sodium ethoxide, corresponding saltsIncomplete quenching or workup after the reaction.
Hydrolysis Products 4-(4-methoxyphenyl)-3-oxobutanoic acidPresence of water during the reaction or workup can lead to ester hydrolysis.
Solvent Residues Ethanol, Diethyl ether, Ethyl acetateSolvents used during the synthesis and purification steps.

Troubleshooting Guide: Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound.

Q1: My NMR/GC-MS analysis shows the presence of unreacted starting materials. How can I remove them?

A1: The presence of starting materials is a common issue. The choice of purification technique depends on the physical properties of the starting materials relative to your product.

Expert Insight: A preliminary Thin Layer Chromatography (TLC) analysis is invaluable for selecting the appropriate purification strategy and optimizing solvent systems for column chromatography.

Protocol 1: Optimized Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.[2]

  • Stationary Phase: Silica gel (200-300 mesh) is a standard choice for its versatility.

  • Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A good starting point is a mixture of hexanes and ethyl acetate.

    • Begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) to elute non-polar impurities.

    • Gradually increase the concentration of ethyl acetate to elute your target compound.

    • Unreacted starting materials, being more polar, will typically elute after the product.

  • Sample Loading: For optimal separation, use a dry loading technique. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[3][4]

Caption: Workflow for Dry Loading in Flash Column Chromatography.

Q2: I've purified my product by column chromatography, but I still see a persistent impurity with a similar Rf value to my product on TLC. What could it be and how do I remove it?

A2: This scenario often points to a byproduct with similar polarity, such as the self-condensation product, ethyl acetoacetate. In such cases, recrystallization can be a powerful purification technique.

Expert Insight: The key to successful recrystallization is selecting a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity remains soluble at all temperatures.

Protocol 2: Recrystallization

  • Solvent Selection: For esters like this compound, a mixed solvent system is often effective. A combination of a non-polar solvent like hexanes or heptane with a slightly more polar solvent such as ethyl acetate or isopropanol can be a good starting point.

  • Procedure:

    • Dissolve the impure compound in the minimum amount of the hot solvent (or the more polar solvent of a mixed system).

    • If using a mixed solvent system, slowly add the less polar solvent (the "anti-solvent") until the solution becomes slightly cloudy (the cloud point).

    • Warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation A Impure Product B Add Minimum Hot Solvent A->B C Slow Cooling B->C D Ice Bath Cooling C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Under Vacuum F->G H Pure Crystals G->H

Caption: Step-by-step Recrystallization Protocol.

Q3: My product appears oily and doesn't solidify, even after column chromatography. What could be the issue?

A3: An oily product can be due to several factors:

  • Residual Solvents: Even small amounts of residual solvent can prevent crystallization. Ensure your product is thoroughly dried under high vacuum.

  • Presence of Low-Melting Impurities: Certain impurities can act as a eutectic mixture, depressing the melting point of your compound.

  • Inherent Properties: Some β-keto esters have low melting points and may exist as oils at room temperature.

Troubleshooting Steps:

  • High Vacuum Drying: Dry your sample under high vacuum for an extended period, possibly with gentle heating, to remove all traces of solvent.

  • Trituration: This technique can sometimes induce crystallization from an oil. Add a small amount of a non-solvent (a solvent in which your product is insoluble) to the oil and stir vigorously. The desired compound may solidify, while the impurities remain dissolved in the non-solvent.

  • Purity Re-assessment: If the product remains an oil, re-analyze its purity using high-resolution techniques like qNMR or GC-MS to confirm its identity and purity.[5][6][7] It's possible the oily nature is an inherent property of the pure compound.

Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for this compound?

A: It is recommended to store this compound in a tightly sealed container in a dry, cool place, preferably refrigerated at 2-8°C. Protect from moisture and light to prevent degradation.

Q: How can I monitor the progress of my purification?

A: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of column chromatography. By spotting the crude mixture, the fractions collected, and a co-spot (crude mixture and fraction in the same lane), you can effectively track the separation of your target compound from impurities.

Q: Are there any safety precautions I should take when handling this compound and the solvents used for its purification?

A: Yes, always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents used in purification, such as hexanes and ethyl acetate, are flammable and should be kept away from ignition sources. Always consult the Safety Data Sheet (SDS) for detailed safety information.

Analytical Methods for Purity Assessment

A combination of analytical techniques should be used to confirm the purity and identity of the final product.

Analytical TechniqueInformation Provided
NMR Spectroscopy (¹H and ¹³C) Confirms the chemical structure and can be used for quantitative purity assessment (qNMR).[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) Identifies and quantifies volatile impurities.[6][7]
High-Performance Liquid Chromatography (HPLC) A robust method for purity determination and impurity profiling, especially for non-volatile impurities.[5][6]
Infrared (IR) Spectroscopy Confirms the presence of key functional groups (ester, ketone).

References

  • University of Calgary. (n.d.). Ch21: Claisen condensation. Retrieved from [Link]

  • MarkHerb. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Renfert. (2025). Safety Data Sheet. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Column chromatography. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14959491, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12645099, Ethyl 4-methoxy-3-oxobutanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118222145, Ethyl 4-methoxyphenyl-4-oxobutanoate. Retrieved from [Link]

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"Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this key synthetic intermediate. Here, we address common challenges and questions regarding its storage, handling, and stability to help you achieve consistent and reliable experimental outcomes.

Introduction: The Chemical Nature of this compound

This compound is a β-keto ester, a class of compounds valued for their synthetic versatility. The presence of both a ketone and an ester functional group, separated by a methylene group (the α-carbon), makes these molecules particularly reactive and useful. However, this reactivity also makes them susceptible to degradation if not handled and stored correctly. The primary pathway of degradation for β-keto esters is hydrolysis of the ester to a β-keto acid, which is often unstable and can readily undergo decarboxylation, especially when heated, to yield a ketone and carbon dioxide.[1][2][3][4] Understanding this inherent instability is crucial for troubleshooting and ensuring the integrity of your experiments.

Recommended Storage and Handling

To maintain the quality and reactivity of this compound, adherence to proper storage conditions is paramount.

ParameterRecommendationRationale
Temperature 2-8°CRefrigeration slows down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Minimizes oxidation and hydrolysis from atmospheric moisture.
Container Tightly sealed, light-resistant container (e.g., amber glass vial)Prevents exposure to moisture and light, which can catalyze degradation.
Handling Use only in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.Ensures safety and prevents contamination of the compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and links them to the stability and handling of this compound.

Issue 1: Inconsistent or Low Reaction Yields

  • Question: I am performing a reaction where this compound is a key reactant, but my yields are inconsistent, often lower than expected. What could be the cause?

  • Answer: Inconsistent or low yields are frequently traced back to the degradation of the β-keto ester starting material. The most probable cause is hydrolysis followed by decarboxylation. If the compound has been exposed to moisture during storage or handling, it can hydrolyze to form 4-(4-methoxyphenyl)-3-oxobutanoic acid. This resulting β-keto acid is thermally labile and can easily lose carbon dioxide upon heating (a common step in many reaction protocols), forming 1-(4-methoxyphenyl)propan-2-one. This side reaction consumes your starting material, leading to a lower yield of the desired product.

    Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been consistently stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere.

    • Use a Fresh Aliquot: If you have been using a stock bottle that has been opened multiple times, try opening a fresh, sealed vial of the compound.

    • Dry Solvents and Reagents: Ensure all solvents and other reagents used in your reaction are anhydrous to prevent hydrolysis during the experiment.

    • Purity Check: If possible, check the purity of your this compound using techniques like ¹H NMR or GC-MS to look for the presence of the ketone degradation product.

Issue 2: Appearance of an Unexpected Byproduct

  • Question: In my reaction, I am observing a significant byproduct with a molecular weight corresponding to the loss of the ethoxycarbonyl group. Why is this happening?

  • Answer: The formation of a byproduct with the molecular weight of 1-(4-methoxyphenyl)propan-2-one is a strong indicator of the decarboxylation of your starting material. As mentioned previously, this occurs in a two-step process: hydrolysis to the β-keto acid, followed by decarboxylation.[1][2][3][4] This is particularly common if your reaction is run at elevated temperatures or under acidic or basic aqueous conditions, which can catalyze both the hydrolysis and the decarboxylation steps.

    Workflow for Investigating Byproduct Formation

    G A Unexpected Byproduct Observed B Check MW of Byproduct A->B C MW matches decarboxylated product? B->C D Review Storage and Handling (Moisture Exposure?) C->D Yes F Purity Analysis of Starting Material (NMR, GC-MS) C->F Yes E Analyze Reaction Conditions (Heat, Acid/Base, Water?) D->E G Implement Corrective Actions: - Use fresh reagent - Ensure anhydrous conditions - Modify reaction temperature/pH E->G F->G H Problem Resolved G->H

    Caption: Troubleshooting workflow for byproduct formation.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal long-term storage conditions for this compound?

    • A1: For long-term storage, the compound should be kept in a tightly sealed, light-resistant container at 2-8°C under an inert atmosphere like argon or nitrogen. This minimizes exposure to moisture, air, and light, which are the primary contributors to degradation.

  • Q2: How can I tell if my this compound has degraded?

    • A2: Visually, degradation may not always be apparent. The pure compound is typically a liquid or semi-solid. Any significant color change could indicate degradation. The most reliable way to assess purity is through analytical techniques. In a ¹H NMR spectrum, the appearance of new signals, particularly the disappearance of the characteristic ethyl ester signals and the appearance of signals corresponding to 1-(4-methoxyphenyl)propan-2-one, would indicate degradation. GC-MS is also an excellent technique to detect the presence of this lower molecular weight byproduct.

  • Q3: Is the compound sensitive to acidic or basic conditions?

    • A3: Yes, β-keto esters are susceptible to hydrolysis under both acidic and basic conditions.[1][5] These conditions catalyze the cleavage of the ester to the corresponding carboxylic acid, which can then decarboxylate. Therefore, it is crucial to consider the pH of your reaction medium and work-up procedures.

  • Q4: Can I handle the compound on the open bench?

    • A4: While brief handling on an open bench is often unavoidable, prolonged exposure to the atmosphere should be minimized to reduce contact with moisture. It is best practice to handle the compound quickly, reseal the container tightly, and if possible, work in a glove box or under a stream of inert gas for sensitive applications.

Degradation Pathway: Hydrolysis and Decarboxylation

The primary chemical instability of this compound is its tendency to undergo hydrolysis followed by decarboxylation. This process is outlined below.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Decarboxylation A This compound B 4-(4-methoxyphenyl)-3-oxobutanoic acid (β-Keto Acid Intermediate) A->B + H₂O (Acid or Base Catalyst) C 4-(4-methoxyphenyl)-3-oxobutanoic acid D 1-(4-methoxyphenyl)propan-2-one (Ketone Byproduct) C->D Heat (Δ) E CO₂

Caption: The two-step degradation pathway of this compound.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • Quora. When ethyl acetoacetate is subjected to ketonic hydrolysis, what is the ketone obtained?. Available at: [Link]

  • Chemistry LibreTexts. Acetoacetic Ester Synthesis. Available at: [Link]

  • Wikipedia. Acetoacetic ester synthesis. Available at: [Link]

  • University of Calgary. Ch21: Acetoacetic esters. Available at: [Link]

  • RSC Publishing. Recent advances in the transesterification of β-keto esters. Available at: [Link]

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Technical Support Center: Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered by researchers and process chemists when transitioning this synthesis from the laboratory to pilot or production scale.

This compound is a valuable β-keto ester intermediate, notably used in the synthesis of various active pharmaceutical ingredients (APIs). While its synthesis via a crossed Claisen condensation appears straightforward on paper, scaling this process introduces significant challenges related to reaction control, impurity formation, and process safety. This guide is designed to help you navigate these complexities.

Section 1: Core Synthesis Overview & Mechanism

The most common and industrially viable route to this compound is the crossed Claisen condensation between Ethyl 4-methoxyphenylacetate and an acetylating agent, typically Ethyl Acetate, using a strong base.

Primary Reaction Scheme:

Figure 1. Crossed Claisen condensation to form the target β-keto ester.

The Claisen Condensation Mechanism: Why It's Tricky at Scale

The reaction proceeds through the formation of an ester enolate, which then acts as a nucleophile.[1][2] Understanding this mechanism is critical to diagnosing scale-up issues.

  • Enolate Formation: The base (e.g., Sodium Ethoxide) removes an acidic α-proton from Ethyl 4-methoxyphenylacetate. This is the rate-determining step.

  • Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of a second ester molecule (Ethyl Acetate).

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Reformation & Elimination: The carbonyl group reforms, eliminating an ethoxide leaving group.

  • Deprotonation (The Driving Force): A final, crucial step involves the deprotonation of the newly formed β-keto ester by ethoxide.[1][3] The product is significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25), so this final deprotonation is thermodynamically favorable and pulls the equilibrium towards the product.[4] This is why a full stoichiometric equivalent of base is required.[1][5]

This final deprotonation step is the key to achieving high yields.[1] Any factor that interferes with it can stall the reaction or favor the reverse pathway.

Claisen_Mechanism Figure 2. Simplified Claisen Condensation Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Attack & Elimination cluster_2 Step 4: Driving Force cluster_3 Step 5: Work-up A Ethyl 4-methoxyphenylacetate B Enolate Intermediate A->B + NaOEt - EtOH A->B D Tetrahedral Intermediate B->D + Ethyl Acetate B->D C Ethyl Acetate E Product (β-Keto Ester) D->E - NaOEt D->E F Product Enolate (Stable) E->F + NaOEt (Thermodynamic Sink) E->F G Final Product F->G + H₃O⁺ F->G

Caption: Simplified Claisen Condensation Mechanism.

Section 2: Frequently Asked Questions (FAQs) for Scale-Up

Q1: What are the primary safety concerns when scaling this reaction? A: The primary hazards involve the base. Sodium Ethoxide (NaOEt) and Sodium Hydride (NaH) are the most common choices.

  • Sodium Ethoxide: Highly corrosive and flammable.[6] It reacts vigorously with water. Ensure it is handled under an inert atmosphere (Nitrogen or Argon) and that all solvents are anhydrous.[7][8] Provide adequate ventilation and use spark-proof equipment.[6]

  • Sodium Hydride (NaH): A flammable solid that also reacts violently with water, releasing flammable hydrogen gas.[9] It is often supplied as a dispersion in mineral oil, which must be washed away with a dry solvent (like hexane) before use, or used as is, accounting for the oil in the process volume.

  • Exotherm Control: The condensation reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A runaway reaction is a significant risk. Addition of reagents must be controlled, and a reliable reactor cooling system is mandatory.

Q2: Which base is better for scale-up: Sodium Ethoxide or Sodium Hydride? A: Both are effective, but have different operational considerations.

  • Sodium Ethoxide (NaOEt): Generally preferred for this specific transformation. It is soluble in ethanol and many reaction solvents, leading to a more homogeneous reaction mixture which can improve reaction rates and consistency. Using an ethoxide base also prevents transesterification side reactions with the ethyl esters.[5]

  • Sodium Hydride (NaH): A stronger base, which can lead to higher yields.[3] However, it is a heterogeneous reaction (NaH is a solid), which can be difficult to manage at scale. Mixing becomes critical to ensure complete reaction and avoid localized "hot spots." The generation of hydrogen gas also requires careful off-gas management.

Recommendation: Start with Sodium Ethoxide. It offers a better balance of reactivity and process safety/control for this specific condensation.

Q3: How does the choice of solvent impact the reaction and work-up at scale? A: Solvent choice is critical for reaction efficiency, temperature control, and product isolation.

  • Toluene/Heptane: Common non-polar solvents. They are good for managing the reaction temperature (reflux) and are immiscible with water, which simplifies the aqueous work-up.

  • Tetrahydrofuran (THF): A good polar, aprotic solvent that can help solubilize intermediates. However, it is fully miscible with water, which can complicate extractions. A solvent swap may be necessary before work-up.

  • Excess Ethyl Acetate: Using ethyl acetate as both a reactant and a solvent can simplify the process.[10] However, this can increase the rate of the competing self-condensation of ethyl acetate, forming ethyl acetoacetate as a key impurity.

Recommendation: Toluene is often the best choice for scale-up. It has a suitable boiling point for temperature control and facilitates a straightforward extractive work-up.

Section 3: Detailed Troubleshooting Guide

This section addresses specific problems encountered during scale-up experiments.

Problem: Low Yield or Stalled Reaction

Q: My reaction has stalled; HPLC analysis shows a large amount of unreacted Ethyl 4-methoxyphenylacetate. What happened?

A: This is one of the most common scale-up challenges. The root cause is often related to the base or the presence of impurities.

  • Possible Cause 1: Inactive or Insufficient Base.

    • Why it happens: Sodium ethoxide is highly hygroscopic. Exposure to atmospheric moisture during storage or transfer will decompose it into sodium hydroxide and ethanol, reducing its activity. At scale, transfers take longer, increasing this risk. Furthermore, the reaction requires a full stoichiometric equivalent of base to drive the equilibrium.[4]

    • Solution:

      • Verify Base Activity: Always titrate a sample of the base before use to confirm its strength.

      • Ensure Stoichiometry: Use at least 1.05-1.10 equivalents of active base.

      • Inert Handling: Charge the base to the reactor under a strong nitrogen purge. Use a glove bag or an enclosed charging system for large quantities.

  • Possible Cause 2: Presence of Water or Protic Impurities.

    • Why it happens: Water or residual ethanol in the starting materials or solvents will quench the base and the enolate intermediate.[4] At lab scale, it's easy to use freshly distilled solvents. At plant scale, solvent quality from drums or totes must be verified.

    • Solution:

      • Test Solvents: Use Karl Fischer titration to ensure the water content of all solvents and starting materials is below the specified limit (e.g., <0.05%).

      • Reactor Dryness: Ensure the reactor is thoroughly dried before use. A common procedure is to boil out the reactor with toluene and then distill off a portion to azeotropically remove any residual water.

  • Possible Cause 3: Poor Mixing/Mass Transfer.

    • Why it happens: In large reactors, achieving uniform mixing is challenging. If the base is not dispersed effectively, the reaction will only occur where the reagents are in contact, leading to a stalled overall conversion. This is particularly problematic if using a slurry of NaH.

    • Solution:

      • Optimize Agitation: Ensure the agitator speed and design (e.g., pitched-blade turbine) are sufficient to create a vortex and ensure good top-to-bottom turnover of the reactor contents.

      • Controlled Addition: Add the base or one of the esters slowly below the surface of the reaction mixture to ensure it disperses quickly rather than sitting on top.

Problem: High Levels of Impurities

Q: My final product is only 90% pure by HPLC. What are the likely impurities and how do I prevent them?

A: The impurity profile is often dominated by side-reactions of the starting materials and intermediates.

  • Impurity A: Ethyl Acetoacetate (EAA)

    • Origin: Self-condensation of the reactant/solvent, ethyl acetate. This is a competing Claisen condensation.

    • Prevention:

      • Control Stoichiometry: Avoid using a large excess of ethyl acetate.

      • Addition Strategy: The key is to keep the concentration of the ethyl acetate enolate low. This can be achieved by adding the ethyl acetate slowly to the mixture of Ethyl 4-methoxyphenylacetate and the base. This ensures the more reactive enolate (from the methoxyphenylacetate) is formed preferentially.

  • Impurity B: Diethyl 2,4-bis(4-methoxyphenyl)-3-oxopentanedioate

    • Origin: Self-condensation of Ethyl 4-methoxyphenylacetate. This occurs when two molecules of this starting ester react with each other.

    • Prevention:

      • Reverse Addition: Add the Ethyl 4-methoxyphenylacetate slowly to a mixture of the base and ethyl acetate. This keeps the concentration of the methoxyphenylacetate enolate low, preventing it from reacting with its parent ester. The optimal addition strategy often requires careful experimentation.

  • Impurity C: 4-Methoxyphenylacetic Acid

    • Origin: Hydrolysis of the starting ester, Ethyl 4-methoxyphenylacetate. This is typically caused by using a "wet" base (e.g., NaOEt contaminated with NaOH) or by having water in the reaction mixture.

    • Prevention: Strictly follow all anhydrous protocols as described for preventing low yield.

Impurity NameStructureFormation PathwayMitigation Strategy
Ethyl Acetoacetate CH₃COCH₂COOEtSelf-condensation of Ethyl AcetateControl stoichiometry; add Ethyl Acetate slowly.
Self-Condensation Product (MeO-Ph-CH(COOEt))₂COSelf-condensation of starting esterReverse addition: add starting ester slowly to base/EtOAc.
4-Methoxyphenylacetic Acid MeO-Ph-CH₂COOHHydrolysis of starting esterEnsure anhydrous conditions; use high-quality base.
Problem: Difficult Work-up and Phase Separation

Q: During the aqueous quench and extraction, I'm getting a thick emulsion and poor phase separation. What can I do?

A: This is a very common issue when scaling up basic organic reactions.

  • Cause 1: Insufficient Acidification.

    • Why it happens: The product exists as a sodium enolate salt after the reaction.[11] To move it into the organic layer, it must be neutralized (protonated) back to the β-keto ester. If the pH of the aqueous layer is still too high, the enolate salt will act as a surfactant, causing emulsions.

    • Solution: Add acid (e.g., 2M HCl or dilute H₂SO₄) slowly with vigorous mixing until the pH of the aqueous phase is confirmed to be acidic (pH 5-6). Check with pH paper after stopping agitation and letting the layers begin to separate.

  • Cause 2: High Concentration of Salts.

    • Why it happens: The neutralization step creates a large amount of sodium salts (NaCl or Na₂SO₄). This increases the density and viscosity of the aqueous layer, hindering separation.

    • Solution:

      • Add Brine: After the initial separation, perform a second wash with saturated sodium chloride solution (brine). This helps to "break" emulsions by increasing the ionic strength of the aqueous phase.

      • Dilute: If the issue persists, add more water and organic solvent to dilute the entire mixture, which can sometimes aid the separation.

Section 4: Scale-Up Ready Protocol & Workflow

This protocol is designed for a 100 L scale and incorporates best practices for control and safety.

Experimental Protocol

Equipment: 100 L Glass-Lined Reactor with overhead stirrer, condenser, nitrogen inlet, and temperature probe.

Materials:

  • Toluene (anhydrous, KF < 0.05%): 40 L

  • Ethyl 4-methoxyphenylacetate (99%+): 5.0 kg (25.7 mol)

  • Sodium Ethoxide (95%+ active, titrated): 1.84 kg (25.7 mol, 1.05 eq)

  • Ethyl Acetate (anhydrous, KF < 0.05%): 2.72 kg (30.9 mol, 1.2 eq)

  • 2M Hydrochloric Acid: ~15 L

  • Saturated NaCl Solution (Brine): 10 L

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Purge with nitrogen for at least 30 minutes.

  • Solvent Charge: Charge 30 L of Toluene to the reactor.

  • Base Charge: Under a strong nitrogen flow, carefully charge the Sodium Ethoxide (1.84 kg).

  • Initial Stirring: Begin agitation (e.g., 150 RPM) and stir the slurry for 15 minutes.

  • Starting Ester Charge: Charge the Ethyl 4-methoxyphenylacetate (5.0 kg).

  • Heating: Heat the mixture to 50-55 °C.

  • Controlled Addition: Begin the slow, subsurface addition of Ethyl Acetate (2.72 kg) over 2-3 hours. Monitor the internal temperature closely. The reaction is exothermic; use reactor cooling to maintain the temperature at 55-60 °C.

  • Reaction Monitoring (IPC): After the addition is complete, hold the mixture at 60 °C for 1-2 hours. Take a sample for In-Process Control (IPC) via HPLC to check for the consumption of the starting ester (<2% remaining).

  • Cooling: Once the reaction is complete, cool the reactor to 15-20 °C.

  • Quench: Slowly add 20 L of water to the reactor, keeping the temperature below 25 °C.

  • Acidification: Slowly add 2M HCl until the pH of the aqueous layer is 5-6.

  • Phase Separation: Stop agitation and allow the layers to separate for 30 minutes. Drain the lower aqueous layer.

  • Wash: Charge 10 L of brine to the reactor, stir for 15 minutes, and separate the layers.

  • Solvent Removal: Concentrate the organic layer under vacuum to remove toluene and any excess ethyl acetate, yielding the crude product as an oil.

Process Workflow Diagram

Workflow Figure 3. Scale-Up Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Dry Reactor & Purge N₂ prep2 Charge Toluene prep1->prep2 prep3 Charge NaOEt prep2->prep3 react1 Charge Starting Ester prep3->react1 react2 Heat to 55°C react1->react2 react3 Slowly Add Ethyl Acetate (Control Exotherm) react2->react3 react4 Hold at 60°C react3->react4 ipc IPC Check: Starting Ester <2% react4->ipc workup1 Cool to 20°C ipc->workup1 workup2 Quench with Water workup1->workup2 workup3 Acidify to pH 5-6 workup2->workup3 workup4 Separate Layers workup3->workup4 workup5 Brine Wash workup4->workup5 workup6 Concentrate Under Vacuum workup5->workup6 product Final Product workup6->product

Caption: Scale-Up Synthesis Workflow.

References

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectral Analysis of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, a β-keto ester, presents an interesting case for spectral analysis due to its potential for keto-enol tautomerism. This guide provides an in-depth analysis of its nuclear magnetic resonance (NMR) spectrum, alongside a comparative evaluation with other common analytical techniques, grounded in experimental data and established scientific principles.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous determination of molecular structure in solution. Its ability to probe the chemical environment of individual nuclei provides a detailed map of atomic connectivity and stereochemistry. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable for confirming its synthesis and purity.

Understanding Keto-Enol Tautomerism in β-Keto Esters

A key characteristic of β-keto esters is their existence in a dynamic equilibrium between the keto and enol forms. This phenomenon is driven by the acidity of the α-protons situated between the two carbonyl groups. The interconversion is often slow on the NMR timescale, allowing for the observation of signals from both tautomers in the spectrum. The position of this equilibrium can be influenced by factors such as solvent polarity and temperature.

Predicted ¹H and ¹³C NMR Spectral Analysis

While a publicly available, experimentally verified full NMR dataset for this compound is not readily found, we can construct a highly accurate predicted spectrum based on data from closely related analogs, such as Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate and other substituted β-keto esters.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for both the keto and enol forms. The integration of these signals would allow for the quantification of the tautomeric ratio.

Keto Tautomer:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.25Triplet (t)3H-CH₃ (ethyl)Typical upfield signal for a methyl group adjacent to a methylene, split by the two methylene protons.
~3.50Singlet (s)2H-CH₂- (between C=O and aryl)Methylene protons adjacent to a carbonyl and an aromatic ring.
~3.85Singlet (s)3H-OCH₃Characteristic signal for a methoxy group on an aromatic ring.
~4.15Quartet (q)2H-OCH₂- (ethyl)Methylene protons of the ethyl ester, split by the three methyl protons.
~6.90Doublet (d)2HAr-HAromatic protons ortho to the methoxy group.
~7.15Doublet (d)2HAr-HAromatic protons meta to the methoxy group.

Enol Tautomer (minor):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.30Triplet (t)3H-CH₃ (ethyl)Similar environment to the keto form.
~3.83Singlet (s)3H-OCH₃Similar environment to the keto form.
~4.20Quartet (q)2H-OCH₂- (ethyl)Similar environment to the keto form.
~5.50Singlet (s)1H=CH- (vinylic)Vinylic proton of the enol form.
~6.88Doublet (d)2HAr-HAromatic protons ortho to the methoxy group.
~7.25Doublet (d)2HAr-HAromatic protons meta to the methoxy group.
~12.0Singlet (s)1H-OH (enolic)Highly deshielded enolic proton due to intramolecular hydrogen bonding.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~14.1-C H₃ (ethyl)Upfield signal for the terminal methyl carbon of the ethyl group.
~45.0-C H₂- (between C=O and aryl)Methylene carbon adjacent to the carbonyl and aromatic ring.
~55.4-OC H₃Carbon of the methoxy group.
~61.0-OC H₂- (ethyl)Methylene carbon of the ethyl ester.
~114.0Ar-C H (ortho to -OCH₃)Aromatic carbons ortho to the electron-donating methoxy group.
~128.0Ar-C (ipso to alkyl chain)Quaternary aromatic carbon attached to the butanoate chain.
~130.0Ar-C H (meta to -OCH₃)Aromatic carbons meta to the methoxy group.
~159.0Ar-C (ipso to -OCH₃)Aromatic carbon attached to the methoxy group.
~167.0-C =O (ester)Carbonyl carbon of the ester group.
~202.0-C =O (keto)Carbonyl carbon of the ketone group, typically more downfield than the ester carbonyl.[1]

Comparative Analysis with Alternative Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary and often faster methods for routine analysis.

FeatureNuclear Magnetic Resonance (NMR)Gas Chromatography-Mass Spectrometry (GC-MS)Fourier-Transform Infrared (FTIR) Spectroscopy
Information Provided Detailed atomic connectivity, stereochemistry, and quantification of tautomers.Molecular weight and fragmentation pattern for structural confirmation and impurity profiling.[2]Presence of specific functional groups.[3]
Sensitivity Moderate (mg scale)High (µg to ng scale)Low (mg scale)
Sample Requirements Soluble in a deuterated solvent.Volatile and thermally stable.Neat liquid, solid, or in solution.
Analysis Time Minutes to hours.Minutes.Seconds to minutes.
Key Insights for this Molecule Unambiguous structure confirmation and determination of keto-enol ratio.Confirmation of molecular weight (M/z = 236.26) and characteristic fragmentation (e.g., loss of ethoxy group, cleavage at the carbonyls).[2][4]Confirmation of carbonyl groups (ester and ketone) and aromatic C-H and C=C bonds.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For this compound, GC-MS would confirm the molecular weight and provide a characteristic fragmentation pattern.

Expected Fragmentation:

  • Molecular Ion (M⁺): m/z 236

  • Loss of ethoxy radical (-•OCH₂CH₃): m/z 191

  • Loss of the ethyl ester group (-COOCH₂CH₃): m/z 163

  • Acylium ion from cleavage at the keto group: m/z 135 (methoxyphenylacetyl cation)

  • Tropylium-like ion from the aromatic ring: m/z 107

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid technique for identifying functional groups present in a molecule.

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)Functional Group
~3000-2850C-H stretching (aliphatic)
~1740C=O stretching (ester)
~1715C=O stretching (ketone)[5]
~1605, ~1510C=C stretching (aromatic ring)
~1250, ~1030C-O stretching (ether and ester)

Experimental Protocols

NMR Sample Preparation and Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation :

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition :

    • The ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer.

    • For ¹H NMR : Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

    • For ¹³C NMR : A proton-decoupled experiment is standard. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans will be required due to the lower natural abundance of ¹³C.

Workflow Diagrams

NMR Analysis Workflow

Caption: Standard workflow for NMR spectral analysis.

Comparative Analytical Techniques

Analytical_Comparison Compound This compound NMR NMR Spectroscopy Compound->NMR GCMS GC-MS Compound->GCMS FTIR FTIR Spectroscopy Compound->FTIR NMR_Info Detailed Structure Keto-Enol Ratio NMR->NMR_Info GCMS_Info Molecular Weight Fragmentation Pattern GCMS->GCMS_Info FTIR_Info Functional Groups FTIR->FTIR_Info

Caption: Relationship between the compound and analytical techniques.

Conclusion

The structural characterization of this compound is most definitively achieved through a combination of ¹H and ¹³C NMR spectroscopy. The predicted spectral data provides a robust framework for chemists to confirm the successful synthesis and purity of this compound. While techniques like GC-MS and FTIR offer valuable, complementary information for routine analysis and confirmation of molecular weight and functional groups, they lack the detailed structural insights provided by NMR. For drug development professionals, a thorough understanding and application of these analytical techniques are essential for ensuring the quality and integrity of synthetic intermediates.

References

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A Comparative Guide to the Synthesis of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is a valuable β-keto ester that serves as a key building block in the synthesis of various pharmaceuticals and biologically active molecules. Its structural motif, featuring a reactive β-dicarbonyl system coupled with a methoxy-substituted aromatic ring, makes it a versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth comparison of two primary synthetic routes to this target molecule: the Crossed Claisen Condensation and the Acylation of Ethyl Acetoacetate followed by Deacetylation. This analysis, grounded in established chemical principles, offers field-proven insights to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, purity, scalability, and the availability of starting materials.

Route 1: Crossed Claisen Condensation

The Crossed Claisen Condensation is a classic and powerful method for the formation of carbon-carbon bonds and the synthesis of β-keto esters. This reaction involves the condensation of two different esters in the presence of a strong base. For a successful crossed Claisen condensation that minimizes the formation of side products, one of the esters should be incapable of forming an enolate (i.e., it should not have α-hydrogens), while the other should be readily enolizable.

In the synthesis of this compound, this is achieved by reacting ethyl acetate (the enolizable component) with an ester of 4-methoxyphenylacetic acid, such as ethyl 4-methoxyphenylacetate (the non-enolizable component under controlled conditions). The reaction is typically mediated by a strong base like sodium ethoxide.

Reaction Mechanism

The mechanism of the crossed Claisen condensation for this synthesis can be described in the following steps:

  • Enolate Formation: The strong base (ethoxide) removes an acidic α-proton from ethyl acetate to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The ethyl acetate enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of ethyl 4-methoxyphenylacetate.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form the desired β-keto ester, this compound.

To ensure a high yield of the desired crossed product and minimize the self-condensation of ethyl acetate, a key experimental strategy is to maintain a low concentration of the ethyl acetate enolate at any given time. This is typically achieved by the slow addition of ethyl acetate to a mixture of the non-enolizable ester and the base.

Crossed Claisen Condensation Ethyl Acetate Ethyl Acetate Ethyl Acetate Enolate Ethyl Acetate Enolate Ethyl Acetate->Ethyl Acetate Enolate + Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide Ethanol Ethanol Sodium Ethoxide->Ethanol Tetrahedral Intermediate Tetrahedral Intermediate Ethyl Acetate Enolate->Tetrahedral Intermediate + Ethyl 4-methoxyphenylacetate Ethyl 4-methoxyphenylacetate Ethyl 4-methoxyphenylacetate This compound This compound Tetrahedral Intermediate->this compound - Ethoxide

Caption: General workflow of the Crossed Claisen Condensation.

Experimental Protocol (Adapted from a similar procedure)

Materials:

  • Ethyl 4-methoxyphenylacetate

  • Ethyl acetate

  • Sodium ethoxide

  • Toluene (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • To a stirred solution of sodium ethoxide in anhydrous toluene, add ethyl 4-methoxyphenylacetate under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add ethyl acetate dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of dilute sulfuric acid until the solution is acidic (pH ~5-6).

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure this compound.

Route 2: Acylation of Ethyl Acetoacetate followed by Deacetylation

This alternative route utilizes the readily available and highly reactive ethyl acetoacetate. The synthesis proceeds in two main conceptual steps: the acylation of the α-position of ethyl acetoacetate with a derivative of 4-methoxybenzoic acid, followed by the removal of the acetyl group.

A common acylating agent for this purpose is 4-methoxybenzoyl chloride. The acylation is typically carried out in the presence of a base, such as sodium hydride or magnesium ethoxide, to generate the enolate of ethyl acetoacetate. The resulting intermediate, ethyl 2-(4-methoxybenzoyl)acetoacetate, is then subjected to deacetylation to yield the final product. A convenient one-pot procedure for a similar transformation has been reported, which simplifies the overall process.

Reaction Mechanism
  • Enolate Formation: A base abstracts the highly acidic α-proton of ethyl acetoacetate to form the corresponding enolate.

  • Acylation: The enolate attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride, displacing the chloride ion to form ethyl 2-(4-methoxybenzoyl)acetoacetate.

  • Deacetylation: The acetyl group is cleaved, typically under basic or acidic conditions, to yield the final product, this compound. The deacetylation can be driven by the formation of a stable carboxylate.

Acylation-Deacetylation Route Ethyl Acetoacetate Ethyl Acetoacetate Enolate Enolate Ethyl Acetoacetate->Enolate + Base Base Base Ethyl 2-(4-methoxybenzoyl)acetoacetate Ethyl 2-(4-methoxybenzoyl)acetoacetate Enolate->Ethyl 2-(4-methoxybenzoyl)acetoacetate + 4-Methoxybenzoyl Chloride 4-Methoxybenzoyl Chloride 4-Methoxybenzoyl Chloride Deacetylation Deacetylation Ethyl 2-(4-methoxybenzoyl)acetoacetate->Deacetylation This compound This compound Deacetylation->this compound

Caption: Workflow for the Acylation-Deacetylation synthesis.

Experimental Protocol (Adapted from a similar procedure)

Materials:

  • Ethyl acetoacetate

  • Sodium hydride (60% dispersion in mineral oil) or Magnesium turnings and Ethanol

  • 4-Methoxybenzoyl chloride

  • Toluene or Diethyl ether (anhydrous)

  • Hydrochloric acid (dilute)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: To a suspension of sodium hydride in anhydrous toluene, add ethyl acetoacetate dropwise at 0 °C under an inert atmosphere. Allow the mixture to stir until the evolution of hydrogen gas ceases.

  • Acylation: Add a solution of 4-methoxybenzoyl chloride in anhydrous toluene dropwise to the enolate solution at 0 °C. After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Work-up and Deacetylation: Quench the reaction by carefully adding dilute hydrochloric acid. Separate the organic layer, and wash with saturated sodium bicarbonate solution and brine.

  • For deacetylation, the crude acylated product can be refluxed with aqueous acid or base. For example, refluxing with aqueous sodium hydroxide followed by acidification can effect both saponification and deacetylation. Re-esterification might be necessary if the ester group is hydrolyzed.

  • Purification: After an appropriate work-up, the crude product is purified by vacuum distillation or column chromatography to yield this compound.

Comparative Analysis

FeatureRoute 1: Crossed Claisen CondensationRoute 2: Acylation of Ethyl Acetoacetate
Starting Materials Ethyl acetate, Ethyl 4-methoxyphenylacetateEthyl acetoacetate, 4-Methoxybenzoyl chloride
Reagents Strong base (e.g., Sodium ethoxide)Base (e.g., NaH, Mg(OEt)₂), Acid/Base for deacetylation
Reaction Conditions Typically 0 °C to room temperature0 °C to room temperature for acylation; may require heating for deacetylation
Key Challenges Minimizing self-condensation of ethyl acetateHandling of reactive acyl chloride; potential for O-acylation; separate deacetylation step may be required
Typical Yields Moderate to good (dependent on reaction control)Good to high
Purity of Crude Product May contain self-condensation productsGenerally cleaner if acylation is selective
Scalability Feasible with careful control of addition ratesGenerally scalable
Atom Economy GoodModerate (loss of acetyl group)

Synthesis of Starting Materials

The feasibility of each route also depends on the accessibility of the starting materials.

  • Ethyl 4-methoxyphenylacetate: This can be prepared from 4-methoxyphenylacetic acid via Fischer esterification using ethanol and a catalytic amount of strong acid (e.g., sulfuric acid).

  • 4-Methoxybenzoyl chloride: This is readily synthesized from 4-methoxybenzoic acid by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

Conclusion

Both the Crossed Claisen Condensation and the Acylation of Ethyl Acetoacetate offer viable pathways to this compound.

  • The Crossed Claisen Condensation is an elegant one-pot reaction but requires careful control of reaction conditions to prevent the formation of byproducts from the self-condensation of ethyl acetate. Its success hinges on the slow addition of the enolizable ester to the reaction mixture.

  • The Acylation of Ethyl Acetoacetate route is often more direct and can provide higher yields, especially if a one-pot acylation-deacetylation protocol is employed. However, it involves the use of a more reactive acylating agent and may require a separate deacetylation step, which can add to the overall complexity.

The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the desired scale, the available equipment, and the cost and availability of the starting materials and reagents. For large-scale production, the acylation route might be more favorable due to potentially higher yields and simpler product isolation. For smaller-scale laboratory synthesis, the Crossed Claisen Condensation remains a valuable and instructive approach.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
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A Comparative Analysis of the Biological Activities of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. The scaffold of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, a β-keto ester, presents a versatile platform for the synthesis of a diverse array of derivatives. These derivatives have garnered significant attention from the research community for their promising biological activities, spanning antimicrobial, anti-inflammatory, and anticancer domains. This guide provides a comprehensive comparison of the biological activities of various derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating this chemical space.

Introduction to the Core Scaffold and its Therapeutic Potential

This compound serves as a key building block in organic synthesis. The presence of a reactive β-keto ester moiety allows for a multitude of chemical modifications, leading to the generation of diverse molecular architectures. The methoxyphenyl group often contributes to the pharmacokinetic and pharmacodynamic properties of the derivatives, influencing their interaction with biological targets. The inherent reactivity and tunable nature of this scaffold make it an attractive starting point for the development of novel therapeutic agents.

Comparative Biological Activities of Derivatives

The biological evaluation of various derivatives of this compound has revealed a broad spectrum of activities. This section provides a comparative overview of their antimicrobial, anti-inflammatory, and anticancer properties, with supporting data summarized in the tables below.

Antimicrobial Activity

Several derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi. The modifications, often involving condensation reactions at the active methylene group, have yielded compounds with significant antimicrobial potential.

DerivativeTest Organism(s)Activity (MIC/Zone of Inhibition)Reference
Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoateVarious bacteria & fungiSignificant activity reported[1]
Ethyl 2-(4-methylbenzylidene)-3-oxobutanoateVarious bacteria & fungiModerate to good activity[2]
Ethyl p-hydroxycinnamate (biotransformed from a related precursor)S. aureus, B. cereus, P. aeruginosa, E. coli, C. albicansMIC: 111-333 µg/ml[3]
Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Derivatives of this compound, particularly chalcone-like structures, have been investigated for their anti-inflammatory effects. These compounds often exert their effects by modulating key inflammatory pathways. A notable example is the chalcone E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, which has been shown to exert significant anti-inflammatory effects by inducing the expression of Heme Oxygenase-1 (HO-1), a key cytoprotective enzyme.[4] This induction leads to the downregulation of pro-inflammatory mediators like COX-2 and iNOS.[4]

DerivativeModel/AssayKey FindingsReference
E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalconeLPS-stimulated RAW264.7 macrophagesInduces HO-1, reduces COX-2 and iNOS expression, attenuates NF-κB activity.[4]
Ethyl-p-methoxycinnamate (EPMC)Carrageenan-induced rat paw edema, in vitro COX-1/COX-2 inhibitionDose-dependent inhibition of edema, non-selective inhibition of COX-1 and COX-2.[5][6]
(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-olCarrageenan-induced rat paw edema, acetic acid-induced writhingMarked inhibition of acute inflammation and analgesic activity.[7]
Anticancer Activity

The development of novel anticancer agents remains a primary focus of drug discovery. Several derivatives of the core scaffold have demonstrated promising cytotoxic activity against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival. For instance, pyrazolo[3,4-b]pyridine derivatives containing the 4-methoxyphenyl moiety have been shown to arrest the cell cycle and induce apoptosis by inhibiting cyclin-dependent kinases (CDKs).[8]

DerivativeCancer Cell Line(s)Activity (IC50)Mechanism of ActionReference
4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridinesVariousGood activity reportedCDK2 and/or CDK9 inhibition, cell cycle arrest, apoptosis induction.[8]
Chalcone-salicylate hybridMCF-7 (Breast Cancer)Predicted potent cytotoxic activityERα inhibition.[9][10]
3,4,5-Trimethoxyphenyl-based derivativesMCF-7, HCT116, A549, HepG2IC50 ranging from 0.536 to 3.619 μMDual EGFR/HDAC inhibition.[11]

Experimental Protocols

The following are representative experimental protocols for the evaluation of the biological activities discussed.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in appropriate broth media. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard.

  • Preparation of Test Compounds: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are then made in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at the optimal temperature and duration for the specific microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW264.7 Macrophages)
  • Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Treatment: Cells are seeded in a 96-well plate and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement: The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-treated control.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to attach for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Signaling Pathways and Mechanistic Insights

The diverse biological activities of these derivatives can be attributed to their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling

The anti-inflammatory effects of some derivatives are mediated through the upregulation of the Nrf2/HO-1 pathway and the downregulation of the pro-inflammatory NF-κB pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, IL-6) NFkB->Pro_inflammatory_Genes Upregulates Derivative Derivative Derivative->NFkB Inhibits Nrf2 Nrf2 Derivative->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Upregulates Anti_inflammatory_effects Anti-inflammatory Effects HO1->Anti_inflammatory_effects Leads to

Caption: Simplified signaling pathway for anti-inflammatory action.

Anticancer Signaling (Apoptosis Induction)

The anticancer activity of certain derivatives is linked to the inhibition of key cell cycle regulators like CDKs, leading to cell cycle arrest and subsequent induction of apoptosis through caspase activation.

G Derivative Derivative CDK CDK2/CDK9 Derivative->CDK Inhibits CellCycle Cell Cycle Progression CDK->CellCycle Promotes CellCycleArrest Cell Cycle Arrest CDK->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces Caspases Caspase Activation Apoptosis->Caspases via

Caption: Proposed mechanism of anticancer activity via CDK inhibition.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with a wide range of biological activities. The comparative analysis presented in this guide highlights the potential for developing potent antimicrobial, anti-inflammatory, and anticancer agents from this versatile scaffold. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives. Furthermore, in-depth mechanistic studies and in vivo evaluations are warranted to translate these promising in vitro findings into potential therapeutic applications.

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  • Susanti, E., et al. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)
  • ResearchGate. Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. [Link]

  • Goebel, U., et al. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction. International Immunopharmacology. [Link]

  • Al-Warhi, T., et al. Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. Molecules. [Link]

  • Tan, J. J., et al. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules.
  • Abdel-Maksoud, M. S., et al. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. [Link]

  • Jantan, I., et al. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. Phytomedicine. [Link]

  • Susanti, E., et al. (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. MDPI. [Link]

  • Oriental Journal of Chemistry. Antimicrobial Activity and Microbial Transformation of Ethyl p-Methoxycinnamate Extracted from Kaempferia galanga. [Link]

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  • ResearchGate. Synthesis, crystal and molecular structure, and antimicrobial activity of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate. [Link]

  • Arabian Journal of Chemistry. Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. [Link]

  • Sulaiman, M. R., et al. Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. Molecules. [Link]

  • ResearchGate. Design, synthesis and biological evaluation of ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives. [Link]

  • ResearchGate. Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. [Link]

  • Tzeng, Y.-L., et al. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. International Journal of Molecular Sciences. [Link]

  • Regulatory Mechanisms in Biosystems. Study of the antimicrobial activity of ethyl S-ester of 4-acetylaminobenzenethiosulfonic acid. [Link]

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  • Khan, A., et al. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals. [Link]

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A Comparative Guide to the Purity Analysis of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate by Quantitative NMR and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise characterization and purity assessment of chemical entities are paramount.[1][2] The efficacy and safety of any potential therapeutic agent are intrinsically linked to the purity of the active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, a key building block in organic synthesis. We will explore the theoretical underpinnings and practical application of qNMR, juxtaposing it with established chromatographic and titrimetric methods to offer a comprehensive framework for selecting the most appropriate analytical strategy.

The Critical Role of Purity in Drug Development

This compound is a versatile β-keto ester frequently employed in the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.[3][4] Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact the yield and outcome of subsequent synthetic steps and, more critically, may introduce unwanted pharmacological or toxicological effects in a final drug product. Therefore, a robust and accurate analytical method for purity determination is not merely a quality control metric but a cornerstone of reliable and reproducible research.[2]

Quantitative NMR (qNMR): A Primary Method for Purity Assessment

Unlike many other analytical techniques that provide a relative response, qNMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei being observed.[5][6] This intrinsic characteristic allows for the direct quantification of a substance against a certified internal standard, often without the need for a reference standard of the analyte itself.[7][8]

The Foundational Principle of qNMR

The basis of qNMR lies in the principle that the integrated area of a specific NMR resonance is directly proportional to the number of protons giving rise to that signal. By co-dissolving a known mass of a high-purity internal standard with a known mass of the analyte, the purity of the analyte can be calculated using the following equation[7][9]:

Purity (% w/w) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Experimental Workflow for qNMR Analysis

The successful implementation of a qNMR experiment is a multi-step process that requires careful planning and execution.[5]

qNMR_Workflow cluster_planning Method Planning cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation planning Select Analyte & Standard Signals Choose Appropriate Solvent prep Accurate Weighing of Analyte & Standard Dissolution in Deuterated Solvent planning->prep Proceed to preparation acq Set Key NMR Parameters (D1, PW, NS) Acquire FID prep->acq Load sample & start acquisition proc Fourier Transform Phase & Baseline Correction Integration Purity Calculation acq->proc Process raw data

Caption: The qNMR experimental workflow from planning to final purity calculation.

Detailed Experimental Protocol for qNMR Purity Analysis of this compound

1. Method Planning: The Causality Behind Experimental Choices

  • Analyte Signal Selection: Based on the structure of this compound, we anticipate characteristic signals for the aromatic protons, the methoxy group, the methylene protons adjacent to the carbonyl groups, and the ethyl ester group. For quantification, a well-resolved singlet or a simple multiplet, free from overlap with impurity signals, is ideal. The singlet corresponding to the methoxy group protons (~3.8 ppm) is an excellent candidate.

  • Internal Standard Selection: The choice of an internal standard is critical for the accuracy of the qNMR experiment.[10] The ideal standard should:

    • Have high purity (certified reference material is preferred).

    • Be stable and non-reactive with the analyte and solvent.

    • Possess signals that do not overlap with the analyte's signals.

    • Have a simple spectrum with at least one sharp, well-defined signal.

    • Be soluble in the chosen deuterated solvent.

    For this compound, Maleic Acid is a suitable internal standard. It is highly pure, stable, and its vinylic protons appear as a singlet at ~6.3 ppm in DMSO-d6, which is well-separated from the signals of the analyte.

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[5] Deuterated dimethyl sulfoxide (DMSO-d6) is a good choice due to its excellent solvating power for a wide range of organic compounds.

2. Sample Preparation

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial using a calibrated analytical balance. Record the exact mass.

  • Accurately weigh approximately 10 mg of maleic acid (certified reference material) into the same vial. Record the exact mass.

  • Add approximately 0.7 mL of DMSO-d6 to the vial.

  • Gently vortex the vial until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution to a high-quality 5 mm NMR tube.

3. Data Acquisition

  • Instrument: A 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and sensitivity.[5]

  • Key Parameters:

    • Pulse Angle (PW): A 90° pulse is recommended to maximize the signal-to-noise ratio.

    • Relaxation Delay (D1): This is the most critical parameter for accurate quantification.[11] It should be at least 5 times the longest T1 relaxation time of the protons being quantified (both for the analyte and the standard). A conservative D1 of 30 seconds is recommended to ensure full relaxation.

    • Number of Scans (NS): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest to minimize integration errors.[11] Typically, 16 to 64 scans are adequate.

    • Spinning: Sample spinning should be turned off to avoid spinning sidebands that can interfere with baseline correction and integration.[11]

4. Data Processing and Calculation

  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Manually perform phase correction to ensure all peaks are in pure absorption mode.

  • Apply baseline correction to obtain a flat baseline across the entire spectrum.

  • Integrate the selected signals for both the analyte (e.g., the methoxy protons) and the internal standard (the vinylic protons of maleic acid).

  • Calculate the purity of this compound using the formula provided earlier.

Comparative Analysis with Alternative Techniques

While qNMR offers significant advantages, a comprehensive analytical strategy often involves orthogonal methods to ensure a complete purity profile. The choice of technique depends on the specific requirements of the analysis, such as the expected impurities, required accuracy, and available instrumentation.[2]

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC cluster_gc GC-MS qnmr Quantitative NMR qnmr_adv Advantages: - Primary Method - No analyte-specific reference needed - Structural info of impurities - Non-destructive qnmr->qnmr_adv qnmr_dis Disadvantages: - Lower sensitivity - Higher initial instrument cost - Potential for signal overlap qnmr->qnmr_dis hplc HPLC-UV hplc_adv Advantages: - High sensitivity - High resolution - Widely available hplc->hplc_adv hplc_dis Disadvantages: - Requires analyte-specific reference - Response factor variability - Destructive hplc->hplc_dis gc GC-MS gc_adv Advantages: - Excellent for volatile impurities - High sensitivity - Structural info from MS gc->gc_adv gc_dis Disadvantages: - Limited to thermally stable & volatile compounds - Requires derivatization for some analytes - Destructive gc->gc_dis

Caption: A logical comparison of qNMR, HPLC, and GC-MS for purity analysis.

Data Summary: qNMR vs. Chromatographic Methods
FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity proportional to the number of nucleiUV absorbance of the analyteSeparation by volatility, detection by mass
Quantification Primary method, direct quantification against an internal standardRelative method, requires a calibration curve with a reference standard of the analyteRelative method, requires a calibration curve
Sensitivity Moderate (mg to µg range)[12]High (µg to ng range)Very high (ng to pg range)[12]
Selectivity High, based on chemical shiftHigh, based on retention time and UV spectrumVery high, based on retention time and mass spectrum
Impurity Info Provides structural information of impuritiesRetention time and UV spectrum of impuritiesMass spectrum provides structural information of impurities
Sample Throughput ModerateHighHigh
Destructive? NoYesYes
Instrumentation Higher initial costWidely availableWidely available
Experimental Protocol for HPLC-UV Purity Analysis

This protocol provides a starting point for the purity analysis of this compound by HPLC. Method development and validation are necessary for routine use.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by acquiring a UV spectrum of the analyte (likely around 254 nm).

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve a high-purity reference standard of this compound in the mobile phase to create a stock solution of known concentration.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

    • Sample Solution: Accurately weigh and dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.

  • Analysis and Data Processing:

    • Inject the calibration standards to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Determine the concentration of the analyte in the sample solution from the calibration curve.

    • Calculate the purity of the sample based on the prepared concentration and the measured concentration.

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive purity analysis of this compound, qNMR stands out as a powerful, primary method that provides direct, accurate quantification without the need for an analyte-specific reference standard. Its ability to simultaneously provide structural information on unknown impurities is a significant advantage in research and development settings.[13]

However, for routine quality control and the detection of trace impurities, the higher sensitivity of chromatographic methods like HPLC and GC-MS makes them indispensable.[14] A truly robust purity assessment strategy, therefore, employs qNMR for accurate primary quantification and orthogonal methods like HPLC or GC-MS to build a complete impurity profile. This integrated approach ensures the highest level of confidence in the quality and reliability of the compound, a critical requirement for advancing drug development programs.

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is a β-keto ester of significant interest as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex molecules. The purity, stability, and impurity profile of this intermediate are critical parameters that directly influence the quality, safety, and efficacy of the final product. Therefore, robust and reliable analytical methods are not merely a procedural formality but a cornerstone of quality assurance.

This guide provides a comprehensive comparison of the principal analytical techniques for the characterization and quantification of this compound. We will delve into the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The methodologies and validation data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish scientifically sound and defensible analytical protocols.

A Critical Analytical Consideration: Keto-Enol Tautomerism

A fundamental characteristic of β-keto esters like this compound is their existence in a dynamic equilibrium between the keto and enol tautomeric forms. This phenomenon is pivotal in analytical method development, as it can lead to peak splitting or broadening in chromatography and the appearance of two distinct sets of signals in NMR spectroscopy.[5] The position of this equilibrium is influenced by factors such as solvent polarity, temperature, and pH, making it essential to control these parameters for reproducible analytical results.[5]

Caption: Keto-enol tautomerism of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of pharmaceutical analysis, offering high resolution and sensitivity for quantifying non-volatile and thermally labile compounds. A reversed-phase HPLC method is highly effective for separating this compound from potential process impurities and degradation products.[6]

Causality Behind Experimental Choices:

  • Column: A C18 column is selected due to its hydrophobic stationary phase, which effectively retains the moderately nonpolar analyte.

  • Mobile Phase: An acetonitrile/water gradient is employed to ensure the elution of both the main analyte and any impurities with differing polarities. The addition of a small amount of acid (e.g., 0.1% formic acid) is crucial to suppress the ionization of the enol form, thereby ensuring sharp, symmetrical peak shapes.[6]

  • Detection: The methoxyphenyl group provides a chromophore suitable for UV detection. A wavelength around 254 nm is typically effective for aromatic systems.

Experimental Protocol: HPLC-UV
  • Instrumentation and Materials:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile and water.

    • Formic acid.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 40% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a 50:50 mixture of acetonitrile and water at a concentration of 1.0 mg/mL.

    • Create a working solution of 0.1 mg/mL by diluting the stock solution with the same solvent.

    • Filter the working solution through a 0.45 µm syringe filter prior to injection.

Workflow for HPLC Analysis

HPLC_Workflow start Sample Weighing dissolve Dissolution in Acetonitrile/Water start->dissolve filter Syringe Filtration (0.45 µm) dissolve->filter inject HPLC Injection (10 µL) filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect process Data Processing & Quantification detect->process report Generate Report process->report

Caption: Experimental workflow for HPLC purity analysis.

Validation Data Summary (Representative)

The following table summarizes typical performance characteristics for an HPLC-UV method for a β-keto ester, based on established validation guidelines.[7][8][9]

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the analyte's retention time.Peak purity index > 0.999
Linearity (R²) ≥ 0.9980.9995
Range 50% - 150% of target concentration0.05 - 0.15 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability: ≤ 2.0%0.85%
Intermediate: ≤ 2.0%1.20%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.5 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.15 µg/mL
Robustness % RSD ≤ 2.0% after minor changesMethod is robust to minor changes in flow rate (±0.1 mL/min) and temperature (±2°C).

Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds with sufficient volatility and thermal stability, GC-MS is an exceptionally powerful technique. It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[10][11]

Causality Behind Experimental Choices:

  • Technique Suitability: this compound is sufficiently volatile for GC analysis.

  • Column: A mid-polarity column (e.g., DB-5ms) provides good resolution for a wide range of organic molecules.

  • Injector: A split/splitless injector is versatile, allowing for analysis of both high and low concentration samples.

  • Detector: Mass spectrometry provides not only quantification but also structural information from the fragmentation pattern, which is invaluable for impurity identification.[12]

Experimental Protocol: GC-MS
  • Instrumentation and Materials:

    • Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

    • A capillary column such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).

    • High-purity helium as the carrier gas.

  • Chromatographic and Spectrometric Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (50:1 ratio).

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Scan Range: 40 - 450 m/z.

  • Sample Preparation:

    • Prepare a stock solution of the sample in ethyl acetate at a concentration of 1.0 mg/mL.

    • Dilute as needed to fall within the linear range of the instrument.

Workflow for GC-MS Analysis

GCMS_Workflow start Sample Weighing dissolve Dissolution in Ethyl Acetate start->dissolve inject GC Injection (1 µL) dissolve->inject separate Chromatographic Separation (Capillary Column) inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze process Data Processing & Library Search analyze->process report Generate Report process->report

Caption: Experimental workflow for GC-MS impurity identification.

Validation Data Summary (Representative)

GC-MS is primarily used for identification and limit tests for impurities. Quantitative validation follows similar principles to HPLC.

Validation ParameterAcceptance CriteriaTypical Result
Specificity Unique mass spectrum and retention time.Confirmed by library match (>90%) and fragmentation pattern.
Linearity (R²) ≥ 0.9950.9988
Limit of Quantitation (LOQ) S/N ≥ 10 for quantifier ion1.0 µg/mL
Limit of Detection (LOD) S/N ≥ 3 for quantifier ion0.3 µg/mL

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measurement of analyte concentration or purity without the need for an identical reference standard of the analyte.[13] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of corresponding nuclei.

Causality Behind Experimental Choices:

  • Internal Standard: An internal standard (e.g., maleic acid) with known purity and weight is used. Its signals must be in a clear region of the spectrum, not overlapping with the analyte.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of any proton being integrated) is absolutely critical to ensure complete spin-lattice relaxation. This guarantees that the signal intensity is directly and solely proportional to the number of protons, which is the foundation of accurate quantification.[13]

  • Solvent: A deuterated solvent (e.g., CDCl₃) is used to avoid overwhelming solvent signals.

Experimental Protocol: ¹H-qNMR
  • Instrumentation and Materials:

    • NMR spectrometer (400 MHz or higher).

    • High-precision 5 mm NMR tubes.

    • Analytical balance.

    • Internal Standard (e.g., Maleic Acid, certified purity).

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 30 seconds (or 5 x T1 of the slowest relaxing proton).

    • Acquisition Time: ~4 seconds.

    • Number of Scans: 16 or more for good signal-to-noise.

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound into a vial.

    • Accurately weigh ~10 mg of the internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume (~0.7 mL) of deuterated solvent.

    • Transfer the solution to an NMR tube for analysis.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the methoxy protons) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

    • Calculate purity based on the integral values, molecular weights, and weights of the analyte and standard.

Workflow for qNMR Analysis

qNMR_Workflow weigh_sample Accurately Weigh Sample dissolve Dissolve both in Deuterated Solvent weigh_sample->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire NMR Data Acquisition (Long d1) dissolve->acquire process Data Processing (Phasing, Baseline) acquire->process integrate Signal Integration process->integrate calculate Purity Calculation integrate->calculate

Caption: Experimental workflow for purity determination by qNMR.

Validation Data Summary (Representative)

qNMR is valued for its high accuracy and precision.

Validation ParameterAcceptance CriteriaTypical Result
Specificity Resolution of analyte and standard signals.Baseline resolution achieved.
Linearity (R²) ≥ 0.9990.9998
Accuracy (% Purity) ± 0.5% of theoretical valueWithin ± 0.3%
Precision (% RSD) Repeatability: ≤ 1.0%0.25%
Intermediate: ≤ 1.5%0.60%

Comparative Guide to Analytical Methods

The selection of an analytical method is dictated by the specific objective, whether it is routine quality control, stability testing, or initial structural confirmation.

FeatureHPLC-UVGC-MSqNMR
Primary Use Quantitative Purity & Impurity ProfilingImpurity Identification & QuantificationAbsolute Purity Determination (Assay)
Sample Volatility Not RequiredRequiredNot Required
Destructive? YesYesNo (Sample can be recovered)
Reference Standard Requires analyte-specific standard for quantificationRequires standards for quantificationRequires any certified standard for quantification
Key Advantage Robustness, high throughput, widely available.High specificity for identification (mass spectrum).High accuracy, primary method, no specific analyte standard needed.
Key Limitation Co-elution possible, less definitive identification than MS.Compound must be thermally stable.Lower throughput, requires specialized equipment and expertise.

Conclusion

The validation of analytical methods for this compound requires a multi-faceted approach.

  • HPLC-UV stands out as the optimal method for routine quality control, offering a robust, precise, and accurate platform for purity determination and stability studies.[6]

  • GC-MS is an indispensable tool for the definitive identification of volatile impurities and degradation products, providing structural information that is orthogonal to chromatographic data.[12]

  • qNMR serves as a primary, non-destructive method for establishing the absolute purity of reference materials with exceptional accuracy, providing an orthogonal confirmation of the results obtained by chromatographic techniques.[13]

A comprehensive analytical control strategy should leverage the strengths of each of these techniques. Initial characterization and reference standard certification are best accomplished using a combination of qNMR and GC-MS, while routine batch release and stability testing can be efficiently performed using a validated HPLC-UV method. Adherence to the principles of method validation outlined in ICH and USP guidelines is paramount to ensuring data integrity and product quality.[1][2][14]

References

  • ICH. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • USP. General Chapters: VALIDATION OF COMPENDIAL METHODS. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • ICH. (2023). Final ICH Guideline Q2(R2) Validation of Analytical Procedures. [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]

  • USP-NF. <1225> Validation of Compendial Procedures. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Royal Society of Chemistry. New J. Chem Electronic Supplementary Information. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PubChem. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. [Link]

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  • NIST. 4-Methoxyphenylacetic acid ethyl ester. [Link]

  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. [Link]

  • International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

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  • SpectraBase. Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate - Optional[MS (GC)] - Spectrum. [Link]

  • PubChem. This compound. [Link]

  • PubChem. Ethyl 4-methoxyphenyl-4-oxobutanoate. [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). [Link]

  • Beni-Suef University Journal of Basic and Applied Sciences. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. [Link]

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A Comparative Guide to Catalysts for the Synthesis of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Optimizing a Key Synthetic Transformation

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is a valuable β-keto ester intermediate in the synthesis of a variety of pharmacologically active compounds and other fine chemicals. The efficiency of its synthesis is critically dependent on the choice of catalyst. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this target molecule, grounded in experimental data and mechanistic insights to aid researchers in selecting the optimal conditions for their specific needs.

Introduction: The Significance of Catalysis in β-Keto Ester Synthesis

The formation of the carbon-carbon bond in β-keto esters such as this compound can be achieved through several synthetic routes, most notably the Claisen and Knoevenagel condensations. The choice of catalyst not only dictates the reaction rate and yield but also influences the reaction's feasibility under different conditions (e.g., temperature, solvent) and its compatibility with various functional groups. This guide will explore a range of catalytic approaches, from traditional base-catalyzed methods to modern enzymatic and heterogeneous systems, providing a comparative framework for their performance.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a multifactorial decision that involves considering yield, reaction time, temperature, catalyst loading, and environmental impact. The following table summarizes the performance of different catalytic systems for the synthesis of this compound and analogous β-keto esters.

Catalytic SystemReaction TypeTypical CatalystSubstratesSolventTemp. (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Homogeneous Base Claisen CondensationSodium Ethoxide (NaOEt)Ethyl 4-methoxyphenylacetate & Ethyl AcetateEthanolReflux2-4ModerateWell-established, readily available reagents.[1]Requires stoichiometric base, sensitive to moisture, potential for side reactions.
Organocatalyst Knoevenagel CondensationPiperidine / Acetic Acid4-Methoxybenzaldehyde & Ethyl AcetoacetateBenzeneReflux3-5HighMild conditions, high yields.Use of benzene as a solvent is a health hazard.
Lewis Acid Claisen-type CondensationZrCl₄ / i-Pr₂NEtPhenyl 2-methylpropanoate (analogous ester)CH₂Cl₂-15 to -203~72%Can promote reactions of less reactive esters.[2]Requires cryogenic temperatures, stoichiometric amounts of Lewis acid and base.
Heterogeneous Catalyst Knoevenagel CondensationCu-Mg-Al Layered Double Hydroxide (LDH)Benzaldehyde & Ethyl Cyanoacetate (analogous)Ethanol802~95%Recyclable catalyst, environmentally benign solvent.[3]May require catalyst synthesis and characterization.
Enzyme Transesterification / CondensationCandida antarctica Lipase B (CALB)Alcohols & β-keto estersSolvent-free408>90%High selectivity, mild conditions, environmentally friendly.[4]Longer reaction times, potential for enzyme inhibition.

Mechanistic Insights and Rationale for Catalyst Selection

The choice of catalyst is intrinsically linked to the reaction mechanism. Understanding these pathways allows for a more rational selection and optimization of reaction conditions.

Claisen Condensation: The Role of the Base

The classical Claisen condensation proceeds via the formation of an ester enolate, which then acts as a nucleophile. A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of the ester. The equilibrium of this reaction lies towards the starting materials; however, the deprotonation of the resulting β-keto ester, which is more acidic, drives the reaction to completion. This necessitates the use of at least a stoichiometric amount of base.

Claisen_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ethyl 4-methoxyphenylacetate Ethyl 4-methoxyphenylacetate Enolate Enolate Ethyl 4-methoxyphenylacetate->Enolate NaOEt Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate + Ethyl Acetate Product This compound Tetrahedral Intermediate->Product - NaOEt Deprotonated Product Deprotonated Product Product->Deprotonated Product + EtO- Ethyl Acetate Ethyl Acetate

Caption: Mechanism of the Claisen Condensation.

Knoevenagel Condensation: The Bifunctional Role of Organocatalysts

The Knoevenagel condensation offers a milder alternative, often employing a weak base and a weak acid as co-catalysts. For instance, piperidine acts as a base to generate the enolate of ethyl acetoacetate, while acetic acid can protonate the carbonyl oxygen of 4-methoxybenzaldehyde, activating it towards nucleophilic attack. This bifunctional catalysis allows the reaction to proceed under less harsh conditions than the Claisen condensation.

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ethyl Acetoacetate Ethyl Acetoacetate Enolate Enolate Ethyl Acetoacetate->Enolate Piperidine Adduct Adduct Enolate->Adduct + Activated Aldehyde 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde Activated Aldehyde Activated Aldehyde 4-Methoxybenzaldehyde->Activated Aldehyde + Acetic Acid Product This compound Adduct->Product - H2O

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Protocols

General Procedure for Claisen Condensation using Sodium Ethoxide
  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal in small portions with stirring until all the sodium has reacted.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add ethyl 4-methoxyphenylacetate dropwise at room temperature, followed by the dropwise addition of ethyl acetate.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for Knoevenagel Condensation using Piperidine and Acetic Acid
  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-methoxybenzaldehyde and ethyl acetoacetate in benzene.

  • Catalyst Addition: Add a catalytic amount of piperidine and acetic acid to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux, and monitor the removal of water in the Dean-Stark trap. Continue heating until no more water is collected.

  • Work-up and Purification: Cool the reaction mixture, wash with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

General Procedure for Enzymatic Synthesis using Candida antarctica Lipase B (CALB)
  • Reaction Setup: In a vial, combine the alcohol (e.g., ethanol) and the acyl donor (e.g., a suitable β-keto ester).

  • Enzyme Addition: Add the immobilized Candida antarctica Lipase B (Novozym 435) to the mixture.

  • Reaction Execution: Stir the mixture at a controlled temperature (e.g., 40°C). The reaction is typically performed under solvent-free conditions.[4] Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: After the reaction reaches the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused. The product can be purified by distillation or column chromatography if necessary.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through various catalytic methods. For large-scale, cost-effective production, the classical Claisen condensation remains a viable option, although it requires careful control of reaction conditions. Organocatalyzed Knoevenagel condensation offers a milder and often higher-yielding alternative. For environmentally benign processes and high selectivity, enzymatic catalysis presents a compelling approach, albeit with potentially longer reaction times. The development of robust and recyclable heterogeneous catalysts, such as layered double hydroxides, holds significant promise for sustainable and efficient synthesis of this important intermediate. The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, and environmental considerations.

References

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Knoevenagel condensation. Retrieved from [Link]

  • de Paula, B. R. S., Zampieri, D. S., Moran, P. J. S., & Rodrigues, J. A. R. (2009). Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. Journal of the Brazilian Chemical Society, 20(5), 939-945.
  • Masmoudi, N., & Chtourou, M. (2022). Green And Ultrasound-Assisted Synthesis of 1,3-Diaryl-2-Propenones Catalyzed By Amberlyte IRA-410 And Amberlyte IRA-400 Basic Resins. Letters in Organic Chemistry, 19(11), 1083-1090.
  • ResearchGate. (n.d.). Yields obtained in Claisen-Schmidt condensation. Retrieved from [Link]

  • Tanabe, Y. (n.d.). Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction.
  • ResearchGate. (n.d.). CHEMCOMM - Chemical Communications. Retrieved from [Link]

  • Framework Lab. (n.d.). Heterogeneous Catalysis. Retrieved from [Link]

  • MDPI. (2022, December 1). New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Heterogeneous catalysts – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Various types of catalysts used in Claisen‐Schmidt condensation reactions. Retrieved from [Link]

  • PubMed. (n.d.). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic Synergism in the Synthesis of β-Keto Esters. Retrieved from [Link]

  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. Retrieved from [Link]

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A Comparative Guide to the Reaction Kinetics of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the efficient construction of complex molecular architectures is paramount. β-keto esters, such as Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate, are pivotal intermediates, valued for their synthetic versatility. Understanding the kinetics of the reactions that form these building blocks is crucial for process optimization, scalability, and ultimately, the economic viability of a synthetic route. This guide provides a comparative analysis of the reaction kinetics for the synthesis of this compound, focusing on two prominent carbon-carbon bond-forming reactions: the Claisen Condensation and the Knoevenagel Condensation.

Introduction to the Synthetic Pathways

The synthesis of this compound, a β-keto ester, is most classically achieved through a crossed Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with another carbonyl compound. In this case, the likely precursors are ethyl acetate and an ester of 4-methoxybenzoic acid, such as ethyl 4-methoxybenzoate. An alternative, though less direct, approach to a structurally related α,β-unsaturated keto ester involves the Knoevenagel condensation. This reaction features the condensation of an active methylene compound, like ethyl acetoacetate, with an aldehyde, here 4-methoxybenzaldehyde, typically catalyzed by a weak base.

This guide will delve into the mechanistic underpinnings and kinetic profiles of these two synthetic strategies, offering a comparative framework based on experimental data to inform the selection of the most appropriate method for specific research and development needs.

The Claisen Condensation: A Classic Route to β-Keto Esters

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that unites two ester molecules in the presence of a strong base to yield a β-keto ester.[1][2] For the synthesis of this compound, a crossed Claisen condensation between ethyl acetate and ethyl 4-methoxybenzoate is the most direct approach.

Mechanistic Insights

The mechanism of the Claisen condensation proceeds through a series of reversible steps, with the final deprotonation of the product driving the reaction to completion.[3][4]

  • Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) when using ethyl esters, abstracts an α-proton from ethyl acetate to form a resonance-stabilized enolate.[2]

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl 4-methoxybenzoate.[3]

  • Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, expelling the ethoxide leaving group to form the β-keto ester.[3]

  • Deprotonation of the β-Keto Ester: The newly formed β-keto ester has acidic α-protons situated between two carbonyl groups. The alkoxide base present in the reaction mixture readily deprotonates this position, forming a highly resonance-stabilized enolate. This final, essentially irreversible step provides the thermodynamic driving force for the overall reaction.[1]

Claisen_Condensation cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products EA Ethyl Acetate Enolate Enolate Formation EA->Enolate Base EMB Ethyl 4-methoxybenzoate Attack Nucleophilic Attack EMB->Attack Base Base (NaOEt) Base->Enolate Enolate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination Intermediate->Elimination - EtOH Product This compound Elimination->Product Deprotonation Deprotonation Enolate_Product Product Enolate Deprotonation->Enolate_Product Product->Deprotonation Base Final_Product Final Product (after workup) Enolate_Product->Final_Product Acid Workup

Figure 1: Workflow for the Claisen Condensation.
Reaction Kinetics Analysis

The rate of the Claisen condensation is influenced by several factors, including the choice of base, solvent, and temperature. The rate-determining step can vary depending on the reaction conditions.[5]

  • With a Weak Base (e.g., Sodium Ethoxide): The formation of the enolate is often the rate-determining step as the equilibrium lies towards the starting materials.

  • With a Strong, Non-nucleophilic Base (e.g., LDA): The enolate is formed rapidly and quantitatively. In this case, the subsequent nucleophilic attack of the enolate on the second ester molecule becomes the rate-determining step.[5]

A representative rate law for the Claisen condensation under conditions where enolate formation is rate-determining can be expressed as:

Rate = k[Ethyl Acetate][Base]

Experimental Protocol for Kinetic Monitoring of Claisen Condensation

A robust method for monitoring the kinetics of the Claisen condensation involves in situ spectroscopic analysis.

Methodology: Proton NMR Spectroscopy

  • Sample Preparation: In an NMR tube, dissolve a known concentration of ethyl 4-methoxybenzoate in a suitable deuterated solvent (e.g., THF-d8). Add a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Initiation of Reaction: At time t=0, inject a known concentration of a solution of sodium ethoxide in ethanol, followed immediately by a known concentration of ethyl acetate.

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: Monitor the decrease in the integral of a characteristic peak of the starting material (e.g., the aromatic protons of ethyl 4-methoxybenzoate) and the increase in the integral of a characteristic peak of the product (e.g., the methylene protons between the carbonyls in this compound) relative to the internal standard.

  • Kinetic Analysis: Plot the concentration of the product versus time to determine the initial reaction rate. By varying the initial concentrations of the reactants and the base, the order of the reaction with respect to each component and the rate constant (k) can be determined.

The Knoevenagel Condensation: An Alternative Approach

The Knoevenagel condensation provides an alternative route for forming carbon-carbon bonds and can be used to synthesize α,β-unsaturated analogues of β-keto esters.[6][7] For a comparative analysis, we will consider the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate.

Mechanistic Insights

The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine or an amine salt, and proceeds via a different mechanism than the Claisen condensation.[7]

  • Enolate Formation: The weak base deprotonates the active methylene compound (ethyl acetoacetate) to form an enolate.

  • Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde (4-methoxybenzaldehyde).

  • Aldol-type Adduct Formation: This addition forms an aldol-type intermediate.

  • Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to yield the stable, conjugated α,β-unsaturated product.

Knoevenagel_Condensation cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Product EAA Ethyl Acetoacetate Enolate Enolate Formation EAA->Enolate Catalyst Aldehyde 4-methoxybenzaldehyde Addition Nucleophilic Addition Aldehyde->Addition Catalyst Weak Base Catalyst->Enolate Enolate->Addition Adduct Aldol Adduct Addition->Adduct Dehydration Dehydration Adduct->Dehydration - H₂O Product α,β-unsaturated keto ester Dehydration->Product

Figure 2: Workflow for the Knoevenagel Condensation.
Reaction Kinetics Analysis

The kinetics of the Knoevenagel condensation are dependent on the nature of the catalyst, the reactivity of the aldehyde, and the acidity of the active methylene compound. Studies on the Knoevenagel condensation of benzaldehyde with ethyl acetoacetate have shown that the reaction rate is significantly influenced by the choice of catalyst.[8]

A plausible rate law for the Knoevenagel condensation is:

Rate = k[4-methoxybenzaldehyde][Ethyl Acetoacetate][Catalyst]

Experimental Protocol for Kinetic Monitoring of Knoevenagel Condensation

Methodology: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a solution of known concentration of 4-methoxybenzaldehyde and ethyl acetoacetate in a suitable solvent (e.g., ethanol) in a quartz cuvette.

  • Initiation of Reaction: At time t=0, inject a known concentration of the catalyst (e.g., piperidine).

  • Data Acquisition: Monitor the increase in absorbance at the λmax of the conjugated product over time using a UV-Vis spectrophotometer.

  • Data Analysis: Use the Beer-Lambert law (A = εbc) to convert absorbance values to the concentration of the product. The extinction coefficient (ε) of the product needs to be determined independently.

  • Kinetic Analysis: Plot the concentration of the product versus time to determine the initial rate. Perform experiments with varying concentrations of reactants and catalyst to determine the reaction orders and the rate constant.

Comparative Kinetic Data

ParameterClaisen Condensation (Representative)Knoevenagel Condensation (Representative)[8]
Reaction Ethyl Acetate + Ethyl 4-methoxybenzoate4-methoxybenzaldehyde + Ethyl Acetoacetate
Catalyst Sodium EthoxidePiperidine
Solvent EthanolEthanol
Temperature 50 °C50 °C
Rate Law Rate = k[Ethyl Acetate][NaOEt]Rate = k[Aldehyde][EAA][Piperidine]
Rate Constant (k) ~10⁻⁴ M⁻¹s⁻¹~10⁻³ M⁻²s⁻¹
Activation Energy (Ea) 80 - 100 kJ/mol60 - 80 kJ/mol
Reaction Time for >90% Conversion 4 - 8 hours1 - 3 hours

Note: The values presented are illustrative and can vary significantly based on the specific substrates, catalyst loading, and reaction conditions.

Discussion and Comparison

The choice between the Claisen and Knoevenagel condensation for the synthesis of β-keto ester derivatives depends on several factors, with the reaction kinetics playing a crucial role in this decision.

  • Reaction Rate: Generally, the Knoevenagel condensation proceeds at a faster rate than the Claisen condensation under comparable mild conditions. This is often attributed to the lower activation energy of the Knoevenagel pathway. The dehydration step in the Knoevenagel condensation is a strong thermodynamic driving force, leading to rapid product formation.[6]

  • Catalyst: The Claisen condensation requires a strong, stoichiometric base to drive the equilibrium towards the product.[1] In contrast, the Knoevenagel condensation can be effectively catalyzed by weaker, often catalytic amounts of base.[7] This can be an advantage in terms of cost and ease of workup.

  • Reaction Conditions: The Claisen condensation often requires anhydrous conditions to prevent hydrolysis of the esters and the base.[1] The Knoevenagel condensation can sometimes be performed in the presence of water, although removal of the water formed during the reaction can improve yields.[7]

  • Substrate Scope and Product: The Claisen condensation is a versatile method for the synthesis of a wide range of β-keto esters. The Knoevenagel condensation, in the context of this comparison, leads to α,β-unsaturated keto esters. While these are valuable synthetic intermediates, they would require a subsequent reduction step to yield the target saturated β-keto ester.

Conclusion

Both the Claisen and Knoevenagel condensations are powerful tools for the formation of carbon-carbon bonds in the synthesis of β-keto ester derivatives. From a kinetic standpoint, the Knoevenagel condensation often offers a faster reaction profile under milder catalytic conditions. However, the directness of the Claisen condensation in yielding the saturated β-keto ester, this compound, makes it a highly attractive and atom-economical route.

The selection of the optimal synthetic pathway will ultimately depend on the specific requirements of the research or development project, including desired throughput, cost of reagents, and the tolerance of subsequent reaction steps to the functionalities present in the intermediates. A thorough understanding of the reaction kinetics, as outlined in this guide, is essential for making an informed decision and for the successful optimization and scale-up of the chosen synthetic route.

References

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A Researcher's Guide to Establishing the In Vitro Cytotoxicity Profile of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Early-Stage Cytotoxicity Profiling

Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate is a keto-ester derivative whose biological activities and toxicological profile are not yet extensively documented in public literature[1][2]. Like countless novel chemical entities (NCEs) in discovery pipelines, it represents both therapeutic promise and potential risk. For researchers in drug development and chemical safety, the initial characterization of a compound's cytotoxicity is a critical gatekeeping step. It informs go/no-go decisions, guides structural modifications to mitigate off-target effects, and is a foundational requirement for regulatory submissions[3][4].

Chapter 1: Foundational Principles of In Vitro Cytotoxicity Assessment

Cytotoxicity refers to the degree to which a substance can cause damage to a cell[7]. This damage can manifest in numerous ways, from subtle metabolic perturbations to catastrophic loss of membrane integrity. A thorough assessment, therefore, requires a multi-pronged approach that interrogates different aspects of cellular health. The three most fundamental pillars of cytotoxicity testing, which we will compare, are:

  • Metabolic Viability: Measures the metabolic activity of a cell population, which is often used as a proxy for cell viability and proliferation. A reduction in metabolic rate is a common indicator of cellular stress or death.

  • Membrane Integrity: Assesses the physical integrity of the plasma membrane. A compromised membrane is a hallmark of necrotic cell death, where the cell's contents leak into the surrounding environment[7][8].

  • Apoptosis Induction: Detects the activation of specific molecular pathways associated with programmed cell death (apoptosis), a controlled and tidy form of cellular suicide[9].

By evaluating a compound's effect on all three pillars, we can not only determine if it is toxic but also begin to understand how it kills cells—a crucial distinction for mechanistic investigation and drug development.

Chapter 2: Comparative Analysis of Core Cytotoxicity Assays

No single assay can provide a complete picture of a compound's cytotoxic potential. The choice of assay depends on the specific scientific question, the expected mechanism of toxicity, and throughput requirements[8]. Below is a comparative overview of three industry-standard assays, each representing one of the foundational pillars.

Assay Principle Measures Advantages Limitations Typical Readout
MTT Assay Enzymatic reduction of the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product by mitochondrial dehydrogenases in living cells[10].Metabolic activity, mitochondrial function[11].Cost-effective, well-established, high-throughput compatible[10].Can be affected by compounds that alter cellular metabolism or interact with the reagents. Endpoint assay[3].Colorimetric (Absorbance at ~570 nm)[12].
LDH Release Assay Quantifies the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium upon plasma membrane damage[13][14].Loss of membrane integrity, necrosis[7][15].Simple, reliable for measuring necrosis, can be multiplexed with other assays[8].LDH in serum-containing media can cause high background. Less sensitive for detecting apoptosis[14].Colorimetric (Absorbance at ~490 nm) or Luminescent[13][15].
Caspase-3/7 Assay Detects the activity of Caspase-3 and Caspase-7, key "executioner" enzymes that are activated during the apoptotic cascade[9][16].Apoptosis induction[17].Highly specific for apoptosis, provides mechanistic insight, available in sensitive "add-mix-measure" formats[18].May miss non-apoptotic cell death. Timing is critical as caspase activity is transient[9].Fluorescent or Luminescent[16][18].

Chapter 3: Experimental Design & Protocols

A self-validating experimental design is crucial for generating trustworthy data. This includes the use of appropriate controls:

  • Untreated Control: Cells incubated with vehicle (e.g., DMSO) only, representing 100% viability.

  • Positive Control: A known cytotoxic compound (e.g., Staurosporine for apoptosis, Triton™ X-100 for necrosis) to confirm the assay is working.

  • Blank Control: Medium without cells to measure background absorbance/luminescence[19].

General Experimental Workflow

The overall process for assessing the cytotoxicity of this compound follows a standardized workflow, adaptable to each specific assay.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_data Phase 4: Data Analysis seed_cells Seed Cells in 96-well Plate incubate_adhere Incubate (24h) for Adhesion seed_cells->incubate_adhere treat_cells Treat Cells with Compound & Controls prep_compound Prepare Serial Dilutions of This compound prep_compound->treat_cells incubate_exposure Incubate for Exposure Period (24-72h) treat_cells->incubate_exposure assay_choice Select Assay incubate_exposure->assay_choice mtt MTT Assay assay_choice->mtt ldh LDH Assay assay_choice->ldh caspase Caspase-3/7 Assay assay_choice->caspase read_plate Measure Signal (Absorbance/Luminescence) mtt->read_plate ldh->read_plate caspase->read_plate analyze Calculate % Viability and Plot Dose-Response Curve read_plate->analyze ic50 Determine IC50 Value analyze->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocol: MTT Assay for Metabolic Activity

This protocol is synthesized from established methods to provide a robust starting point[11][12][19].

Principle: Metabolically active cells use mitochondrial reductase enzymes to convert the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan, quantified after solubilization, is proportional to the number of viable cells[10][11].

Materials:

  • Cells of interest (e.g., HeLa, HepG2)

  • Complete culture medium

  • 96-well flat-bottom plates

  • This compound

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized[19].

  • Solubilization solution: e.g., 10% SDS in 0.01 M HCl[20] or acidified isopropanol[19].

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[11].

    • Scientist's Note: Seeding density is critical. Cells should be in the exponential growth phase and not over-confluent at the end of the assay period[11].

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound-containing medium to the test wells. Include vehicle and positive controls[11].

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: At the end of the incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL)[12][19].

    • Scientist's Note: The medium used during MTT incubation should ideally be phenol red-free, as the indicator can interfere with absorbance readings[11].

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate inside the cells[11].

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of solubilization solution to each well[12][19].

  • Reading: Cover the plate and shake on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals[10]. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background noise[10][12].

Detailed Protocol: LDH Release Assay for Membrane Integrity

This protocol is based on a common colorimetric method that results in the formation of a red formazan product[14][15].

Principle: LDH released from damaged cells into the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that reduces a tetrazolium salt (INT) into a measurable red formazan product. The amount of color is proportional to the number of lysed cells[14][15].

Materials:

  • Cell culture plate prepared and treated as in steps 1-3 of the MTT protocol.

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution).

  • Lysis Buffer (e.g., 10X Triton™ X-100) for maximum LDH release control.

  • 96-well flat-bottom plate for the assay reaction.

Procedure:

  • Prepare Controls: On the treated cell plate, designate triplicate wells for:

    • Spontaneous Release: Add 10 µL of assay vehicle to untreated wells.

    • Maximum Release: Add 10 µL of 10X Lysis Buffer to untreated wells. Incubate for 45 minutes at 37°C[21].

  • Sample Collection: Centrifuge the cell plate at ~250 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well of the cell plate to a corresponding well in a new flat-bottom 96-well plate[21].

  • Prepare Reaction Mixture: Reconstitute the LDH substrate mix with assay buffer according to the manufacturer's instructions immediately before use[14].

  • Initiate Reaction: Add 50 µL of the prepared Reaction Mixture to each well of the new plate containing the supernatants. Tap gently to mix[21].

  • Incubation: Cover the plate and incubate at room temperature for 30 minutes, protected from light[21].

  • Stop Reaction: Add 50 µL of Stop Solution to each well and mix gently[21].

  • Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm within one hour[21].

Data Calculation:

  • Corrected Absorbance = (Absorbance at 490nm) - (Absorbance at 680nm).

  • % Cytotoxicity = 100 x [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)].

Detailed Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol describes a typical homogeneous, luminescent "add-mix-measure" assay format, valued for its simplicity and sensitivity[17].

Principle: The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD peptide sequence) in a buffer optimized for cell lysis and caspase activity. When added to apoptotic cells, active caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable, glow-type luminescent signal proportional to caspase activity[17][18].

Materials:

  • Cell culture plate prepared and treated as in steps 1-3 of the MTT protocol (white-walled plates are recommended for luminescence).

  • Caspase-Glo® 3/7 Assay Kit (Promega or similar).

  • Positive control inducer of apoptosis (e.g., Staurosporine).

Procedure:

  • Equilibrate Plate and Reagent: Remove the treated cell plate and the Caspase-Glo® 3/7 Reagent from their respective storage conditions and allow them to equilibrate to room temperature[9].

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium)[17].

    • Scientist's Note: This single addition step combines cell lysis and substrate delivery, making the assay highly efficient and suitable for high-throughput screening[17].

  • Mix: Briefly mix the contents on a plate shaker at a low speed (300-500 rpm) for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Reading: Measure the luminescence using a plate-reading luminometer.

Chapter 4: Data Interpretation and Integrated Analysis

Analyzing data from a single assay provides one dimension of the cytotoxicity story. The true scientific insight comes from integrating the results of multiple assays.

Hypothetical Data Summary

Below is a table of hypothetical IC₅₀ values (the concentration of a compound that inhibits 50% of the maximal response) for this compound ("Compound E443O") against a generic cancer cell line after 48 hours of treatment.

AssayEndpoint MeasuredHypothetical IC₅₀ (µM)
MTT Metabolic Activity15.2
LDH Release Membrane Integrity> 100
Caspase-3/7 Apoptosis Induction18.5
Integrated Interpretation Workflow

The data from the table above can be interpreted using a logical workflow to deduce the primary mechanism of cell death.

G start Start Analysis: Compound E443O Data q_mtt Is there a potent decrease in metabolic activity? (MTT IC50 = 15.2 µM) start->q_mtt q_ldh Is there significant membrane damage? (LDH IC50 > 100 µM) q_mtt->q_ldh Yes conclusion_cytostatic Conclusion: Compound may be cytostatic (inhibiting proliferation) rather than acutely cytotoxic. q_mtt->conclusion_cytostatic No (or very weak) q_caspase Is there potent activation of executioner caspases? (Caspase-3/7 IC50 = 18.5 µM) q_ldh->q_caspase No conclusion_necrosis Conclusion: Primary mechanism is likely Necrosis or other lytic death. q_ldh->conclusion_necrosis Yes conclusion_apoptosis Conclusion: The primary mechanism of cytotoxicity is likely Apoptosis. q_caspase->conclusion_apoptosis Yes q_caspase->conclusion_cytostatic No

Caption: Logical workflow for interpreting multi-assay cytotoxicity data.

Interpretation:

  • The potent IC₅₀ value in the MTT assay (15.2 µM) confirms that Compound E443O significantly impacts cell viability/metabolism.

  • The very high IC₅₀ in the LDH assay (>100 µM) indicates that the compound does not cause significant plasma membrane rupture at concentrations where it affects metabolism. This makes primary necrosis an unlikely mechanism[15].

  • The Caspase-3/7 assay shows a potent IC₅₀ (18.5 µM) that is very close to the MTT result. This strong correlation suggests that the observed loss of metabolic activity is a direct consequence of the activation of the apoptotic pathway[9].

Conclusion

Establishing the cytotoxicity profile of a novel compound such as this compound requires more than running a single assay. It demands a scientifically rigorous, multi-faceted approach. By comparing the results from assays that measure distinct cellular health pillars—metabolic activity (MTT), membrane integrity (LDH), and apoptosis (Caspase-3/7)—researchers can build a comprehensive and reliable preliminary safety profile. This integrated strategy not only enhances the trustworthiness of the data but also provides crucial mechanistic insights that are invaluable for guiding the future trajectory of a compound through the research and development pipeline.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide not just procedural instructions, but a deep understanding of the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound, and its close structural analogs, present several hazards that must be respected. The primary risks are associated with irritation and potential flammability under certain conditions.

A thorough risk assessment involves recognizing these hazards and implementing controls to mitigate them. The primary disposal route is collection by a licensed chemical waste management contractor. Under no circumstances should this chemical be disposed of down the drain or in general waste .[1][2]

Table 1: Hazard Profile of this compound and Analogs

Hazard Classification Description Primary Precaution Source(s)
Acute Toxicity, Oral (Harmful) Harmful if swallowed. Avoid ingestion. Do not eat, drink, or smoke when handling.[3] [4]
Skin Irritation Causes skin irritation. Wear appropriate chemical-resistant gloves and a lab coat.[5] [4][6]
Eye Irritation Causes serious eye irritation. Wear safety goggles or a face shield.[5] [4][6]
Respiratory Irritation May cause respiratory tract irritation. Handle in a well-ventilated area or a chemical fume hood.[7][8] [4][6]
Flammability Flammable liquid and vapor (based on analogs). Keep away from heat, sparks, open flames, and other ignition sources.[5][9] [9]

| Incompatibilities | Reacts with strong oxidizing agents, acids, and bases. | Store and collect waste separately from these materials.[3][5] |[3][5] |

Required Personnel Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensure the correct PPE is worn. The choice of PPE is a direct response to the hazards identified above.

  • Eye Protection : Chemical safety goggles are mandatory. Where splashing is possible, a full face shield should be used in addition to goggles.[5]

  • Hand Protection : Wear nitrile or other appropriate chemical-resistant gloves. Inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.

  • Body Protection : A lab coat is required to prevent skin contact.[8] For large-scale operations or spill cleanup, impervious protective clothing like an apron or coveralls may be necessary.

  • Respiratory Protection : If working outside of a fume hood or in an area with insufficient ventilation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[8]

Spill Management Protocol

Accidents happen; a prepared response is critical to maintaining a safe environment.

Step 1: Evacuate and Secure the Area

  • Remove all personnel from the immediate spill area.

  • Eliminate all sources of ignition (e.g., turn off hot plates, equipment).[3]

  • Ensure the area is well-ventilated to disperse vapors.

Step 2: Assess the Spill Size

  • Small Spill (<100 mL): Can be managed by trained laboratory personnel.

  • Large Spill (>100 mL): Evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office immediately.[8]

Step 3: Containment and Cleanup (Small Spills)

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[3][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Use non-sparking tools to carefully scoop the absorbed material into a designated, sealable waste container.[9]

  • Wipe the spill area with a cloth or sponge dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

  • All contaminated cleaning materials (absorbent, gloves, cloths) must be placed in the hazardous waste container.

Waste Segregation and Collection Protocol

Proper segregation is key to preventing dangerous reactions and ensuring compliant disposal.

Step 1: Select the Correct Waste Container

  • Use a high-density polyethylene (HDPE) or other compatible container designated for non-halogenated organic solvent waste.[10]

  • The container must have a secure, tight-fitting lid to prevent vapor release.[3]

  • Ensure the container is clearly labeled "HAZARDOUS WASTE".[2]

Step 2: Accumulate Waste

  • Carefully pour or transfer the waste this compound into the designated waste container.

  • Do not mix this waste with incompatible chemicals such as strong acids, bases, or oxidizing agents.[3][5][10]

  • Keep the waste container closed at all times, except when adding waste.[11]

  • Store the waste container in a designated satellite accumulation area (SAA), which should be a secondary containment bin within or near the fume hood where the waste is generated.[2]

Step 3: Labeling and Documentation

  • On the hazardous waste tag, accurately list all constituents of the container by their full chemical name.

  • Maintain an approximate percentage of each component.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.

  • Once the container is full, submit a chemical waste pickup request through your institution's EHS department.[2]

Disposal Pathway Decision Logic

The following diagram outlines the logical workflow for managing this compound from point of use to final disposal.

G Disposal Workflow for this compound start Waste Generation Point decision1 Is this a spill? start->decision1 decision3 Is it an empty container? decision1->decision3 No process1 Follow Spill Protocol: 1. Secure Area 2. Absorb with inert material 3. Collect in waste container decision1->process1 Yes decision2 Is spill >100mL? process2 Evacuate Lab Call EHS decision2->process2 Yes end_node Store sealed container in Satellite Accumulation Area. Request EHS pickup. decision2->end_node No process3 Rinse container 3x with a suitable solvent (e.g., acetone). Collect rinsate as hazardous waste. decision3->process3 Yes process5 Collect liquid waste in a labeled, compatible hazardous waste container. decision3->process5 No (Residual Liquid) process1->decision2 process4 Deface label. Dispose of clean glass/plastic in appropriate recycling. process3->process4 process5->end_node

Caption: Decision workflow for handling chemical waste.

Final Disposal Procedure

The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal contractor.[5][9] The most common and environmentally responsible method for this type of organic solvent waste is high-temperature incineration in an approved facility.[12] This process ensures the complete destruction of the chemical, preventing its release into the environment. Your institution's EHS office manages this final step, ensuring full compliance with all federal, state, and local regulations.[11][13]

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A Researcher's Guide to Personal Protective Equipment for Handling Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate (CAS No. 7149-59-9). As a Senior Application Scientist, my objective is to offer a framework grounded in established safety protocols, ensuring that researchers can manage this compound with confidence and minimize exposure risks. The causality behind each recommendation is explained to build a comprehensive understanding of safe laboratory practices.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'

This compound and its structural analogs are classified with specific hazards that dictate the required level of protection. The primary routes of exposure are inhalation, skin contact, and eye contact.

According to safety data sheets, the key hazards include:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Causes serious irritation if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2][3]

  • Potential for Harm if Swallowed (H302): Some related compounds are classified as harmful if swallowed.[3][4][5]

These classifications necessitate a multi-layered approach to safety, starting with engineering controls and culminating in the correct use of Personal Protective Equipment (PPE).

The Hierarchy of Controls: Your Primary Defense

Before discussing PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control should always be prioritized.

  • Engineering Controls: The most effective control is to handle this compound within a properly functioning and certified chemical fume hood.[6] This minimizes the concentration of airborne vapors and prevents inhalation, which is a key risk.[6]

  • Administrative Controls: Establish safe work practices. Ensure clear labeling of containers, restrict access to authorized personnel, and provide thorough training on the specific hazards and handling procedures for this compound. Do not eat, drink, or smoke in areas where this chemical is handled.[7][8]

Mandatory Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls are in place, the following PPE is required to provide a direct barrier against contact and exposure.

Eye and Face Protection

Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

  • Recommended for Liquid Transfers: Chemical splash goggles should be worn whenever transferring liquids or if there is any risk of splashing.[6]

  • High-Risk Operations: A full-face shield worn over safety glasses or goggles is required when handling larger quantities (>1 L) or during procedures with a significant risk of splashing or pressure release.

Skin and Body Protection
  • Laboratory Coat: A clean, long-sleeved laboratory coat must be worn and fully fastened to protect the skin and personal clothing from contamination.

  • Chemical-Resistant Gloves: Standard laboratory gloves (e.g., nitrile) are required.[1][9][10] It is critical to adhere to the following best practices:

    • Inspect Gloves: Always inspect gloves for tears or punctures before use.

    • Double Gloving: Consider wearing two pairs of gloves during high-risk procedures or when handling concentrated solutions.

    • Immediate Replacement: If gloves become contaminated, remove them immediately using the proper technique, wash your hands, and don a new pair. Do not reuse disposable gloves.[11]

    • Consult Manufacturer Data: For prolonged exposure, consult the glove manufacturer's chemical resistance guide to ensure nitrile or another material is suitable for the specific solvent being used with the compound.

Respiratory Protection

Under normal laboratory conditions where the chemical is handled exclusively within a chemical fume hood, respiratory protection is typically not necessary.[6] However, it becomes essential in specific scenarios:

  • Emergency Situations: In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is required. For solid particulates, a dust mask (e.g., N95) may be appropriate.[9]

  • Poor Ventilation: If work outside of a fume hood is unavoidable (which is strongly discouraged), a comprehensive risk assessment must be performed, and appropriate respiratory protection must be worn.

Step-by-Step PPE Donning and Doffing Procedure

The order of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Put on the laboratory coat and fasten it completely.

  • Put on safety glasses, goggles, or a face shield.

  • Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves first, as they are considered the most contaminated item. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and remove it.

  • Laboratory Coat: Unfasten the lab coat and remove it by folding it inward on itself, avoiding contact with the outer contaminated surface.

  • Eye/Face Protection: Remove eye and face protection last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Handling, Storage, and Disposal Plans

Operational Handling and Storage
  • Handling: Always wear the full complement of prescribed PPE when weighing, transferring, or performing any manipulation of the compound. Use spark-proof tools and ensure equipment is properly grounded to prevent static discharge if flammable solvents are present.[12]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][7][12][13] Keep it away from incompatible materials such as strong oxidizing agents.[6][12]

Disposal of Waste
  • Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.[1]

  • Contaminated PPE: Dispose of all single-use contaminated PPE, such as gloves and wipes, in a designated hazardous waste container. Do not discard them in regular trash.[8][12]

  • Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[1][12]

Summary of PPE Requirements

ScenarioEye/Face ProtectionGlovesLab CoatRespiratory Protection
Weighing Solid in Fume Hood Safety GlassesNitrile GlovesRequiredNot Required
Transferring Liquid in Fume Hood Chemical GogglesNitrile GlovesRequiredNot Required
Large Scale Reaction (>1L) Face Shield & GogglesNitrile GlovesRequiredNot Required (in hood)
Cleaning a Small Spill in Hood Chemical GogglesNitrile GlovesRequiredNot Required
Large Spill / Ventilation Failure Chemical GogglesNitrile GlovesRequiredRequired (Organic Vapor Respirator)

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_start Risk Assessment cluster_controls Engineering Controls cluster_ppe PPE Selection start Task: Handling Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate fume_hood Is a chemical fume hood available and in use? start->fume_hood base_ppe Mandatory Base PPE: - Safety Glasses (min.) - Nitrile Gloves - Lab Coat fume_hood->base_ppe Yes no_hood STOP WORK Consult EHS. Do not proceed without engineering controls. fume_hood->no_hood No splash_risk Is there a significant splash risk? base_ppe->splash_risk goggles Upgrade to: Chemical Splash Goggles splash_risk->goggles Yes spill_risk Is there a risk of aerosol generation or spill outside hood? splash_risk->spill_risk No goggles->spill_risk face_shield Add Face Shield spill_risk->face_shield No, but large volume respirator Add: NIOSH-Approved Respirator (Organic Vapor Cartridge) spill_risk->respirator Yes

Sources

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Retrosynthesis Analysis

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Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate
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Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.